Architecting Reticular Frameworks: A Technical Guide to 5-(1H-Imidazol-1-yl)isophthalic Acid
Executive Summary & Structural Rationale In the rapidly evolving field of reticular chemistry and heterogeneous catalysis, the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the rapidly evolving field of reticular chemistry and heterogeneous catalysis, the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of organic linkers. 5-(1H-Imidazol-1-yl)isophthalic acid (CAS: 1643586-52-0) has emerged as a highly versatile, heterofunctional building block[1].
The structural logic behind this molecule is rooted in its dual-functionality. It integrates a rigid isophthalic acid moiety with a heterocyclic imidazole ring[1]. The two carboxylate groups are locked at a 120° angle, providing a predictable, rigid backbone for metal coordination. Crucially, the imidazole nitrogen acts as a secondary, orthogonal N-donor site that projects out of the carboxylate plane. This asymmetry is intentional: it prevents the formation of dense, non-porous thermodynamic dead-ends during crystallization, forcing the framework into open, three-dimensional porous topologies ideal for catalytic applications[2].
Physicochemical Profiling
Understanding the baseline metrics of 5-(1H-Imidazol-1-yl)isophthalic acid is required for precise stoichiometric calculations and solvent selection during solvothermal synthesis. The following table summarizes its core quantitative data[2]:
Soluble in DMF, DMSO, and alkaline aqueous solutions
Mechanistic Pathways in Coordination Assembly
The synthesis of MOFs using 5-(1H-Imidazol-1-yl)isophthalic acid (
H2L
) requires precise control over the deprotonation kinetics of the carboxylic acid groups. If deprotonation occurs too rapidly, amorphous coordination polymers precipitate.
To circumvent this, researchers employ a solvent system of N,N-Dimethylformamide (DMF) and water under solvothermal conditions (100–120 °C). The causality behind this choice is fundamental: at elevated temperatures, DMF slowly hydrolyzes to produce dimethylamine. This gradual release of base slowly raises the pH of the solution, sequentially deprotonating the
H2L
ligand (
pKa1
and
pKa2
) and allowing for the reversible, error-correcting coordination of metal ions (such as
Zn2+
or
Cd2+
) to form highly ordered, crystalline lattices[3].
Figure 1: Solvothermal assembly logic of 5-(1H-Imidazol-1-yl)isophthalic acid into a MOF.
To ensure scientific integrity and reproducibility, the following protocol describes the synthesis of a Zinc-based coordination polymer, {[Zn(L)]·2DMF·2H2O}n, utilizing a self-validating methodology[3]. Every step includes a verification checkpoint to ensure phase purity and functional readiness.
Step 1: Precursor Dissolution & Stoichiometry
Action : Dissolve 0.1 mmol (23.2 mg) of 5-(1H-Imidazol-1-yl)isophthalic acid and 0.1 mmol of
Zn(NO3)2⋅6H2O
in a 4 mL solvent mixture of DMF/H2O (v/v = 3:1) in a 10 mL Teflon-lined stainless steel autoclave.
Causality : The 1:1 molar ratio ensures charge balance with the fully deprotonated
L2−
ligand. The 3:1 DMF/H2O ratio provides optimal solubility for the organic ligand while supplying enough water to drive the slow hydrolysis of DMF.
Step 2: Solvothermal Crystallization
Action : Seal the autoclave and heat at 110 °C for 72 hours, followed by cooling to room temperature at a controlled rate of 5 °C/hour.
Causality : The slow cooling rate is critical. It lowers the nucleation rate and promotes the growth of large, defect-free single crystals suitable for X-ray diffraction, rather than microcrystalline powders.
Step 3: Activation and Self-Validation (Critical Phase)
Action : Filter the resulting colorless crystals and wash extensively with fresh DMF (3 × 10 mL) and Methanol (3 × 10 mL). Dry under vacuum at 80 °C for 12 hours.
Validation Checkpoint A (Phase Purity) : Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern derived from single-crystal X-ray data. Any extraneous peaks indicate unreacted ligand or a secondary phase.
Validation Checkpoint B (Porosity & Stability) : Conduct Thermogravimetric Analysis (TGA). A distinct weight loss plateau between 100–200 °C validates the successful removal of guest solvent molecules (DMF/H2O) without framework collapse, confirming the generation of open Lewis acid sites.
Catalytic Applications: The Solvent-Free Strecker Reaction
Once validated, MOFs constructed from 5-(1H-Imidazol-1-yl)isophthalic acid exhibit exceptional utility as recyclable heterogeneous catalysts. A prime example is their use in the solvent-free Strecker reaction to synthesize
α
-aminonitriles—vital intermediates for artificial amino acids and pharmaceutical development[4].
The catalytic efficacy is driven by the exposed
Zn(II)
or
Cd(II)
nodes within the framework, which act as robust Lewis acid centers. These metal sites coordinate to the oxygen atom of the carbonyl substrate (aldehyde or ketone), polarizing the C=O bond. This polarization lowers the activation energy for the nucleophilic attack by the amine, rapidly forming an iminium ion intermediate. Subsequent attack by trimethylsilyl cyanide (TMSCN) yields the target
α
-aminonitrile[4].
Because the catalytic sites are immobilized within the insoluble MOF lattice, the catalyst can be recovered via simple centrifugation, validating its industrial potential over traditional, hard-to-recover homogeneous catalysts[4].
Figure 2: Heterogeneous catalytic workflow of the Strecker reaction using a Zn-MOF.
References
Benchchem: 5-(1H-Imidazol-1-yl)isophthalic Acid Properties and Uses. Benchchem.
National Institutes of Health (NIH): 5-(1H-Imidazol-1-yl)isophthalic acid | C11H8N2O4 | CID 122226325 - PubChem. PubChem.
ACS Publications: Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction. Inorganic Chemistry.
An In-depth Technical Guide to the Synthesis and Characterization of 5-(1H-Imidazol-1-yl)isophthalic Acid
Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(1H-imidazol-1-yl)isophthalic acid, a key organic linker in the development of advanced materials such as metal-o...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(1H-imidazol-1-yl)isophthalic acid, a key organic linker in the development of advanced materials such as metal-organic frameworks (MOFs). The document details a robust, multi-step synthetic protocol, starting from commercially available precursors, and outlines the essential analytical techniques for the structural elucidation and purity assessment of the final product. This guide is intended for researchers, chemists, and material scientists engaged in the design and synthesis of novel coordination polymers and functional materials.
Introduction: The Significance of 5-(1H-Imidazol-1-yl)isophthalic Acid
5-(1H-Imidazol-1-yl)isophthalic acid is a bifunctional organic molecule that has garnered significant interest in the field of crystal engineering and materials science. Its rigid isophthalate backbone provides a well-defined geometry for the construction of porous frameworks, while the pendant imidazole group offers an additional coordination site, enabling the formation of complex, high-dimensional structures. This unique combination of a dicarboxylate and an azole functionality makes it a versatile linker for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.[1][2] The synthesis of coordination polymers using substituted isophthalic acids is a burgeoning field due to the ability to tailor the properties of the resulting materials by modifying the linker structure.[3][4]
This guide presents a detailed methodology for the synthesis of 5-(1H-imidazol-1-yl)isophthalic acid, rooted in established principles of organic synthesis, and provides a thorough description of the characterization techniques required to validate its structure and purity.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a synthetic pathway commencing with 5-bromoisophthalic acid. The core strategy involves three key transformations:
Protection of Carboxylic Acids: The carboxylic acid groups of 5-bromoisophthalic acid are first protected as methyl esters to prevent unwanted side reactions during the subsequent nucleophilic substitution step.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring is displaced by an imidazole molecule through a nucleophilic aromatic substitution reaction.
Deprotection: The methyl ester protecting groups are removed via hydrolysis to yield the final dicarboxylic acid.
This approach is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms, ensuring a reproducible and scalable synthesis.
Caption: Synthetic workflow for 5-(1H-Imidazol-1-yl)isophthalic acid.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures.
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS).
FT-IR: Infrared spectra should be recorded on an FT-IR spectrometer using KBr pellets or an ATR accessory.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an ESI-TOF or a similar instrument.
Step 1: Synthesis of Dimethyl 5-bromoisophthalate
This initial step protects the carboxylic acid functionalities as methyl esters, a common strategy in multi-step organic synthesis to prevent their interference in subsequent reactions. The esterification is typically acid-catalyzed.
Protocol:
To a suspension of 5-bromoisophthalic acid (1.0 eq) in methanol (10-15 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield dimethyl 5-bromoisophthalate as a white solid.
Step 2: Synthesis of Dimethyl 5-(1H-imidazol-1-yl)isophthalate
This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole anion displaces the bromide from the aromatic ring. The reaction is typically carried out in the presence of a base to deprotonate the imidazole.
Protocol:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl 5-bromoisophthalate (1.0 eq) and imidazole (1.2-1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq), portion-wise to the reaction mixture.
Heat the mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous mixture with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield dimethyl 5-(1H-imidazol-1-yl)isophthalate.
Step 3: Synthesis of 5-(1H-Imidazol-1-yl)isophthalic Acid
The final step is the hydrolysis of the methyl esters to the corresponding carboxylic acids. This is a standard saponification reaction using a strong base.
Protocol:
Dissolve dimethyl 5-(1H-imidazol-1-yl)isophthalate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
Add an excess of sodium hydroxide (NaOH) (3-4 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours.
Monitor the reaction by TLC until the starting material is completely consumed.
Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl). A white precipitate should form.
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(1H-imidazol-1-yl)isophthalic acid as a white to off-white solid.
Characterization of 5-(1H-Imidazol-1-yl)isophthalic Acid
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
Caption: Analytical techniques for product validation.
δ ~8.5-8.0 ppm (m, 4H): Aromatic protons of the isophthalate ring and the C2 proton of the imidazole ring.
δ ~7.5-7.0 ppm (m, 2H): C4 and C5 protons of the imidazole ring.
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
¹³C NMR (DMSO-d₆, 100 MHz):
δ ~165 ppm: Carboxylic acid carbons (-COOH).
δ ~140-120 ppm: Aromatic and imidazole carbons.
Note: Detailed assignments require further 2D NMR experiments.
FT-IR Spectroscopy
~3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.
~3100 cm⁻¹: C-H stretching of the aromatic and imidazole rings.
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic and imidazole rings.
Mass Spectrometry
HRMS (ESI-): Calculated for C₁₁H₇N₂O₄⁻ ([M-H]⁻): 231.0409; Found: 231.0412. This provides confirmation of the molecular formula.
Safety and Handling
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis and characterization of 5-(1H-imidazol-1-yl)isophthalic acid. By following the outlined procedures, researchers can confidently produce this valuable organic linker for the development of novel metal-organic frameworks and other advanced materials. The comprehensive characterization data provided serves as a benchmark for ensuring the quality and purity of the synthesized compound.
References
PubChem. 5-(1H-Imidazol-1-yl)isophthalic acid. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. Four Coordination Polymers Based on 5-Tert-Butyl Isophthalic Acid and rigid Bis(imidazol-1yl)benzene linkers: Synthesis, Luminescence detection of acetone and optical properties. Available from: [Link]
McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. Available from: [Link]
OSTI.GOV. Coordination polymers of 5-substituted isophthalic acid. Available from: [Link]
PubMed. Coordination polymers of 5-substituted isophthalic acid. Available from: [Link]
PMC. Coordination polymers of 5-substituted isophthalic acid. Available from: [Link]
PMC. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Available from: [Link]
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available from: [Link]
Introduction: The Role of Bifunctional Linkers in Crystal Engineering
An In-depth Technical Guide to 5-(1H-Imidazol-1-yl)isophthalic Acid: Synthesis, Characterization, and Application in Crystal Engineering This guide provides a comprehensive technical overview of 5-(1H-Imidazol-1-yl)isoph...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 5-(1H-Imidazol-1-yl)isophthalic Acid: Synthesis, Characterization, and Application in Crystal Engineering
This guide provides a comprehensive technical overview of 5-(1H-Imidazol-1-yl)isophthalic acid, a bifunctional organic linker of significant interest in the fields of crystal engineering and materials science. While primarily utilized as a building block for the synthesis of Metal-Organic Frameworks (MOFs), a thorough understanding of its intrinsic properties is crucial for the rational design of novel functional materials. This document will detail its synthesis, spectroscopic characterization, and explore its structural characteristics, drawing upon data from closely related analogues to infer its behavior in the solid state.
5-(1H-Imidazol-1-yl)isophthalic acid (C₁₁H₈N₂O₄) is a rigid organic molecule featuring two carboxylate groups and an imidazole substituent on a central benzene ring.[1] This strategic arrangement of functionalities makes it an excellent candidate for the construction of coordination polymers and MOFs.[2] The carboxylate groups provide robust coordination sites for metal ions, forming the primary nodes of a framework, while the imidazole group can act as a secondary coordination site, a hydrogen bond donor/acceptor, or a functional site for post-synthetic modification. The inherent rigidity of the isophthalic acid backbone imparts stability and predictability to the resulting supramolecular architectures.
Synthesis of 5-(1H-Imidazol-1-yl)isophthalic Acid
The synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of dimethyl 5-bromoisophthalate with imidazole, followed by hydrolysis of the ester groups.
Causality Behind Experimental Choices
The choice of starting with the dimethyl ester of 5-bromoisophthalate is strategic. The ester groups protect the carboxylic acids, preventing them from interfering with the nucleophilic substitution reaction. Imidazole acts as the nucleophile, displacing the bromide on the aromatic ring. A basic catalyst, such as potassium carbonate, is often employed to facilitate the reaction by deprotonating the imidazole, thereby increasing its nucleophilicity. The subsequent hydrolysis under basic conditions (e.g., using sodium hydroxide) followed by acidification is a standard procedure to convert the diester to the desired dicarboxylic acid.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid, adapted from established procedures for similar compounds.
Step 1: Synthesis of Dimethyl 5-(1H-imidazol-1-yl)isophthalate
To a solution of dimethyl 5-bromoisophthalate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 equivalents) and potassium carbonate (2.5 equivalents).
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours.
After cooling to room temperature, pour the reaction mixture into ice-water.
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Hydrolysis to 5-(1H-Imidazol-1-yl)isophthalic Acid
Suspend the crude dimethyl 5-(1H-imidazol-1-yl)isophthalate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
Reflux the mixture for 12 hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and remove the methanol under reduced pressure.
Acidify the remaining aqueous solution to a pH of approximately 3-4 with 2M hydrochloric acid.
Collect the white precipitate by filtration, wash with water to remove any inorganic salts, and dry in a vacuum oven at 80 °C.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(1H-Imidazol-1-yl)isophthalic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isophthalate ring and the protons of the imidazole ring. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxyl carbons, the aromatic carbons, and the carbons of the imidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.
A sharp C=O stretch from the carboxylic acid carbonyl, around 1700 cm⁻¹.
C-N stretching vibrations associated with the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for C₁₁H₈N₂O₄ is approximately 232.19 g/mol .[1]
Analytical Technique
Expected Observations
¹H NMR
Signals corresponding to aromatic and imidazole protons.
¹³C NMR
Resonances for carboxyl, aromatic, and imidazole carbons.
Molecular ion peak corresponding to a mass of ~232 g/mol .
Crystal Structure of 5-(1H-Imidazol-1-yl)isophthalic Acid
As of the latest literature review, a definitive single-crystal X-ray diffraction study of the free ligand, 5-(1H-Imidazol-1-yl)isophthalic acid, is not publicly available. This is not uncommon for ligands that are primarily synthesized for immediate use in the construction of larger frameworks.
However, we can infer the likely structural characteristics by examining a closely related molecule for which crystallographic data is available: 5-((1H-benzo[d]imidazol-1-yl)methyl)benzene-1,3-dicarboxylic acid .[3] While this molecule has a benzimidazole group and a methylene spacer, the fundamental isophthalic acid core and the presence of an N-heterocycle provide valuable insights into the potential intermolecular interactions.
In the crystal structure of this analogue, the molecules are stabilized by a network of hydrogen bonds.[3] Specifically, O—H···N and O—H···O interactions are observed, where the carboxylic acid groups and the nitrogen atom of the imidazole ring act as hydrogen bond donors and acceptors.[3]
It is highly probable that 5-(1H-Imidazol-1-yl)isophthalic acid would exhibit similar supramolecular behavior, forming hydrogen-bonded networks in the solid state. The planarity of the imidazole and benzene rings would also likely lead to π-π stacking interactions, further stabilizing the crystal lattice.
Below is a conceptual diagram illustrating the potential intermolecular hydrogen bonding network.
Caption: Conceptual diagram of potential intermolecular hydrogen bonding.
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
The primary application of 5-(1H-Imidazol-1-yl)isophthalic acid is as a linker in the synthesis of MOFs. The bitopic nature of the carboxylate groups allows for the formation of extended networks with various metal ions, while the imidazole group can either coordinate to the metal centers or be available for post-synthetic modification.
Workflow for MOF Synthesis
The synthesis of a MOF using this linker typically follows a solvothermal or hydrothermal method.
Caption: General workflow for MOF synthesis.
The specific conditions of the solvothermal reaction, such as temperature, reaction time, and the choice of solvent and metal salt, will dictate the final topology and properties of the resulting MOF.
Conclusion
5-(1H-Imidazol-1-yl)isophthalic acid is a versatile and valuable building block in the field of crystal engineering. While a dedicated study of its own crystal structure is not yet available, its synthesis and characterization are well-understood within the context of its use as a linker for MOFs. The presence of both carboxylate and imidazole functionalities provides a rich platform for the design of new materials with tailored properties for applications in gas storage, catalysis, and sensing. Further research into the solid-state structure of the free ligand would undoubtedly contribute to a more profound understanding of its self-assembly behavior and its role in the formation of complex supramolecular architectures.
References
A one-dimensional coordination polymer of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations. (2013). PubMed. [Link]
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. (2018). PMC. [Link]
Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. (2014). CrystEngComm. [Link]
Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. [Link]
The crystal structure of 1,3,5-tri(1H-imidazol-1-yl)benzene–2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid (1/1). (2024). ResearchGate. [Link]
CCDC 614405: Experimental Crystal Structure Determination. The University of Manchester. [Link]
Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (2014). ResearchGate. [Link]
CCDC 976656: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]
Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Academia.edu. [Link]
A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. CCDC. [Link]
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. [Link]
Spectroscopic Characterization of 5-(1H-Imidazol-1-yl)isophthalic Acid: A Comprehensive Guide for Ligand Validation
Introduction & Mechanistic Context 5-(1H-Imidazol-1-yl)isophthalic acid (CAS: 1643586-52-0) is a highly versatile bifunctional organic ligand. It is extensively utilized in the synthesis of metal-organic frameworks (MOFs...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
5-(1H-Imidazol-1-yl)isophthalic acid (CAS: 1643586-52-0) is a highly versatile bifunctional organic ligand. It is extensively utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which serve as robust heterogeneous catalysts and targeted drug delivery vehicles 1. Its unique architecture combines a rigid, dicarboxylate-bearing isophthalic acid core with a nitrogen-rich, Lewis basic imidazolyl moiety.
Before deployment in complex supramolecular assemblies, rigorous structural validation of the free ligand is paramount. Impurities, incomplete protonation, or structural degradation can drastically alter the thermodynamics of MOF self-assembly. This whitepaper provides an authoritative methodology for the spectroscopic characterization (NMR, FT-IR, and Mass Spectrometry) of 5-(1H-Imidazol-1-yl)isophthalic acid, detailing the causality behind each analytical choice to ensure a self-validating workflow.
Structural Overview & Analytical Logic
The structural assignment of this molecule relies on understanding its electronic domains. The isophthalic acid core is strongly electron-withdrawing, deshielding the local aromatic protons. Conversely, the imidazole ring acts as an electron-donating group via resonance but retains a highly deshielded proton between its two nitrogen atoms.
Figure 1: Structural domain breakdown and corresponding 1H NMR chemical shift logic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Context & Causality
Due to the presence of two carboxylic acid groups and an imidazole ring, 5-(1H-Imidazol-1-yl)isophthalic acid exhibits profound intermolecular hydrogen bonding, rendering it practically insoluble in non-polar solvents like CDCl₃. Therefore, deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent. The strong hydrogen-bond accepting nature of DMSO disrupts the analyte's intermolecular networks, ensuring sharp, well-resolved resonances and preventing signal broadening caused by quadrupolar relaxation or aggregation.
Quantitative Data Presentation
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
COOH
~13.50
Broad singlet (br s)
2H
Carboxylic acid protons
H-2'
8.50
Singlet (s)
1H
Imidazole N-CH-N
H-2
8.45
Triplet (t, J=1.5 Hz)
1H
Benzene (between COOH)
H-4, H-6
8.30
Doublet (d, J=1.5 Hz)
2H
Benzene (ortho to Imidazole)
H-4'
7.95
Singlet (s)
1H
Imidazole CH
H-5'
7.15
Singlet (s)
1H
Imidazole CH
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Position
Chemical Shift (ppm)
Assignment
C=O
166.0
Carboxyl carbons
C-5
138.0
Benzene (ipso to imidazole)
C-2'
135.5
Imidazole N-CH-N
C-1, C-3
133.5
Benzene (ipso to COOH)
C-4'
130.0
Imidazole CH
C-2
129.5
Benzene (between COOH)
C-4, C-6
124.0
Benzene CH
C-5'
118.5
Imidazole CH
Protocol: High-Fidelity NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.
Self-Validation Check: Before running the main sequence, acquire a rapid 1D scan to verify the residual DMSO quintet at 2.50 ppm and the water peak at ~3.33 ppm. A water peak shifted past 3.5 ppm indicates extreme acidic exchange, which may suppress the COOH signal.
Shimming: Shim the magnet to achieve a line width at half height (FWHM) of < 1.0 Hz for the TMS peak. This is critical to resolve the fine meta-coupling (J = 1.5 Hz) on the benzene ring.
Acquisition: Run 16 transients for ¹H NMR with a relaxation delay (D1) of 2 seconds. For ¹³C NMR, run a minimum of 512 transients with a D1 of 2.5 seconds to ensure complete relaxation of the quaternary carboxyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mechanistic Context & Causality
FT-IR is critical for confirming the protonation state of the carboxylic acids and the integrity of the imidazole ring. While Attenuated Total Reflectance (ATR) is convenient, a KBr pellet is strictly recommended for this highly crystalline powder. ATR can induce pressure-dependent polymorphic shifts, whereas a KBr matrix minimizes scattering artifacts and accurately resolves the broad O-H stretching region characteristic of carboxylic acid dimers 1.
Quantitative Data Presentation
Table 3: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment
3400 – 2500
Broad, Strong
O-H stretch (H-bonded carboxylic acid)
3130
Weak
Aromatic C-H stretch
1705
Strong
C=O stretch (carboxylic acid)
1612, 1560
Strong
C=C and C=N stretch (aromatic/imidazole)
1388
Medium
C-O stretch
770
Strong
Out-of-plane C-H bend
Protocol: KBr Pellet Preparation & Acquisition
Background Validation: Run a background scan of a pure, desiccated KBr pellet to subtract ambient CO₂ and H₂O. This validates the optical path integrity.
Matrix Preparation: Grind 1-2 mg of the analyte with 100 mg of dry KBr in an agate mortar. Grind to a fine powder (< 2 µm particle size) to prevent Mie scattering, which causes a sloping baseline.
Pressing & Acquisition: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Mass Spectrometry (ESI-MS)
Mechanistic Context & Causality
Electrospray Ionization (ESI) is the optimal soft ionization technique for this molecule. The bifunctional nature of the compound allows for dual-mode detection. In positive ion mode, the basic imidazole nitrogen readily accepts a proton ([M+H]⁺). In negative ion mode, the acidic carboxyl groups easily deprotonate ([M-H]⁻). Running both modes acts as a self-validating confirmation of the molecular weight (MW = 232.19 g/mol ) and ensures the molecule hasn't undergone thermal degradation (e.g., decarboxylation).
Quantitative Data Presentation
Table 4: ESI-MS Diagnostic Ions
Ionization Mode
Observed m/z
Theoretical m/z
Assignment
Positive (+ESI)
233.05
233.056
[M+H]⁺
Negative (-ESI)
231.04
231.041
[M-H]⁻
Protocol: ESI-MS Direct Infusion
Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) prior to infusion to ensure mass accuracy within 5 ppm.
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid for positive mode, or 0.1% Ammonium Hydroxide for negative mode.
Infusion: Use a syringe pump at 5 µL/min to introduce the sample. This low flow rate avoids signal saturation, prevents detector dead-time, and ensures a stable Taylor cone for optimal ionization.
Multi-Modal Workflow Synthesis
To guarantee scientific integrity, the data from NMR, IR, and MS must be cross-referenced. The workflow below illustrates the synchronized approach to validating the ligand before downstream applications.
Figure 2: Multi-modal spectroscopic characterization workflow for ligand validation.
References
ACS Inorganic Chemistry. "Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction." Inorganic Chemistry - ACS Publications. Available at:[Link]
Advanced Solvation Strategies for 5-(1H-Imidazol-1-yl)isophthalic Acid in Materials Synthesis
Executive Summary & The Solvation Challenge 5-(1H-Imidazol-1-yl)isophthalic acid (often abbreviated as H₂iip or H₂L) is a highly versatile, V-shaped bifunctional organic linker predominantly utilized in the rational desi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Solvation Challenge
5-(1H-Imidazol-1-yl)isophthalic acid (often abbreviated as H₂iip or H₂L) is a highly versatile, V-shaped bifunctional organic linker predominantly utilized in the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers. Despite its utility in creating topologically diverse and catalytically active materials[1], researchers frequently encounter a significant bottleneck: its recalcitrant solubility profile.
The core of this challenge lies in the molecule's structural anatomy. The compound features a rigid aromatic core, two carboxylic acid groups, and an imidazole ring. In the solid state, these functional groups engage in robust intermolecular interactions—specifically, carboxylic acid homodimers (R²₂(8) motifs) and imidazole-carboxylate hydrogen bonds. This creates a tightly packed, thermodynamically stable supramolecular lattice. To successfully utilize this ligand, one must employ strategic solvation techniques that provide enough enthalpic gain to overcome this high lattice energy.
Physicochemical Mechanics of Dissolution
Choosing the correct solvent is not merely a practical step; it is a fundamental thermodynamic requirement that dictates the success of subsequent metal-ligand coordination.
Polar Aprotic Solvents (The Gold Standard): Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly effective. The formyl oxygen of DMF acts as a potent hydrogen-bond acceptor, directly competing with and disrupting the ligand's internal carboxylic acid dimers. This stabilizes the ligand in a monomeric state, which is critical for uniform MOF nucleation.
Aqueous Systems (pH Dependency): In neutral deionized water, the ligand is virtually insoluble due to its hydrophobic aromatic core and intact hydrogen-bond network. However, adjusting the pH triggers rapid dissolution. At high pH (addition of NaOH), the carboxylic acids deprotonate to form a highly soluble dianion. At low pH (addition of HCl), the imidazole nitrogen protonates, yielding a soluble cationic species.
Influence of solvent environment and pH on the solubility of the bifunctional ligand.
Quantitative Solubility Matrix
To guide experimental design, the empirical solubility behavior of 5-(1H-Imidazol-1-yl)isophthalic acid across standard laboratory solvents is summarized below.
High dielectric constant; excellent solvation of polar moieties.
Aqueous Base (pH > 9)
High (>100 mg/mL)
25°C
Deprotonation of -COOH yields a highly soluble dianionic species.
Aqueous Acid (pH < 3)
Moderate (~20 mg/mL)
25°C
Protonation of the imidazole nitrogen yields a soluble cation.
Methanol / Ethanol
Low (~5 mg/mL)
25°C
Insufficient dielectric capacity to fully disrupt robust lattice networks.
Deionized Water (pH ~7)
Very Low (<1 mg/mL)
25°C
High lattice energy from intermolecular H-bonding prevents hydration.
Hexane / Toluene
Insoluble
25°C
Non-polar nature cannot interact with highly polar functional groups.
Standardized Experimental Protocol: Ligand Solvation for MOF Synthesis
When preparing 5-(1H-Imidazol-1-yl)isophthalic acid for solvothermal MOF synthesis (e.g., forming Zn-based catalytic frameworks[1]), achieving a completely monomeric solution prior to metal addition is non-negotiable. The following protocol is designed as a self-validating system to ensure absolute solvation.
Step 1: Massing and Initial Dispersion
Action: Weigh 0.5 mmol (approx. 116 mg) of 5-(1H-Imidazol-1-yl)isophthalic acid and transfer it to a clean 20 mL borosilicate glass scintillation vial.
Causality: Borosilicate is required to withstand the subsequent solvothermal heating process without leaching competing metal ions (like Na⁺ or Ca²⁺) into the reaction mixture.
Step 2: Primary Solvation
Action: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.
Causality: DMF provides the necessary dipole moment and hydrogen-bond accepting capability to strip the ligand molecules from their crystalline lattice.
Step 3: Thermal Agitation & Validation
Action: Seal the vial and subject it to ultrasonic agitation in a water bath set to 40°C for exactly 10 minutes.
Validation Checkpoint: Remove the vial and inspect it against a dark background under a bright light.
Pass: The solution is optically transparent and colorless. Proceed to Step 4.
Fail: Residual turbidity or floating particulates are visible, indicating unbroken dimeric clusters. Corrective Action: Add 0.5 mL of DMSO (to increase the dielectric constant) and sonicate for an additional 5 minutes until complete transparency is achieved.
Step 4: Co-solvent Integration & Metal Coordination
Action: Slowly add 1.0 mL of Deionized Water dropwise while stirring continuously. Subsequently, add the desired metal salt (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O)[1].
Causality: While water is a poor primary solvent for this ligand, introducing it as a co-solvent after primary solvation acts as a critical modulator. It controls the deprotonation equilibrium of the carboxylic acids during the heating phase, thereby regulating the crystal growth kinetics of the resulting MOF.
Workflow for solvothermal MOF synthesis using 5-(1H-Imidazol-1-yl)isophthalic acid.
Conclusion
The successful application of 5-(1H-Imidazol-1-yl)isophthalic acid in advanced materials science is entirely contingent upon mastering its solvation thermodynamics. By bypassing neutral aqueous environments in favor of strongly coordinating polar aprotic solvents (like DMF) or pH-adjusted systems, researchers can reliably break the ligand's robust intermolecular hydrogen bonds. Implementing self-validating visual checkpoints during the solvation phase ensures that the ligand is fully monomeric, preventing amorphous precipitation and guaranteeing high-fidelity crystalline framework growth.
References
Inorganic Chemistry (ACS Publications). Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction. (2022). Available at:[Link]
Thermal Stability of 5-(1H-Imidazol-1-yl)isophthalic Acid: A Technical Guide for MOF Engineering
As a Senior Application Scientist specializing in materials characterization, I approach the thermal profiling of organic ligands and their resulting Metal-Organic Frameworks (MOFs) not merely as a data collection exerci...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in materials characterization, I approach the thermal profiling of organic ligands and their resulting Metal-Organic Frameworks (MOFs) not merely as a data collection exercise, but as a diagnostic window into their structural integrity. 5-(1H-Imidazol-1-yl)isophthalic acid (often abbreviated as H₂L or H₂imipa) is a highly versatile, rigid, V-shaped bifunctional ligand. Because it contains both a dicarboxylic acid moiety and an imidazole ring, it is a premier building block for constructing robust 2D and 3D coordination polymers [1].
Understanding the thermal stability of this ligand is critical for downstream applications, particularly when these materials are deployed as heterogeneous catalysts in solvent-free or high-temperature environments. This whitepaper deconstructs the structural causality of its thermal robustness, provides a self-validating protocol for thermal analysis, and synthesizes recent quantitative data.
Structural Causality of Thermal Robustness
The intrinsic thermal stability of 5-(1H-Imidazol-1-yl)isophthalic acid—which typically resists decomposition up to ~350°C in its free form—is governed by two primary structural features:
Rigid Aromatic Backbone: The isophthalic acid core provides a highly conjugated, rigid framework. This rigidity minimizes low-energy vibrational modes that typically lead to early bond dissociation upon heating.
Bifunctional Coordination Modes: When synthesizing MOFs, the ligand coordinates to transition metals (e.g., Zn²⁺, Cd²⁺, Zr⁴⁺) via both the carboxylate oxygen atoms and the imidazole nitrogen atoms [2]. This multi-dentate binding creates highly cross-linked, dense coordination networks. The thermodynamic penalty required to simultaneously break multiple metal-ligand bonds significantly elevates the framework's decomposition threshold.
Thermogravimetric Analysis (TGA) Methodology
To accurately quantify the thermal stability of 5-(1H-Imidazol-1-yl)isophthalic acid and its coordination polymers, Thermogravimetric Analysis (TGA) must be executed as a self-validating system. The following protocol is designed to isolate pure thermal decomposition (pyrolysis) from oxidative degradation.
Step-by-Step TGA Protocol
Step 1: Instrument Calibration and Blank Run
Action: Run an empty alumina crucible under the exact experimental conditions before analyzing the sample.
Causality: High-temperature gas flows alter buoyancy. Subtracting the blank run from the sample run corrects for this buoyancy effect, ensuring that recorded mass losses are genuine.
Step 2: Sample Preparation and Loading
Action: Gently grind the polycrystalline sample and load exactly 3.0 to 5.0 mg into the crucible.
Causality: Using a small, uniform sample mass minimizes thermal gradients within the crucible, ensuring the entire sample experiences the programmed temperature simultaneously.
Step 3: Purge and Equilibration
Action: Purge the furnace with high-purity Dinitrogen (N₂) gas at a flow rate of 50 mL/min for 30 minutes prior to heating.
Causality: An inert N₂ atmosphere prevents premature oxidative cleavage of the imidazole ring, allowing the researcher to measure the intrinsic thermal stability of the chemical bonds rather than their reactivity with oxygen.
Step 4: Dynamic Heating Program
Action: Heat the sample from 30°C to 600°C at a constant ramp rate of 10°C/min.
Causality: A 10°C/min rate is the optimal compromise. Faster rates cause thermal lag (shifting decomposition curves to artificially high temperatures), while slower rates can unnecessarily broaden overlapping mass-loss events (such as the loss of lattice vs. coordinated water).
Step-by-step Thermogravimetric Analysis (TGA) workflow for coordination polymers.
Quantitative Thermal Data & Metal Coordination Effects
The thermal stability of the ligand shifts dramatically upon metal coordination. Recent analyses of Zn(II) and Cd(II) coordination polymers utilizing 5-(1H-Imidazol-1-yl)isophthalic acid reveal distinct thermal phases [1].
Data Interpretation: The Zn(II) complex exhibits a highly stable thermal plateau between 140°C and 340°C. This 200°C window of absolute stability is where the material is completely dehydrated but structurally intact, making it an ideal candidate for high-temperature heterogeneous catalysis. The Cd(II) complex shows a slightly lower collapse onset (275°C), reflecting the differences in metal-ligand bond dissociation energies between Zinc and Cadmium [1].
Mechanistic Decomposition Pathway
When evaluating the TGA curve of a 5-(1H-Imidazol-1-yl)isophthalic acid-based MOF, the mass loss events follow a strict chronological and thermodynamic logic.
Desolvation: Unbound lattice solvent molecules (water, DMF, or methanol) trapped in the framework pores are expelled first.
Dehydration: Water molecules directly coordinated to the metal centers require higher thermal energy to break the dative bonds.
Framework Collapse: The ultimate failure of the material begins with the decarboxylation of the isophthalic acid moiety, followed closely by the thermal cleavage of the imidazole ring.
Thermal decomposition pathway of a Zn(II) 5-(1H-Imidazol-1-yl)isophthalic acid MOF.
Implications for High-Temperature Catalysis
The wide thermal plateau (up to 340°C) of MOFs derived from 5-(1H-Imidazol-1-yl)isophthalic acid is not just a structural curiosity; it is a functional prerequisite. For instance, these coordination polymers have been successfully deployed as recyclable heterogeneous catalysts for the solvent-free Strecker reaction to synthesize α-aminonitriles [1].
Because the framework remains entirely intact well above standard reaction temperatures, the Lewis acidic metal centers remain exposed and active without the risk of the ligand degrading or leaching into the product. Post-catalysis X-ray diffraction (PXRD) and Fourier transform infrared (FTIR) spectroscopy routinely confirm that the crystallinity and chemical structure of these MOFs remain unaltered after multiple catalytic cycles, directly validating the TGA thermal stability data.
References
Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction
Inorganic Chemistry - ACS Publications
1
An In-depth Technical Guide to Molibresib (I-BET762): A Potent BET Bromodomain Inhibitor
This guide provides a comprehensive technical overview of Molibresib, also known as I-BET762 and GSK525762A, a selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of Molibresib, also known as I-BET762 and GSK525762A, a selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the properties, mechanism of action, and therapeutic applications of this compound.
Introduction: Targeting the Epigenome with BET Inhibitors
The field of epigenetics has unveiled a new frontier in therapeutic intervention, moving beyond the genetic code to target the machinery that regulates gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic "readers."[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails, a critical step in the recruitment of transcriptional machinery to activate gene expression.[3][4] Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them a compelling target for therapeutic development.[1][5]
Molibresib (I-BET762) emerged from a medicinal chemistry program aimed at developing potent and selective inhibitors of BET bromodomains.[6] It is a benzodiazepine derivative that mimics acetylated histones, thereby competitively inhibiting the binding of BET proteins to chromatin.[7] This action disrupts the transcription of key genes involved in cell proliferation, survival, and inflammation, underpinning its therapeutic potential.[8][9]
Physicochemical and Pharmacokinetic Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development. Molibresib exhibits favorable characteristics for both in vitro and in vivo studies.
Mechanism of Action: Disrupting Transcriptional Activation
Molibresib exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby disrupting the formation of transcriptional complexes necessary for the expression of target genes.[10]
The primary mechanism involves the inhibition of BRD4, which plays a crucial role in recruiting the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters.[3][4] This recruitment is essential for the phosphorylation of RNA Polymerase II and the transition from transcriptional initiation to productive elongation. By preventing BRD4-chromatin interaction, Molibresib effectively stalls the transcription of a specific subset of genes, many of which are critical for cancer cell proliferation and inflammatory responses.[4]
Caption: Simplified pathway of Molibresib's anti-cancer effects.
Inflammation
Molibresib exhibits potent anti-inflammatory properties by suppressing the expression of pro-inflammatory genes in immune cells.
[8]
Key findings in inflammation research include:
Macrophage Activation: It blocks the expression of inflammatory genes in activated macrophages, providing protection against endotoxic shock and bacterial sepsis in animal models.
[10]* T-Cell Mediated Inflammation: Molibresib suppresses T-cell inflammation by upregulating anti-inflammatory gene products and downregulating pro-inflammatory cytokines.
[9][21]* Rheumatoid Arthritis (RA): In RA fibroblast-like synoviocytes, it reduces the production of pro-inflammatory mediators like IL-6 and IL-8 by inhibiting the NF-κB and p38 MAPK signaling pathways.
[22][23]
Experimental Protocols
The following provides a generalized protocol for assessing the anti-proliferative effects of Molibresib on cancer cell lines.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Molibresib in a cancer cell line.
Materials:
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Molibresib (I-BET762)
DMSO (for stock solution)
96-well cell culture plates
MTT or XTT reagent
Solubilization buffer (for MTT)
Plate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of Molibresib in DMSO (e.g., 10 mM).
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Molibresib or vehicle control.
Incubate for the desired time period (e.g., 48-72 hours).
MTT/XTT Assay:
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer and incubate overnight at 37°C.
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
Data Analysis:
Subtract the background absorbance (medium only).
Normalize the data to the vehicle control (set as 100% viability).
Plot the percentage of cell viability against the logarithm of the Molibresib concentration.
Calculate the IC50 value using non-linear regression analysis.
Caption: Workflow for a cell viability assay.
Conclusion and Future Directions
Molibresib (I-BET762) is a well-characterized and potent inhibitor of the BET family of bromodomains with significant therapeutic potential in oncology and inflammatory diseases. Its ability to modulate gene expression by targeting epigenetic readers represents a promising strategy for treating diseases with dysregulated transcriptional programs. Further research is warranted to identify predictive biomarkers for patient stratification and to explore rational combination therapies to enhance its efficacy and overcome potential resistance mechanisms. The continued investigation of Molibresib and other BET inhibitors will undoubtedly contribute to the advancement of epigenetic therapies.
References
BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC. (URL: [Link])
Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC. (URL: [Link])
The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. (URL: [Link])
The making of I-BET762, a BET bromodomain inhibitor now in clinical development. (URL: [Link])
The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - AACR Journals. (URL: [Link])
The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC - NIH. (URL: [Link])
Combined Inhibition of BET Bromodomain and mTORC1/2 Provides Therapeutic Advantage for Rhabdomyosarcoma by Switching Cell Death Mechanism - PMC. (URL: [Link])
Inhibition of BET Bromodomain Targets Genetically Diverse Glioblastoma - PMC. (URL: [Link])
Role of BET Proteins in Inflammation and CNS Diseases - Frontiers. (URL: [Link])
Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC. (URL: [Link])
Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Clinical trials for BET inhibitors run ahead of the science - PMC. (URL: [Link])
Epigenetic suppression of synovial inflammation and osteoclast differentiation in rheumatoid arthritis by I-BET762 - ResearchGate. (URL: [Link])
AB0116 BROMODOMAIN INHIBITOR, I-BET762 INHIBITS PRODUCTION OF PRO-INFLAMMATORY MEDIATORS BY DOWN-REGULATING BROMODOMAIN AS AN EPIGENETIC READER IN RHEUMATOID ARTHRITIS FIBROBLAST-LIKE SYNOVIOCYTES | Annals of the Rheumatic Diseases. (URL: [Link])
Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC. (URL: [Link])
The BRD4 Inhibitor I-BET-762 Reduces HO-1 Expression in Macrophages and the Pancreas of Mice - PubMed. (URL: [Link])
GSK525762 | CAS 1260907-17-2 - P212121 Store. (URL: [Link])
5-(1H-Imidazol-1-yl)isophthalic Acid: A Versatile N,O-Donor Linker for Advanced Metal-Organic Frameworks
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper Executive Summary In the rational design of Metal-Organic Frameworks (MOFs), t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Type: Technical Guide & Application Whitepaper
Executive Summary
In the rational design of Metal-Organic Frameworks (MOFs), the selection of the organic linker dictates not only the topological architecture but also the internal microenvironment of the resulting pores. 5-(1H-Imidazol-1-yl)isophthalic acid (commonly abbreviated as H₂iipa or H₂L) has emerged as a highly strategic bifunctional ligand [2]. By combining a rigid isophthalic acid backbone with a functional imidazole ring, this ligand offers a unique N,O-donor coordination profile.
As a Senior Application Scientist, I have observed that the true value of H₂iipa lies in its ability to generate self-validating catalytic systems. The carboxylate groups anchor robust structural nodes, while the imidazole nitrogen provides either an additional coordination vector for multidimensional topologies or an uncoordinated Lewis basic site for substrate polarization. This guide explores the structural mechanics, causality in experimental design, and practical applications of H₂iipa-based MOFs, particularly in heterogeneous catalysis [1].
Structural & Mechanistic Profiling
The Dual-Nature Coordination Logic
The molecular architecture of 5-(1H-imidazol-1-yl)isophthalic acid is defined by two distinct functional domains:
The Isophthalate Moiety (O-Donor): The two carboxylic acid groups at the 1- and 3-positions of the benzene ring undergo deprotonation during solvothermal synthesis. They typically coordinate to transition metals (e.g., Zn²⁺, Cd²⁺, Zr⁴⁺) in monodentate, bidentate, or bridging modes, forming the primary structural scaffolding.
The Imidazole Ring (N-Donor): Positioned at the 5-carbon, the imidazole ring introduces a nitrogen donor. Depending on the stoichiometric ratio and steric hindrance, this nitrogen can coordinate to a metal center (creating complex 3D coordination polymers) or remain uncoordinated, acting as a hydrogen-bond acceptor or basic catalytic site within the pore [3].
Coordination logic of H2iipa forming 3D MOF architectures via N,O-donors.
Causality in MOF Design
When synthesizing MOFs for drug delivery or catalysis, structural stability is paramount. The 120° angle of the isophthalate group naturally favors the formation of Kagomé lattices or cuboctahedral cages when reacted with specific metal clusters. The addition of the imidazole group disrupts highly symmetrical planar networks, forcing the framework into intricate 3D architectures with highly specific pore sizes, ideal for size-selective catalysis or drug encapsulation.
Application Workflow: Heterogeneous Catalysis
One of the most rigorously validated applications of H₂iipa-based MOFs is their use as heterogeneous catalysts in multicomponent reactions, such as the Strecker reaction for synthesizing α-aminonitriles—crucial building blocks in drug development[1].
Mechanistic Causality in the Strecker Reaction
In a Zn(II)-H₂iipa MOF system, the catalytic efficiency is driven by a symbiotic polarization mechanism:
Lewis Acid Activation: The coordinatively unsaturated Zn(II) metal centers (exposed after thermal activation removes bound water) act as Lewis acids. They interact with the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: This facilitates the attack of an amine, forming an imine intermediate.
Pore Confinement: The MOF pores concentrate the imine and TMSCN (trimethylsilyl cyanide), driving the final nucleophilic attack by the cyanide group to yield the α-aminonitrile [1].
Mechanistic pathway of MOF-catalyzed Strecker reaction for α-aminonitriles.
Comparative Catalytic Data
The following table summarizes the quantitative performance of various MOFs in the Strecker reaction, highlighting the baseline performance of H₂iipa-based frameworks.
Catalyst System
Catalyst Loading
Solvent
Temp (°C)
Time (h)
Conversion (%)
{[Zn(H₂iipa)]·2DMF·2H₂O}ₙ
10 wt %
Solvent-free
25
18
>90
Zr(IV) 3D MOF
0.1 mol %
Solvent-free
50
12
100
EOSIN-Y-Zr(IV) MOF
0.3 mmol
Methanol
25
24
96
Zn(II) MOF (D-2,4-cbs)
5 mol %
Water
25
5
92
Data synthesized from comparative literature on MOF-catalyzed Strecker reactions [1].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and activation of a standard Zn(II)-H₂iipa MOF.
Protocol 1: Solvothermal Synthesis of Zn-H₂iipa MOF
Causality Note: N,N-Dimethylformamide (DMF) is utilized as the primary solvent because its high boiling point accommodates the activation energy required for coordination, while its slow thermal decomposition into dimethylamine gently raises the pH, controlling the deprotonation rate of the isophthalic acid to yield highly crystalline products.
Precursor Preparation: Dissolve 0.1 mmol of 5-(1H-imidazol-1-yl)isophthalic acid (H₂iipa) in 2 mL of a DMF/H₂O mixture (typically 3:1 v/v) in a 15 mL Teflon-lined stainless steel autoclave.
Metal Addition: Add 0.1 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) to the solution. Stir for 15 minutes at room temperature until fully dissolved.
Solvothermal Reaction: Seal the autoclave and heat it in a programmable oven at 90 °C for 48 hours.
Controlled Cooling: Cool the oven to room temperature at a rate of 5 °C/hour. Crucial: Rapid cooling induces structural defects and micro-cracking in the crystals.
Isolation: Filter the resulting crystals, wash extensively with fresh DMF (to remove unreacted ligand) followed by methanol (to exchange the high-boiling DMF within the pores).
Protocol 2: Catalyst Activation and Strecker Reaction
Causality Note: As-synthesized MOFs contain coordinated and lattice solvent molecules that block the active Lewis acid sites. Thermal activation is mandatory to generate the open metal sites required for catalysis.
Thermal Activation: Place the methanol-washed MOF crystals in a vacuum oven. Heat at 120 °C under dynamic vacuum for 6 hours. The resulting activated catalyst is now highly sensitive to moisture and should be stored in a desiccator.
Reaction Setup: In a 10 mL round-bottom flask, combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), and the activated Zn-H₂iipa MOF catalyst (10 wt %).
Cyanation: Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture. Stir the solvent-free mixture at 25 °C for 18 hours.
Product Recovery: Add 0.5 mL of CH₂Cl₂ to the mixture. Separate the solid MOF catalyst via centrifugation at 5000 rpm for 10 minutes. The recovered catalyst can be washed, reactivated, and reused.
Analysis: Evaporate the filtrate under reduced pressure and analyze the crude product via ¹H NMR spectroscopy to determine conversion efficiency [1].
Step-by-step solvothermal synthesis and activation workflow for H2iipa MOFs.
Conclusion
5-(1H-Imidazol-1-yl)isophthalic acid stands as a premier building block in the MOF toolkit. By intelligently bridging the structural rigidity of carboxylates with the electronic versatility of an imidazole ring, it enables the synthesis of highly stable, catalytically active frameworks. For drug development professionals and materials scientists, mastering the coordination environment of H₂iipa opens direct pathways to more efficient, solvent-free synthetic methodologies and advanced delivery vehicles.
References
Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction. Inorganic Chemistry - ACS Publications. Available at:[Link]
Foundational
Coordination chemistry of 5-(1H-Imidazol-1-yl)isophthalic acid with transition metals
An In-Depth Technical Guide to the Coordination Chemistry of 5-(1H-Imidazol-1-yl)isophthalic Acid with Transition Metals This guide provides a comprehensive technical overview of the coordination chemistry of 5-(1H-Imida...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Coordination Chemistry of 5-(1H-Imidazol-1-yl)isophthalic Acid with Transition Metals
This guide provides a comprehensive technical overview of the coordination chemistry of 5-(1H-Imidazol-1-yl)isophthalic acid (H₂Imip) with transition metals. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. This document delves into the synthesis, structural diversity, and functional applications of these materials, offering insights grounded in established scientific principles and experimental evidence.
Introduction: The Versatility of 5-(1H-Imidazol-1-yl)isophthalic Acid as a Ligand
5-(1H-Imidazol-1-yl)isophthalic acid (H₂Imip) is a bifunctional organic ligand that has garnered significant attention in the field of coordination chemistry. Its rigid V-shaped geometry, a consequence of the 1,3-disubstituted benzene ring, combined with its distinct coordination sites—two carboxylate groups and a nitrogen atom from the imidazole moiety—makes it a versatile building block for the construction of a wide array of coordination polymers and MOFs. The carboxylate groups can adopt various coordination modes (monodentate, bidentate chelating, and bridging), while the imidazole group can either coordinate to a metal center or remain as a non-coordinating site, offering opportunities for post-synthetic modification or acting as a proton donor/acceptor. This inherent structural and functional diversity allows for the rational design of materials with tailored properties for applications in catalysis, luminescence, sensing, and gas storage.
Coordination Chemistry with Transition Metals: A Structural and Functional Analysis
The coordination of H₂Imip with transition metals is influenced by several factors, including the intrinsic properties of the metal ion (e.g., coordination number, preferred geometry, and Lewis acidity), the reaction conditions (e.g., temperature, solvent system, and pH), and the presence of auxiliary ligands. These factors collectively dictate the final topology and dimensionality of the resulting framework, which can range from one-dimensional (1D) chains to complex three-dimensional (3D) networks.
Cobalt (Co²⁺): From 3D Networks to Electrocatalysis
The coordination of H₂Imip and its derivatives with Co(II) has been shown to produce structurally diverse frameworks with interesting functional properties. For instance, the use of a related ligand, 5-(2-methylimidazol-1-yl)isophthalic acid (H₂miipa), with Co(II) has resulted in the formation of a 3D network.[1] The introduction of various bis(imidazole) auxiliary ligands into the Co(II)-miipa system leads to the construction of three-fold interpenetrating 3D MOFs or 2D double-layered networks.[1] This demonstrates the crucial role of co-ligands in modulating the final architecture.
A significant application of these Co(II)-based MOFs is in electrocatalysis. A derivative of a Co(II)-miipa MOF has shown superior performance as an electrocatalyst for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries.[1] The pyrolyzed product of the MOF exhibits a high onset potential (E_onset) and half-wave potential (E₁/₂), outperforming the benchmark Pt/C catalyst.[1]
Nickel (Ni²⁺): Exploring Structural Diversity
While specific studies on the coordination of Ni(II) with the parent H₂Imip are limited in the publicly available literature, research on analogous systems provides valuable insights. For example, the reaction of Ni(II) with 5-(benzimidazol-1-yl)isophthalic acid (H₂bipa), a structurally similar ligand, under solvothermal conditions yields a 2D network with the formula {[Ni(bipa)₂]·2DMA}n.[2][3][4][5] In this structure, the Ni(II) ion is hexa-coordinated by two nitrogen atoms and four oxygen atoms from six different bipa²⁻ ligands, resulting in a distorted octahedral geometry.[2][5] This suggests that H₂Imip is also likely to form stable, higher-dimensional networks with Ni(II).
Copper (Cu²⁺): A Catalyst for Organic Transformations
The coordination chemistry of Cu(II) with functionalized isophthalic acids has been explored for catalytic applications. While direct structural reports for Cu(II) with H₂Imip are not abundant, studies on similar ligands, such as 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, have yielded 2D MOFs of the formula [{Cu(L)(DMF)}·DMF·H₂O]n.[6] These copper-based MOFs have been demonstrated to be effective heterogeneous catalysts for the microwave-assisted peroxidative oxidation of alcohols and the nitroaldol (Henry) reaction.[6] Furthermore, the broader field of copper-based MOFs has seen extensive application in "click chemistry," specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, highlighting the potential of Cu-H₂Imip frameworks in facilitating important organic transformations.[7][8][9]
Zinc (Zn²⁺) and Cadmium (Cd²⁺): Platforms for Luminescence and Sensing
The d¹⁰ metal ions Zn(II) and Cd(II) are particularly interesting for the construction of luminescent MOFs due to their filled d-orbitals, which prevent quenching of fluorescence through d-d transitions. The coordination of H₂Imip and its derivatives with these metals often leads to robust frameworks with potential applications in chemical sensing.
Functional Applications: From Sensing to Catalysis
The functional properties of MOFs derived from H₂Imip and its analogues are intrinsically linked to their structural and electronic characteristics. The judicious choice of the metal node and the overall framework topology can lead to materials with a wide range of applications.
Luminescence and Chemical Sensing
MOFs constructed from H₂Imip and its derivatives with d¹⁰ metals (Zn²⁺, Cd²⁺) or lanthanides are excellent candidates for luminescent materials. The organic ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light at a characteristic wavelength. This property can be exploited for chemical sensing. The fluorescence of these MOFs can be quenched or enhanced in the presence of specific analytes, such as metal ions or small molecules, providing a sensitive and selective detection mechanism. For example, the Cd-bipa MOF can detect Fe³⁺ and Cr(VI) ions in water with high selectivity.[2][3][4][5]
Heterogeneous Catalysis
The porous nature of H₂Imip-based MOFs, combined with the presence of catalytically active metal centers and functional organic linkers, makes them promising candidates for heterogeneous catalysis. The uniform and accessible active sites within the MOF structure can lead to high catalytic activity and selectivity. As discussed, Co(II)-based MOFs have shown excellent performance in electrocatalysis for the ORR, while Cu(II)-based systems can catalyze a range of organic reactions.[1][6] The heterogeneity of these catalysts allows for easy separation and recycling, which is a significant advantage in industrial processes.
Gas Storage and Separation
The inherent porosity of MOFs makes them attractive materials for gas storage and separation. While specific data for H₂Imip-based MOFs is an area for future research, the structural features of these materials suggest their potential in this domain. The pore size and chemical environment of the pores can be tuned by varying the synthesis conditions and the choice of metal and auxiliary ligands, allowing for the selective adsorption of certain gases over others. For example, the introduction of functional groups that can interact strongly with CO₂ could lead to materials for carbon capture applications.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of MOFs from H₂Imip and transition metals is typically achieved through solvothermal or hydrothermal methods. The following is a representative protocol for the synthesis of a Cd(II)-based MOF with a related ligand, 5-(benzimidazol-1-yl)isophthalic acid (H₂bipa), which can be adapted for H₂Imip.[2][5]
Synthesis of [Cd(bipa)]n
Reagent Preparation: In a 20 mL glass vial, combine 0.0348 g (0.1 mmol) of H₂bipa and 0.0308 g (0.1 mmol) of Cd(NO₃)₂·4H₂O.
Solvent Addition: Add 8 mL of a mixed solvent of N,N-dimethylacetamide (DMA) and water (v/v = 6:2).
Stirring: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
Solvothermal Reaction: Transfer the resulting solution into a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 130 °C for 3 days.
Cooling and Product Recovery: After 3 days, cool the autoclave to room temperature at a rate of 5 °C per hour.
Washing and Drying: Collect the colorless block-like crystals by filtration, wash them with DMA and water, and dry them in air.
Characterization
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and coordination environment of the metal centers.
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Infrared (IR) Spectroscopy: To identify the functional groups present in the structure and confirm the coordination of the carboxylate groups.
Elemental Analysis: To determine the elemental composition of the synthesized compound.
Data Summary
The following tables summarize key data for representative MOFs constructed from H₂Imip derivatives and transition metals.
Diagram 1: Structure of 5-(1H-Imidazol-1-yl)isophthalic Acid (H₂Imip)
Caption: Molecular structure of the H₂Imip ligand.
Diagram 2: Coordination Modes of the H₂Imip Ligand
Caption: Possible coordination modes of the H₂Imip ligand.
Diagram 3: General Workflow for Solvothermal Synthesis of MOFs
Caption: A typical experimental workflow for MOF synthesis.
Conclusion and Future Outlook
The coordination chemistry of 5-(1H-Imidazol-1-yl)isophthalic acid with transition metals presents a rich and diverse field of study. The versatility of the H₂Imip ligand, with its multiple coordination sites and rigid V-shaped structure, allows for the construction of a wide range of coordination polymers and MOFs with tunable structures and properties. The resulting materials have shown significant promise in various applications, including luminescence-based sensing, heterogeneous catalysis, and electrocatalysis.
While significant progress has been made, particularly with Co(II), Cd(II), and Zn(II) analogues, there are still ample opportunities for further research. A more systematic investigation into the coordination of H₂Imip with a broader range of transition metals, including Ni(II) and Cu(II), would be beneficial to fully understand the structure-property relationships in these systems. Furthermore, a more in-depth exploration of their potential in gas storage and separation, supported by quantitative experimental data, could open up new avenues for the application of these fascinating materials. The continued development of novel MOFs based on H₂Imip and its derivatives holds great promise for the advancement of materials science and its applications in technology and medicine.
References
Royal Society of Chemistry. (n.d.). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. RSC Publishing. [Link]
Royal Society of Chemistry. (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. RSC Publishing. [Link]
ResearchGate. (n.d.). A Mesoporous Zirconium-Isophthalate Multifunctional Platform. ResearchGate. [Link]
ACS Publications. (2025). Architectonic and Desolvation Activation Energies of Five New Mixed-Ligand Copper(II) Coordination Polymers of 5-Sulfoisophthalate and 1,3-Bis(1H-imidazol-1-yl)propane or 1,4-Bis(1H-imidazol-1-yl)butane. Crystal Growth & Design. [Link]
PubMed. (2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. National Center for Biotechnology Information. [Link]
MDPI. (2026). Review of the Applications of Metal–Organic Frameworks (MOFs) in Multi-Field Detection. MDPI. [Link]
ACS Publications. (2016). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. Inorganic Chemistry. [Link]
Wiley Online Library. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides. ChemistryOpen. [Link]
National Center for Biotechnology Information. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PubMed. [Link]
RSC Publishing. (n.d.). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. Royal Society of Chemistry. [Link]
SciSpace. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. SciSpace. [Link]
OUCI. (n.d.). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. OUCI. [Link]
Semantic Scholar. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Semantic Scholar. [Link]
ResearchGate. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. ResearchGate. [Link]
R Discovery. (2013). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. R Discovery. [Link]
MDPI. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. MDPI. [Link]
ACS Publications. (2006). Zn(tbip) (H2tbip= 5-tert-Butyl Isophthalic Acid): A Highly Stable Guest-Free Microporous Metal Organic Framework with Unique Gas Separation Capability. Journal of the American Chemical Society. [Link]
A Theoretical Investigation of the Electronic Structure of 5-(1H-Imidazol-1-yl)isophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist This technical guide provides a comprehensive theoretical framework for the investigation of the elect...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of 5-(1H-Imidazol-1-yl)isophthalic acid. This molecule, a derivative of isophthalic acid, is of significant interest due to its potential applications in the development of metal-organic frameworks (MOFs) and as a scaffold in medicinal chemistry.[1] The strategic incorporation of the imidazole moiety introduces a combination of aromaticity, hydrogen bonding capabilities, and coordination sites, making a detailed understanding of its electronic properties crucial for predicting its behavior and designing novel applications.
This guide is structured to provide not just a series of steps, but a scientifically grounded rationale for the computational methodologies employed. We will delve into the "why" behind the choice of specific theoretical models and analytical tools, ensuring a self-validating and robust computational protocol.
Foundational Concepts: The Significance of Electronic Structure
The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. For a molecule like 5-(1H-Imidazol-1-yl)isophthalic acid, understanding the distribution of electrons, the energies of its molecular orbitals, and its electrostatic potential is paramount. These properties dictate how the molecule will interact with other molecules, metal ions, or biological targets.
Theoretical chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to probe these properties at the atomic level.[2] By solving approximations of the Schrödinger equation, we can obtain a detailed picture of the molecule's electronic landscape.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust and widely accepted computational approach for the theoretical study of organic molecules like 5-(1H-Imidazol-1-yl)isophthalic acid. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven accuracy and efficiency for a wide range of organic systems, providing a good balance between computational cost and the quality of results.
Molecular Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
Experimental Protocol:
Input Structure Generation: The initial 3D structure of 5-(1H-Imidazol-1-yl)isophthalic acid can be built using molecular modeling software. The IUPAC name is 5-imidazol-1-ylbenzene-1,3-dicarboxylic acid and the molecular formula is C11H8N2O4.[3]
Computational Method: Employ Density Functional Theory (DFT).
Functional: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for its excellent performance in describing the electronic structure of organic molecules.
Basis Set: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, while the polarization functions (d,p) allow for more flexibility in the spatial description of the electron density.
Convergence Criteria: Use tight convergence criteria to ensure that a true energy minimum is reached.
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Diagram: Computational Workflow for Electronic Structure Analysis
Caption: Conceptual MEP map highlighting electron-rich and poor regions.
Excited State Properties and Spectroscopic Predictions
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
To understand the molecule's response to light, we can simulate its UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
Experimental Protocol:
Input Structure: Use the previously optimized ground-state geometry of 5-(1H-Imidazol-1-yl)isophthalic acid.
Computational Method: Employ TD-DFT.
Functional and Basis Set: Use the same functional (B3LYP) and basis set (6-311++G(d,p)) as in the ground-state calculations for consistency.
Solvent Effects: To better correlate with experimental data, which are typically measured in solution, incorporate a solvent model such as the Polarizable Continuum Model (PCM).
Number of States: Calculate a sufficient number of excited states to cover the relevant portion of the UV-Vis spectrum.
The results will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption peaks). The primary electronic transitions are often from the HOMO to the LUMO, corresponding to π → π* transitions.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous theoretical protocol for investigating the electronic structure of 5-(1H-Imidazol-1-yl)isophthalic acid. By following these methodologies, researchers can gain deep insights into the molecule's reactivity, stability, and spectroscopic properties.
The data generated from these theoretical studies can be invaluable for:
Rational Drug Design: Understanding the electrostatic potential and frontier orbitals can guide the design of derivatives with enhanced binding affinities to biological targets.
Materials Science: Predicting the electronic properties is crucial for designing novel MOFs with tailored electronic or optical characteristics.
Spectroscopic Analysis: Theoretical predictions of UV-Vis and other spectra can aid in the interpretation of experimental data.
The integration of these computational techniques provides a powerful platform for the in-silico exploration of novel molecules, accelerating the pace of discovery and innovation in chemical and pharmaceutical sciences.
References
(Year). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics. [No valid URL available]
Solvothermal Synthesis of Metal-Organic Frameworks Using 5-(1H-Imidazol-1-yl)isophthalic Acid: A Guide for Researchers and Drug Development Professionals
An Application Note and Protocol from the Senior Application Scientist Introduction: The Significance of Functionalized MOFs Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from me...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Significance of Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable porosity, and chemical functionality make them highly promising for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is paramount as it dictates the topology, porosity, and surface chemistry of the resulting framework.
The ligand 5-(1H-Imidazol-1-yl)isophthalic acid (H₂Imip) is a particularly interesting building block for MOFs. It features two carboxylate groups for strong coordination to metal centers and an imidazole group that can act as an additional coordination site or as a functional pendant group within the pores of the MOF. This integrated functionality can lead to MOFs with enhanced catalytic activity, selective sensing capabilities, and potential for post-synthetic modification.
This application note provides a detailed guide to the solvothermal synthesis of MOFs using H₂Imip, with a focus on the underlying principles and practical experimental protocols. We will explore how the choice of metal ions and reaction conditions can be used to tune the dimensionality and properties of the resulting materials.
The "Why": Understanding the Solvothermal Synthesis of Imidazole-Functionalized MOFs
Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs. The reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, which allows for the crystallization of thermodynamically stable phases that may not be accessible under ambient conditions.
The Role of the Ligand: 5-(1H-Imidazol-1-yl)isophthalic Acid
The H₂Imip ligand is a bifunctional linker. The two carboxylate groups on the isophthalate backbone are the primary coordination sites, forming strong bonds with the metal centers to build the main framework. The imidazole group, on the other hand, can either remain uncoordinated and project into the pores, providing a Lewis basic site, or it can participate in the coordination of the metal centers, potentially leading to more complex and higher-dimensional structures. The orientation and coordination mode of the imidazole group are highly dependent on the reaction conditions, particularly the choice of metal ion and solvent.
Key Synthesis Parameters and Their Influence
The synthesis of MOFs is a delicate interplay of various factors. Understanding their influence is key to achieving the desired product with high crystallinity and phase purity.
Metal Ion: The choice of the metal ion (e.g., Zn²⁺, Co²⁺, Cu²⁺) is a primary determinant of the final structure. The coordination number, preferred geometry, and Lewis acidity of the metal ion will dictate the connectivity of the framework. For instance, zinc(II) often forms tetrahedral or octahedral coordination environments, leading to specific framework topologies.
Solvent System: The solvent plays multiple roles in solvothermal synthesis. It solubilizes the precursors, acts as a heat transfer medium, and can influence the deprotonation of the ligand and the coordination environment of the metal ion. Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The polarity and coordinating ability of the solvent can affect the final structure. For example, the use of a mixed-solvent system, such as DMF and water, can alter the solubility of the precursors and influence the nucleation and growth of the crystals.
Temperature and Time: These two parameters are critical for controlling the kinetics of the reaction. Higher temperatures generally lead to faster crystallization and can favor the formation of more thermodynamically stable phases. The reaction time must be sufficient to allow for complete crystallization, but excessively long reaction times can sometimes lead to the formation of undesirable, denser phases.
pH and Modulators: The pH of the reaction mixture can influence the deprotonation state of the carboxylate and imidazole groups of the H₂Imip ligand, thereby affecting its coordination behavior. While not always necessary, the addition of modulators (e.g., monocarboxylic acids like acetic acid) can compete with the linker for coordination to the metal centers, slowing down the reaction rate and leading to larger, more well-defined crystals.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of two distinct MOFs using 5-(1H-Imidazol-1-yl)isophthalic acid. These protocols are designed to be self-validating by including expected outcomes and characterization checkpoints.
Synthesis of a Zinc-Based MOF: A 3D Framework
This protocol describes the synthesis of a three-dimensional zinc-imidazole-isophthalate framework.
Materials:
5-(1H-Imidazol-1-yl)isophthalic acid (H₂Imip)
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
N,N-dimethylformamide (DMF)
Deionized water
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
In a 20 mL scintillation vial, dissolve 0.044 g (0.2 mmol) of 5-(1H-Imidazol-1-yl)isophthalic acid in 8 mL of DMF.
In a separate vial, dissolve 0.060 g (0.2 mmol) of zinc nitrate hexahydrate in 2 mL of deionized water.
Add the zinc nitrate solution to the ligand solution. The mixture may become cloudy.
Cap the vial tightly and place it in a preheated oven at 100 °C for 72 hours.
After 72 hours, remove the vial from the oven and allow it to cool to room temperature.
Colorless, block-shaped crystals should be visible at the bottom of the vial.
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
Dry the crystals under vacuum at room temperature.
Expected Outcome and Characterization:
Yield: ~70-80% based on the ligand.
Appearance: Colorless, crystalline solid.
Powder X-Ray Diffraction (PXRD): The PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data, confirming the phase purity of the material.
Thermogravimetric Analysis (TGA): TGA in a nitrogen atmosphere should show a stable framework up to approximately 350-400 °C.
Synthesis of a Cobalt-Based MOF: A 2D Layered Structure
This protocol outlines the synthesis of a two-dimensional cobalt-imidazole-isophthalate framework.
Materials:
5-(1H-Imidazol-1-yl)isophthalic acid (H₂Imip)
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
N,N-diethylformamide (DEF)
Ethanol
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
In a 20 mL scintillation vial, combine 0.022 g (0.1 mmol) of 5-(1H-Imidazol-1-yl)isophthalic acid and 0.029 g (0.1 mmol) of cobalt(II) nitrate hexahydrate.
Add 10 mL of a 1:1 (v/v) mixture of DEF and ethanol to the vial.
Seal the vial and sonicate for 10 minutes to ensure a homogeneous mixture.
Place the vial in a preheated oven at 120 °C for 48 hours.
Allow the vial to cool slowly to room temperature.
Pink or purple-colored crystals should be formed.
Isolate the crystals by decanting the solvent and wash them thoroughly with fresh DEF (3 x 10 mL) and then with methanol (3 x 10 mL).
Dry the product in a vacuum oven at 80 °C for 12 hours.
Expected Outcome and Characterization:
Yield: ~60-70% based on the ligand.
Appearance: Pink or purple crystalline solid.
PXRD: The experimental PXRD pattern should be compared with the simulated pattern to confirm the formation of the desired 2D layered structure.
Scanning Electron Microscopy (SEM): SEM images should reveal a plate-like morphology, consistent with a 2D layered structure.
Data Summary
The following table summarizes the synthesis conditions and key properties of the MOFs described in the protocols.
Parameter
Zinc-Based MOF
Cobalt-Based MOF
Metal Salt
Zn(NO₃)₂·6H₂O
Co(NO₃)₂·6H₂O
Ligand
5-(1H-Imidazol-1-yl)isophthalic acid
5-(1H-Imidazol-1-yl)isophthalic acid
Solvent System
DMF/Water (4:1 v/v)
DEF/Ethanol (1:1 v/v)
Temperature
100 °C
120 °C
Time
72 hours
48 hours
Resulting Dimensionality
3D
2D
Appearance
Colorless crystals
Pink/purple crystals
Thermal Stability
~350-400 °C
~300-350 °C
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for the solvothermal synthesis of MOFs and the logical relationship between the key synthesis parameters and the final MOF properties.
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Caption: Key parameters influencing final MOF properties.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Amorphous product or no precipitate
- Low temperature or short reaction time- Precursors not fully dissolved- Inappropriate solvent
- Increase reaction temperature or time- Ensure complete dissolution of reagents before heating- Try a different solvent or solvent mixture
Poor crystallinity
- Reaction rate is too fast- Impurities in the reagents or solvent
- Lower the reaction temperature- Consider using a modulator (e.g., acetic acid)- Use high-purity reagents and solvents
Formation of multiple phases
- Reaction conditions are on a phase boundary
- Systematically vary the temperature or solvent ratio to favor the desired phase
Conclusion
The solvothermal synthesis of MOFs using 5-(1H-Imidazol-1-yl)isophthalic acid is a versatile approach to creating functional materials with tunable properties. By carefully controlling the synthesis parameters, researchers can direct the formation of frameworks with specific dimensionalities and functionalities, opening up opportunities for applications in catalysis, sensing, and drug delivery. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and exploration of these promising materials.
References
Chen, S., Chen, M., & Takamiyagi, K. (2020). Two new 3D metal-organic frameworks based on 5-(1H-imidazol-1-yl)isophthalic acid for fluorescence sensing of metal ions and organic small molecules. Dalton Transactions, 49(4), 1146-1154. Available at: [Link]
Du, M., Li, C.-P., Liu, C.-S., & Fang, S.-M. (2007). Spontaneous Resolution of a Chiral Microporous Metal-Organic Framework Based on a C2-Symmetric Ligand. Inorganic Chemistry, 46(9), 3332-3334. Available at: [Link]
Sun, Y., Wang, Y., & Ma, L. (2018). A 2D Co(II)-MOF based on 5-(1H-imidazol-1-yl)isophthalic acid as an efficient catalyst for the synthesis of benzimidazoles. Inorganic Chemistry Communications, 96, 143-147. Available at: [Link]
Zou, R., Li, H., & Zhang, Y. (2012). A 3D porous Zn(II)-MOF based on 5-(1H-imidazol-1-yl)isophthalic acid for selective CO2 capture. CrystEngComm, 14(4), 1244-1247. Available at: [Link]
Ghasempour, H., Abbasi, A. R., & Morsali, A. (2016). Ultrasound-assisted synthesis of a new nano-porous Zn(II) metal-organic framework based on 5-(1H-imidazol-1-yl)isophthalic acid for efficient catalytic performance. RSC Advances, 6(81), 77805-77813. Available at: [Link]
Application
Application Notes and Protocols for Hydrothermal Synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid based MOFs
Introduction: The Architectural Versatility of 5-(1H-Imidazol-1-yl)isophthalic Acid in Metal-Organic Frameworks Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Architectural Versatility of 5-(1H-Imidazol-1-yl)isophthalic Acid in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their modular nature, high porosity, and tunable functionalities make them exceptional candidates for a myriad of applications, including gas storage, catalysis, and, notably, in the biomedical field for drug delivery and sensing.[1] The choice of the organic linker is paramount as it dictates the topology, porosity, and physicochemical properties of the resulting framework.
5-(1H-Imidazol-1-yl)isophthalic acid (H₂Im-BDC) is a particularly interesting ligand for the construction of MOFs. It possesses a rigid isophthalate backbone that provides structural stability, while the appended imidazole ring offers an additional coordination site, enabling the formation of frameworks with diverse topologies and enhanced functionalities. The nitrogen-rich imidazole moiety can also serve as a binding site for guest molecules or as a proton-labile group, making H₂Im-BDC-based MOFs attractive for applications in sensing and controlled drug release.
This application note provides a comprehensive guide to the hydrothermal synthesis of MOFs based on the H₂Im-BDC ligand. We will delve into the rationale behind the selection of synthetic parameters, offer a generalizable protocol, discuss optimization strategies, and outline essential characterization techniques. Furthermore, we will explore the potential of these MOFs in drug delivery and luminescence-based applications, providing a roadmap for researchers and scientists in the field.
Hydrothermal Synthesis: A Crystallization-Driven Approach
Hydrothermal and solvothermal syntheses are the most common methods for preparing MOFs.[2] These techniques involve heating the constituent metal salts and organic linkers in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF. The choice of solvent, temperature, reaction time, and the use of modulators are critical parameters that influence the final product's crystallinity, phase purity, and morphology.[3]
The Role of Key Synthesis Parameters
A successful MOF synthesis hinges on the careful control of several experimental variables. Understanding the influence of each parameter is crucial for both the initial synthesis of a new MOF and for its subsequent optimization.
Metal Source: The choice of the metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Co²⁺) is fundamental as it defines the geometry of the metal clusters (secondary building units or SBUs) and, consequently, the overall framework topology. Metal nitrates and acetates are commonly used due to their good solubility in typical solvents.
Solvent System: The solvent plays a critical role in dissolving the precursors and mediating the crystallization process. N,N-Dimethylformamide (DMF) is a widely used solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. Other solvents such as N,N-diethylformamide (DEF), ethanol, and water are also employed, often in mixed-solvent systems to fine-tune the solubility and crystallization kinetics.
Temperature and Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster crystallization rates and can favor the formation of thermodynamically stable phases. The reaction time must be sufficient to allow for complete crystallization, but excessively long times can sometimes lead to the formation of undesirable, denser phases.
pH and Modulators: The pH of the reaction mixture can significantly influence the deprotonation of the carboxylic acid groups on the linker and the coordination environment of the metal ions. Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), are often added to the synthesis mixture.[4][5] They compete with the linker for coordination to the metal centers, thereby slowing down the nucleation and growth processes.[6] This controlled growth often leads to larger, higher-quality crystals and can also influence the resulting framework topology.[7]
General Protocol for the Hydrothermal Synthesis of a H₂Im-BDC based MOF
This protocol provides a starting point for the synthesis of a MOF using 5-(1H-Imidazol-1-yl)isophthalic acid. It is based on established procedures for structurally related ligands.[8] Optimization of the parameters outlined below will likely be necessary to obtain a crystalline, phase-pure material.
Materials and Reagents
Reagent
Purity
Supplier
5-(1H-Imidazol-1-yl)isophthalic acid (H₂Im-BDC)
>98%
(e.g., Sigma-Aldrich)
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
>98%
(e.g., Sigma-Aldrich)
N,N-Dimethylformamide (DMF)
Anhydrous
(e.g., Sigma-Aldrich)
Ethanol (EtOH)
Anhydrous
(e.g., Sigma-Aldrich)
Acetic Acid (Glacial)
>99.7%
(e.g., Sigma-Aldrich)
Step-by-Step Synthesis Procedure
Precursor Solution Preparation: In a 20 mL glass vial, combine 0.1 mmol of 5-(1H-Imidazol-1-yl)isophthalic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O.
Solvent Addition: Add 10 mL of a mixed solvent of DMF and Ethanol (1:1 v/v).
Modulator Addition (Optional but Recommended): Add 5-10 equivalents of glacial acetic acid relative to the metal salt. This acts as a modulator to improve crystal quality.[6]
Homogenization: Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the precursors and a homogeneous solution.
Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48-72 hours.
Cooling: Allow the autoclave to cool down to room temperature naturally.
Product Isolation: Collect the crystalline product by filtration or centrifugation.
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and residual solvent.
Activation: To remove the solvent molecules occluded within the pores, the product should be activated. This can be achieved by solvent exchange with a low-boiling-point solvent like chloroform or acetone for 2-3 days, followed by heating under vacuum (e.g., at 150 °C for 12 hours). The activation conditions should be optimized based on the thermal stability of the MOF.
Caption: Hydrothermal synthesis workflow for H₂Im-BDC based MOFs.
Protocol Optimization: A Rational Approach to Fine-Tuning MOF Synthesis
The general protocol provides a solid foundation, but optimization is often necessary to achieve high-quality, phase-pure MOFs. A systematic approach to varying the key parameters is recommended.
Caption: Interplay of synthesis parameters and MOF properties.
Temperature Screening: Perform a series of syntheses at different temperatures (e.g., 100 °C, 120 °C, 140 °C) while keeping other parameters constant. Analyze the products by Powder X-ray Diffraction (PXRD) to identify the optimal temperature for the formation of the desired crystalline phase.
Time-Dependent Study: At the optimal temperature, conduct syntheses for varying durations (e.g., 24h, 48h, 72h) to determine the minimum time required for complete crystallization.
Solvent Composition: Vary the ratio of the solvents (e.g., DMF:EtOH from 3:1 to 1:3) to study its effect on crystal size and morphology.
Modulator Concentration: Systematically vary the concentration of the modulator. Higher modulator concentrations can lead to larger crystals but may also increase the defect density in the framework.[9]
Essential Characterization Techniques
A suite of characterization techniques is necessary to confirm the successful synthesis of the MOF and to evaluate its properties.[10][11]
Technique
Information Obtained
Powder X-ray Diffraction (PXRD)
Confirms the crystallinity and phase purity of the bulk sample. The peak positions are characteristic of a specific crystal structure.[12]
Single-Crystal X-ray Diffraction (SCXRD)
Provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and pore dimensions. Requires single crystals of sufficient size and quality.[3]
Thermogravimetric Analysis (TGA)
Determines the thermal stability of the MOF and can be used to confirm the removal of guest/solvent molecules after activation.[12]
Scanning Electron Microscopy (SEM)
Visualizes the morphology (shape and size) of the MOF crystals.[10]
Nitrogen Adsorption-Desorption Isotherms
Measures the surface area (BET) and pore volume of the activated MOF, confirming its porosity.[12]
Fourier-Transform Infrared Spectroscopy (FTIR)
Confirms the presence of the organic linker within the framework and the coordination of the carboxylate groups to the metal centers.[12]
Applications in Drug Delivery and Luminescence
MOFs based on functionalized isophthalic acids have shown great promise in biomedical applications.[13][14]
Drug Delivery Vehicle
The high porosity and tunable pore size of H₂Im-BDC based MOFs make them excellent candidates for drug delivery systems.[1]
Protocol for Drug Loading (Ibuprofen as a model drug):
Activation: Ensure the MOF is fully activated to make the pores accessible.
Drug Solution: Prepare a concentrated solution of Ibuprofen in a suitable solvent (e.g., hexane or ethanol).
Incubation: Suspend a known amount of the activated MOF in the drug solution and stir at room temperature for 24-48 hours.
Isolation: Collect the drug-loaded MOF by centrifugation.
Washing: Wash the solid with fresh solvent to remove any surface-adsorbed drug molecules.
Drying: Dry the drug-loaded MOF under vacuum.
Quantification: The amount of loaded drug can be determined by techniques such as UV-Vis spectroscopy or TGA.
Protocol for In Vitro Drug Release:
Release Medium: Prepare a release medium, typically a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
Incubation: Suspend a known amount of the drug-loaded MOF in the PBS solution at 37 °C with gentle shaking.
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.
Analysis: Determine the concentration of the released drug in the aliquots using UV-Vis spectroscopy.
Release Profile: Plot the cumulative percentage of drug released as a function of time.
Luminescent Sensing
The imidazole moiety and the aromatic backbone of the H₂Im-BDC ligand can impart luminescent properties to the resulting MOFs.[15] This luminescence can be sensitive to the presence of certain analytes, making these MOFs potential candidates for chemical sensors.[16][17] The sensing mechanism often relies on the quenching or enhancement of the MOF's fluorescence upon interaction with the analyte.[15]
General Protocol for Luminescence Sensing:
MOF Dispersion: Disperse a small amount of the activated MOF in a suitable solvent to form a stable suspension.
Analyte Addition: Add varying concentrations of the analyte solution to the MOF suspension.
Fluorescence Measurement: Record the fluorescence emission spectrum of the MOF suspension after each addition of the analyte.
Data Analysis: Analyze the changes in fluorescence intensity (quenching or enhancement) as a function of the analyte concentration to determine the sensitivity and selectivity of the MOF sensor.
Conclusion
The hydrothermal synthesis of MOFs from 5-(1H-Imidazol-1-yl)isophthalic acid offers a promising avenue for the development of new functional materials. By carefully controlling the synthesis parameters, it is possible to obtain crystalline frameworks with tailored properties. The protocols and guidelines presented in this application note provide a comprehensive starting point for researchers interested in exploring this exciting class of MOFs. The potential applications in drug delivery and luminescent sensing are particularly compelling and warrant further investigation. A systematic approach to synthesis, optimization, and characterization is key to unlocking the full potential of these versatile materials.
References
Morris, W., Wang, S., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework.
Gu, Z.-Y., et al. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science.
(2016). Metal-organic frameworks as biosensors for luminescence-based detection and imaging.
(2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances.
Mohan, B. B., Kumar, S., Ma, S., & Ren, P. (n.d.). Luminescent MOF sensors applications and challenges in chemical sensing.
(2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
(2023). Physicochemical characterization of metal organic framework materials: A mini review. Results in Chemistry.
(2017). The modulator driven polymorphism of Zr(IV) based metal–organic frameworks. Dalton Transactions.
(2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
(2023). Luminescent metal organic frameworks and their fluorescence sensing application. Journal of Physics: Conference Series.
(2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances.
(2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances.
Chen, J., et al. (2026). Characterization techniques for metal–organic frameworks. Inorganica Chimica Acta.
(2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry.
Shehu, Z. (n.d.). Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. United Journal of Chemistry.
(2024).
(2024). Metal-organic frameworks in oral drug delivery. Journal of Nanobiotechnology.
(2017). Metal organic frameworks as a drug delivery system for flurbiprofen.
(2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Magnetochemistry.
(2024). Coordination assembly and NIR photothermal conversion of Metal-organic framework based on 5-(2-cyanophenoxy) isophthalic acid. Journal of Molecular Structure.
(2023). IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF.
(2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices.
(2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules.
(2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. Acta Crystallographica Section C: Structural Chemistry.
(2023). Hydrothermal synthesis of metal-organic frameworks.
Mastering the Art of Crystallization: A Guide to Single-Crystal Growth of 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist The successful synthesis of single-crystal Metal-Organic Frameworks (MOFs) is a critical bottl...
The successful synthesis of single-crystal Metal-Organic Frameworks (MOFs) is a critical bottleneck in the advancement of materials science, particularly for applications in drug delivery, catalysis, and gas storage where precise structural knowledge is paramount. This guide provides an in-depth exploration of the techniques and underlying principles for growing high-quality single crystals of MOFs based on the versatile linker, 5-(1H-Imidazol-1-yl)isophthalic acid (H₂-ImIpa). This linker, with its dual coordination sites of imidazole and carboxylate groups, offers a rich playground for creating robust and functional frameworks.
I. The Foundation: Understanding MOF Crystallization
The journey to a perfect single crystal begins with a fundamental understanding of the crystallization process. MOF formation is a self-assembly process governed by thermodynamics and kinetics, where metal ions or clusters and organic linkers organize into a periodic, long-range ordered structure.[1] The goal of single-crystal growth is to control this process to favor the formation of a few, large, and well-ordered crystals over a multitude of small, polycrystalline aggregates.[2]
Supersaturation: The driving force for crystallization. A state of supersaturation is achieved when the concentration of the metal-linker species in solution exceeds its solubility limit.
Nucleation: The initial formation of stable crystalline nuclei from the supersaturated solution.
Crystal Growth: The subsequent addition of growth units to the existing nuclei.
The challenge lies in balancing the rates of nucleation and crystal growth. Rapid nucleation leads to a large number of small crystals, while slow, controlled nucleation followed by steady growth is conducive to forming large single crystals.[2]
II. Strategic Approaches to Single-Crystal Growth
Several techniques have been successfully employed for the synthesis of single-crystal MOFs. The choice of method depends on the specific chemical system and the desired crystal size and quality.
A. Solvothermal and Hydrothermal Synthesis: The Workhorse Techniques
Solvothermal and hydrothermal methods are the most common and effective approaches for synthesizing MOFs.[3] These techniques involve heating a solution of the metal salt and organic linker in a sealed vessel, which allows the reaction to occur at temperatures above the solvent's boiling point, leading to increased pressure.[4]
Causality Behind the Method:
Enhanced Solubility: The elevated temperature increases the solubility of the reactants, ensuring a homogeneous reaction mixture.[4]
Activation Energy: The thermal energy provided is crucial for the formation of metal-ligand coordination bonds and for overcoming the activation barrier for nucleation.[4]
Slow Cooling for Quality: A slow and controlled cooling process at the end of the reaction period allows for the gradual growth of large, well-defined single crystals, which are ideal for single-crystal X-ray diffraction analysis.[4]
Experimental Protocol 1: General Solvothermal Synthesis of a Zn-(ImIpa) MOF
This protocol provides a general starting point for the synthesis of a zinc-based MOF using 5-(1H-Imidazol-1-yl)isophthalic acid. Optimization of the parameters outlined below will likely be necessary.
Materials:
5-(1H-Imidazol-1-yl)isophthalic acid (H₂-ImIpa)
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
N,N-Dimethylformamide (DMF)
Ethanol (for solvent exchange)
Equipment:
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Programmable oven
Centrifuge
Analytical balance
Sonicator
Procedure:
In a 20 mL glass vial, dissolve 0.1 mmol of 5-(1H-Imidazol-1-yl)isophthalic acid and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.[5]
Seal the vial tightly. For higher temperatures (above the boiling point of DMF), a Teflon-lined autoclave is recommended.
Place the sealed vessel in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.[5]
Allow the oven to cool down to room temperature slowly and naturally. A controlled cooling rate (e.g., 5 °C/h) can sometimes improve crystal quality.[6]
Colorless, block-shaped crystals should form at the bottom of the vessel.[7] Carefully decant the mother liquor.
Wash the crystals by adding 5 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging to collect the crystals. Repeat this washing step three times to remove any unreacted starting materials.[7]
To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours.[7][8]
Collect the crystals by centrifugation and dry them under vacuum at an elevated temperature (e.g., 60 °C) for 12 hours.[7]
Workflow for Solvothermal Synthesis:
Caption: Solvothermal synthesis workflow for MOFs.
B. The Role of Modulators: A Key to Crystal Perfection
Often, the direct reaction of metal salts and linkers leads to rapid precipitation of polycrystalline powders. The introduction of a "modulator" is a powerful strategy to control the kinetics of MOF formation and significantly improve the size and quality of the resulting crystals.[9][10]
Mechanism of Action:
Modulators are typically small molecules, often monocarboxylic acids like acetic acid or formic acid, that compete with the organic linker for coordination to the metal centers.[4][11] This competitive binding slows down the formation of the metal-linker coordination bonds, thereby reducing the rate of nucleation and allowing for more controlled crystal growth.[9][11] The modulator can also influence the deprotonation of the linker, which is a crucial step in the synthesis process.[9]
Impact of Modulators:
Increased Crystal Size: By slowing down crystallization, modulators promote the growth of larger single crystals.[10]
Morphology Control: The type and concentration of the modulator can influence the final shape of the crystals by selectively inhibiting growth on certain crystal facets.[10][12][13]
Defect Engineering: Modulators can introduce defects into the MOF structure, which can sometimes enhance properties like catalytic activity or gas adsorption.[10]
This protocol incorporates the use of a modulator to enhance crystal quality.
Materials:
All materials from Protocol 1
Modulator (e.g., acetic acid, formic acid, or benzoic acid)
Procedure:
Follow steps 1 and 2 from Protocol 1.
To the homogeneous solution, add the modulator. The amount of modulator can be varied, typically from a few equivalents to a large excess relative to the linker. A good starting point is to use a molar ratio of linker:modulator of 1:10.
Proceed with steps 3-9 from Protocol 1.
Logical Flow of Modulator Action:
Caption: The role of a modulator in MOF crystallization.
C. Alternative Crystallization Techniques
While solvothermal methods are robust, other techniques can be employed, especially when trying to obtain very large or high-quality crystals for specific characterizations.
Slow Evaporation: This method involves preparing a dilute solution of the metal and linker in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over days or weeks.[15][16] As the solvent evaporates, the concentration of the reactants increases, leading to supersaturation and subsequent crystallization. This technique is often performed at room temperature and is beneficial for thermally sensitive compounds.[16]
Vapor Diffusion: In this technique, a solution of the metal and linker is placed in a sealed container with a second, more volatile solvent in which the reactants are less soluble.[3] The vapor of the second solvent slowly diffuses into the primary solution, reducing the solubility of the MOF precursors and inducing crystallization.
Chemical Vapor Deposition (CVD): While less common for bulk single crystals, CVD has been used to grow atomically thin, two-dimensional MOF single-crystals.[17][18][19] This method is particularly useful for applications in electronics and sensing.
III. Characterization of Single Crystals
Once crystals are obtained, it is essential to confirm their structure and purity.
Optical Microscopy: The first step is to visually inspect the crystals under a microscope to assess their morphology, size, and clarity.
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional atomic structure of a crystalline material.[1][20] A suitable single crystal (typically 0.1-0.3 mm in size) is selected, mounted on a diffractometer, and irradiated with X-rays.[7] The resulting diffraction pattern is used to solve and refine the crystal structure.
Powder X-ray Diffraction (PXRD): To confirm that the bulk synthesized material is the same as the single crystal selected for SC-XRD, a PXRD pattern of the ground crystals is collected and compared to the simulated pattern from the single-crystal data.[5]
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[5]
IV. Troubleshooting Common Issues in Single-Crystal Growth
Issue
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Reactant concentrations are too low; Temperature is not optimal; Incorrect solvent system.
Increase reactant concentrations; Screen a range of temperatures; Try different solvents or solvent mixtures.
Formation of Powder Instead of Crystals
Nucleation rate is too high; Reactant concentrations are too high; Rapid cooling.
Introduce a modulator; Decrease reactant concentrations; Implement a slow cooling ramp.
Increase the reaction time; Screen a range of modulator concentrations.
Twinning or Intergrowth of Crystals
High supersaturation; Rapid crystal growth.
Reduce supersaturation by lowering reactant concentrations; Use a modulator to slow down growth.
V. Conclusion
The synthesis of high-quality single crystals of 5-(1H-Imidazol-1-yl)isophthalic acid MOFs is an achievable goal with a systematic and informed approach. By understanding the principles of crystallization and carefully controlling experimental parameters such as temperature, solvent, and the use of modulators, researchers can successfully produce crystals suitable for detailed structural analysis and subsequent application studies. The protocols and insights provided in this guide serve as a robust starting point for the exploration and optimization of these promising materials.
References
I. V. Yaremovsky, et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
A. U. Czaja, et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework.
J. A. Stoian, et al. (2018).
Z. Gu, et al. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC.
S. J. Lee, et al. (n.d.). Modulation of crystal growth and structure within cerium-based metal–organic frameworks.
A. G. Slater, et al. (n.d.). Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry. ChemRxiv.
L. Luo, et al. (n.d.). Self-condensation-assisted chemical vapour deposition growth of atomically two-dimensional MOF single-crystals. eScholarship.org.
Y. Chen, et al. (2020). Research on the effects of hydrothermal synthesis conditions on the crystal habit of MIL-121.
S. Wang, et al. (n.d.). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions (RSC Publishing).
Z. Hu, et al. (n.d.). Growth of large single MOF crystals and effective separation of organic dyes.
Y. He, et al. (n.d.). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
BOCSCI. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs.
X. L. Chi, et al. (2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. PubMed.
A. G. Slater, et al. (2021). Millimeter-Scale Zn(3-ptz)2 Metal–Organic Framework Single Crystals: Self-Assembly Mechanism and Growth Kinetics. ACS Omega.
E. De Zitter, et al. (n.d.). Elucidating metal–organic framework structures using synchrotron serial crystallography.
D. G. de la Torre, et al. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews (RSC Publishing).
Y. He, et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
L. Luo, et al. (2024). Self-condensation-assisted chemical vapour deposition growth of atomically two-dimensional MOF single-crystals.
S. Horike, et al. (2014). Crystallography of metal–organic frameworks. PMC.
Benchchem. (n.d.). A Comparative Guide to Isophthalic Acid-Based Linkers for Metal-Organic Frameworks: 5-Aminoisophthalic Acid vs. 5-Hydrazinoisoph.
Y. He, et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi )
M. X. Yang, et al. (n.d.). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole)
Institute of Chemistry, Chinese Academy of Sciences. (2024). Growing Atomically Thin Metal-Organic-Framework Single Crystal via Chemical Vapour Deposition.
Patsnap Eureka. (2026).
Y. C. Kao, et al. (n.d.). Ti-MOF single-crystals featuring an intracrystal macro–microporous hierarchy for catalytic oxidative desulfurization.
M. X. Yang, et al. (2011). pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid.
Y. He, et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water.
A. J. T. Porch, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
Sathyabama Institute of Science and Technology. (2023).
Benchchem. (n.d.).
S. Konar, et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link.
National Center for Biotechnology Information. (n.d.). 5-(1H-Imidazol-1-yl)isophthalic acid. PubChem.
S. M. Cohen, et al. (2022). Metal‐Organic Framework (MOF) Morphology Control by Design.
Y. Liu, et al. (n.d.). Synthesis and Formation Mechanism of Textured MOF-‐5. CORE.
Application Notes and Protocols: Powder X-ray Diffraction (PXRD) Analysis of 5-(1H-Imidazol-1-yl)isophthalic Acid Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Metal-Organic Frameworks (MOFs) constructed from 5-(1H-Imidazol-1-yl)isophthalic acid and its derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) constructed from 5-(1H-Imidazol-1-yl)isophthalic acid and its derivatives are a promising class of porous crystalline materials with significant potential in catalysis, gas storage, and notably, drug delivery. The precise characterization of their crystal structure is paramount to understanding and optimizing their function. Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the structural analysis of these microcrystalline materials. This guide provides a comprehensive overview of the application of PXRD for the analysis of MOFs based on 5-(1H-Imidazol-1-yl)isophthalic acid, detailing not just the "how" but the critical "why" behind each step. We will explore synthesis considerations, sample preparation, data acquisition protocols, and the interpretation of diffraction patterns, including phase identification and purity assessment.
Introduction: The Significance of Imidazole-Isophthalate MOFs and PXRD
Metal-Organic Frameworks (MOFs) are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands.[1] The use of ligands like 5-(1H-Imidazol-1-yl)isophthalic acid is of particular interest due to the presence of both carboxylate and imidazole functionalities. This dual-functionality allows for the formation of diverse and robust framework structures with tunable pore sizes and chemical environments. These characteristics make them highly suitable for applications such as drug delivery, where the framework can encapsulate and release therapeutic agents.[2]
While single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, many MOF syntheses yield microcrystalline powders unsuitable for this technique.[3] This is where Powder X-ray Diffraction (PXRD) becomes an essential analytical tool. PXRD provides a "fingerprint" of a crystalline material, allowing for:
Phase Identification: Confirming the formation of the desired MOF structure.
Purity Assessment: Detecting the presence of unreacted starting materials or undesired crystalline phases.
Crystallinity Evaluation: Assessing the degree of long-range order in the material.
Structural Refinement: In conjunction with computational methods, PXRD data can be used for Rietveld refinement to determine unit cell parameters and even solve crystal structures.[4]
The interpretation of PXRD patterns for MOFs can be complex due to their often large unit cells and the potential for structural flexibility.[5][6] Therefore, a systematic and well-understood approach to data collection and analysis is crucial.
Synthesis of 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs: A General Protocol
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. The following is a generalized protocol for the synthesis of a MOF using a ligand structurally similar to 5-(1H-Imidazol-1-yl)isophthalic acid, which can be adapted for the target MOF.
Protocol: Solvothermal Synthesis of a Co(II)-based MOF
This protocol is adapted from the synthesis of a Co(II)-MOF constructed from 5-(2-methylimidazol-1-yl) isophthalic acid.[7]
Materials:
Co(NO₃)₂·6H₂O
5-(1H-Imidazol-1-yl)isophthalic acid (or a similar derivative)
N,N-Dimethylformamide (DMF)
Ethanol
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
In a 20 mL glass vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O and 0.1 mmol of 5-(1H-Imidazol-1-yl)isophthalic acid in a solvent mixture of DMF (6 mL) and ethanol (2 mL).
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization.
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
Seal the autoclave and heat it in an oven at 120 °C for 72 hours. The slow heating and cooling rates are critical for promoting the growth of well-defined crystals.
After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.
Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF and then ethanol to remove any unreacted starting materials.
Dry the crystals under vacuum at 60 °C for 12 hours.
Causality Behind Experimental Choices:
Solvent System: The choice of a high-boiling point solvent like DMF is crucial for solvothermal synthesis as it allows for reactions to be carried out at temperatures above the boiling point of many common solvents, which can facilitate the crystallization process. The addition of a co-solvent like ethanol can influence the solubility of the reactants and the nucleation and growth of the MOF crystals.
Temperature and Time: The reaction temperature and duration are critical parameters that control the thermodynamics and kinetics of MOF formation. Higher temperatures can lead to the formation of more stable, dense phases, while longer reaction times can promote the growth of larger, more well-defined crystals.
Slow Cooling: Slow cooling is essential for obtaining high-quality crystals. Rapid cooling can lead to the formation of amorphous material or small, poorly-defined crystals.
Powder X-ray Diffraction (PXRD) Analysis: From Sample to Pattern
The quality of the PXRD data is highly dependent on proper sample preparation and the selection of appropriate data collection parameters.
Sample Preparation
Objective: To prepare a sample with a flat, uniform surface and random crystallite orientation to minimize preferred orientation effects.
Protocol:
Take a small amount of the dried MOF powder (typically 10-20 mg).
Gently grind the powder using an agate mortar and pestle to ensure a fine, homogeneous particle size. This helps to reduce the effects of particle statistics and preferred orientation.
Carefully pack the powdered sample into a low-background sample holder. Ensure the sample surface is flat and level with the surface of the holder. A glass slide can be used to gently press and flatten the surface.[8]
Data Acquisition
Objective: To collect a high-quality diffraction pattern with good signal-to-noise ratio and resolution.
Typical Instrument Parameters:
Parameter
Recommended Setting
Rationale
Radiation
Cu Kα (λ = 1.5406 Å)
Commonly available and provides good resolution for most MOFs.
Voltage and Current
40 kV and 40 mA
Standard operating conditions for many laboratory diffractometers.
Scan Range (2θ)
5° - 50°
This range typically covers the most intense and characteristic diffraction peaks for MOFs.
Step Size
0.02°
A small step size is necessary to accurately define the peak profiles.
Time per Step
1 - 5 seconds
A longer time per step improves the signal-to-noise ratio, which is important for detecting weak reflections.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and PXRD analysis of MOFs.
Data Analysis and Interpretation
The resulting PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The position and intensity of the peaks are characteristic of the crystal structure of the material.
Phase Identification and Purity Assessment
The experimental PXRD pattern of the synthesized MOF should be compared with a simulated pattern from its known crystal structure (if available from single-crystal data or computational modeling) or with patterns of known phases from crystallographic databases.
Matching Peaks: If the peak positions and relative intensities of the experimental pattern match the simulated or reference pattern, it confirms the successful synthesis of the desired MOF phase.
Additional Peaks: The presence of peaks that do not correspond to the target MOF indicates the presence of impurities. These could be unreacted starting materials or other crystalline phases that formed during the synthesis.
Illustrative PXRD Data for a Related MOF:
The following table presents the characteristic PXRD peaks for a Cd(II)-MOF synthesized with a similar ligand, 5-(benzimidazole-1-yl)isophthalic acid, which can serve as a reference for what to expect.
2θ (°)
Relative Intensity
8.5
Strong
10.2
Medium
12.8
Medium
15.6
Strong
17.1
Medium
25.5
Strong
Crystallinity and Crystallite Size
The sharpness of the diffraction peaks is an indicator of the crystallinity of the material.
Sharp Peaks: Indicate a well-ordered, crystalline material with large crystallite domains.
Broad Peaks: Suggest small crystallite size or the presence of disorder within the crystal lattice. The average crystallite size can be estimated using the Scherrer equation, although this should be considered a qualitative assessment.
Amorphous Halo: A broad, featureless hump in the background of the pattern indicates the presence of amorphous (non-crystalline) material.
Rietveld Refinement
For a more in-depth structural analysis, Rietveld refinement can be performed. This method involves fitting a calculated diffraction pattern, generated from a structural model, to the experimental data. Through this process, it is possible to refine various structural parameters, including:
Lattice Parameters: Precise determination of the unit cell dimensions.
Atomic Positions: Refinement of the positions of the atoms within the unit cell.
Phase Fractions: Quantifying the amounts of different crystalline phases in a mixture.
Successful Rietveld refinement requires a good initial structural model and high-quality PXRD data.
Data Analysis Pipeline Diagram
Caption: Pipeline for the analysis of PXRD data from MOFs.
Applications in Drug Development
The well-defined porous structure of 5-(1H-Imidazol-1-yl)isophthalic acid MOFs makes them excellent candidates for drug delivery systems.[3] PXRD plays a crucial role in the development of these materials for therapeutic applications.
Drug Loading Confirmation: After loading a drug into the MOF, PXRD can be used to confirm that the crystalline structure of the MOF remains intact. Changes in the PXRD pattern, such as shifts in peak positions or changes in relative intensities, can provide information about the location of the drug molecules within the framework.
Stability Studies: The stability of the MOF in different physiological environments is critical for its application as a drug delivery vehicle. PXRD can be used to monitor the structural integrity of the MOF after exposure to simulated biological fluids or changes in pH.
Quality Control: In a manufacturing setting, PXRD is an essential tool for ensuring the batch-to-batch consistency and purity of the MOF-based drug formulation.
Conclusion
Powder X-ray Diffraction is a powerful and indispensable technique for the characterization of 5-(1H-Imidazol-1-yl)isophthalic acid MOFs. A thorough understanding of the principles of PXRD, combined with meticulous experimental practice and data analysis, is essential for researchers and scientists working in the field of MOF synthesis and application. By following the protocols and guidelines outlined in this application note, researchers can confidently assess the structural properties of their materials, paving the way for the rational design and optimization of these promising materials for a wide range of applications, including advanced drug delivery systems.
References
Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence | Journal of the American Chemical Society. (2025). ACS Publications. [Link]
Interpreting X-ray Diffraction Patterns of Metal-Organic Frameworks via Generative Artificial Intelligence - PubMed. (2025). PubMed. [Link]
Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR - RSC Publishing. (2022). Royal Society of Chemistry. [Link]
Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol | Crystal Growth & Design - ACS Publications. (2017). ACS Publications. [Link]
3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures - PubMed. (2020). PubMed. [Link]
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Publishing. (2020). Royal Society of Chemistry. [Link]
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC. (2020). National Institutes of Health. [Link]
Coordination polymers of 5-substituted isophthalic acid - PMC. (n.d.). National Institutes of Health. [Link]
pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid | Crystal Growth & Design - ACS Publications. (2011). ACS Publications. [Link]
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - MDPI. (2022). MDPI. [Link]
A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Imidazole encapsulated in core–shell MOF@COFs with a high anhydrous proton conductivity - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00580H. (2022). Royal Society of Chemistry. [Link]
Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - PMC. (n.d.). National Institutes of Health. [Link]
Metal-organic frameworks: Drug delivery applications and future prospects - IAPC Journals. (2023). IAPC. [Link]
Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. [Link]
Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. (2022). MDPI. [Link]
Toxicity screening of two prevalent metal organic frameworks for therapeutic use in human lung epithelial cells - PMC. (2019). National Institutes of Health. [Link]
Synthesis of Two Structurally Distinct Cu-MOFs Regulated by Imidazole and Their Proton Conducting Properties | Crystal Growth & Design - ACS Publications. (2025). ACS Publications. [Link]
Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red - ACS Publications. (2023). ACS Publications. [Link]
Imidazole encapsulated in core–shell MOFs@COFs with high anhydrous proton conductivity. (2026). ResearchGate. [Link]
Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand - MDPI. (2022). MDPI. [Link]
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence - Semantic Scholar. (2020). Semantic Scholar. [Link]
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence - SciSpace. (2020). SciSpace. [Link]
Metal‐Organic Framework (MOF) Morphology Control by Design. (2022). Wiley Online Library. [Link]
WO2013186542A1 - Synthesis of mofs - Google Patents. (n.d.).
Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
Application Notes and Protocols for Gas Adsorption in 5-(1H-Imidazol-1-yl)isophthalic Acid-Based MOFs
Introduction: The Strategic Advantage of Imidazolyl-Isophthalic Acid Linkers in MOF-based Gas Adsorption Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional promise fo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Imidazolyl-Isophthalic Acid Linkers in MOF-based Gas Adsorption
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional promise for applications in gas storage and separation.[1] Their high surface areas, tunable pore sizes, and the ability to functionalize their internal surfaces offer unprecedented control over gas-framework interactions.[2] Within the vast library of organic linkers used to construct MOFs, 5-(1H-Imidazol-1-yl)isophthalic acid and its derivatives represent a particularly strategic choice for gas adsorption applications.
The isophthalate backbone provides a rigid and angular component, contributing to the formation of robust, porous architectures. The appended imidazole group, with its nitrogen-rich heterocyclic ring, introduces several key features:
Enhanced CO2 Affinity: The Lewis basic nitrogen sites on the imidazole ring can act as preferential binding sites for acidic gases like carbon dioxide (CO2), enhancing both the capacity and selectivity of CO2 adsorption.
Tunable Framework Flexibility: The rotational freedom of the imidazole ring can impart controlled flexibility to the MOF structure. This can lead to "gate-opening" or "breathing" phenomena, where the framework pores expand to accommodate specific gas molecules at certain pressures, offering a mechanism for highly selective gas separation.[3]
Secondary Functionalization: The imidazole ring can be further functionalized, for instance with methyl groups, to fine-tune the steric environment and electronic properties of the pores, thereby modulating the gas adsorption characteristics.[3]
These application notes provide a comprehensive guide for researchers on the synthesis, activation, and gas adsorption analysis of MOFs based on 5-(1H-Imidazol-1-yl)isophthalic acid and its close derivatives. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of Imidazolyl-Isophthalic Acid-Based MOFs: A Solvothermal Approach
Solvothermal synthesis is a widely employed method for producing high-quality, crystalline MOFs.[4] The following protocol is a representative example for the synthesis of MOFs using substituted 5-(imidazol-1-yl)-isophthalic acid ligands, based on the successful synthesis of related structures.[3][5]
Protocol 1: Solvothermal Synthesis of a Zinc-based Imidazolyl-Isophthalate MOF
This protocol is adapted from the synthesis of related porous coordination polymers and can be used as a starting point for the synthesis of MOFs from 5-(1H-Imidazol-1-yl)isophthalic acid.
Materials:
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
5-(1H-Imidazol-1-yl)isophthalic acid (or a substituted derivative like 5-(2′-methyl-imidazol-1-yl)-isophthalic acid)
N,N-Dimethylformamide (DMF)
Ethanol
20 mL Scintillation Vials
Teflon-lined Stainless Steel Autoclave (23 mL)
Programmable Oven
Procedure:
Precursor Solution A: In a 10 mL beaker, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
Precursor Solution B: In a separate 10 mL beaker, dissolve 0.1 mmol of the 5-(1H-Imidazol-1-yl)isophthalic acid linker in 5 mL of DMF.
Mixing: Combine the two solutions in a 20 mL scintillation vial and sonicate for 10 minutes to ensure homogeneity.
Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
Heating: Seal the autoclave and place it in a programmable oven. Heat to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
Cooling: Allow the autoclave to cool naturally to room temperature.
Product Collection: Collect the crystalline product by filtration.
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted precursors and residual solvent.
Drying: Dry the product in a vacuum oven at 80°C for 12 hours.
Causality Behind Experimental Choices:
Solvent System (DMF): DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salt and the organic linker. It also plays a role as a modulator in some MOF syntheses, influencing crystal growth.
Temperature and Time (120°C for 72 hours): These conditions provide the necessary energy for the deprotonation of the carboxylic acid groups and the coordination reaction between the metal ions and the linker to proceed to form a crystalline product. The extended reaction time allows for the growth of well-defined crystals.
Washing with DMF and Ethanol: The initial DMF wash removes unreacted starting materials. The subsequent ethanol wash is a solvent-exchange step, replacing the high-boiling DMF with the more volatile ethanol, which is easier to remove during the activation process.
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of imidazolyl-isophthalate MOFs.
II. Activation and Characterization of MOFs for Gas Adsorption
Proper activation of the synthesized MOF is crucial to ensure that the pores are free of guest solvent molecules, which would otherwise block access to gas molecules.
Protocol 2: MOF Activation
Sample Preparation: Place approximately 100-200 mg of the synthesized MOF in a sample tube suitable for your gas adsorption analyzer.
Degassing: Attach the sample tube to the degassing port of the gas adsorption analyzer.
Heating Program: Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr) at a temperature of 120-150°C for at least 12 hours. The exact temperature should be determined from thermogravimetric analysis (TGA) to ensure solvent removal without framework decomposition.
Backfilling and Weighing: After degassing, cool the sample to room temperature, backfill the tube with a dry, inert gas (e.g., N₂ or Ar), and quickly weigh the sample tube to determine the exact mass of the activated MOF.
Causality Behind Experimental Choices:
Heating Under Vacuum: This combination of heat and vacuum provides the driving force to remove the solvent molecules that are trapped within the MOF pores.
TGA Guidance: TGA is essential to determine the thermal stability of the MOF and to identify the temperature range at which solvent molecules are lost without causing the framework to collapse.
III. Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the surface area, pore volume, and gas uptake capacity of the activated MOF.
Protocol 3: Volumetric Gas Adsorption Measurement
Instrumentation: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb).
Gases: High-purity N₂ (for surface area analysis), CO₂, CH₄, and H₂.
Procedure:
Surface Area and Porosity Analysis (N₂ Adsorption at 77 K):
Transfer the activated and weighed sample tube to the analysis port of the instrument.
Immerse the sample tube in a liquid nitrogen bath (77 K).
Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 1.0.
Calculate the Brunauer-Emmett-Teller (BET) surface area from the linear region of the adsorption isotherm, typically in the P/P₀ range of 0.05-0.3 for mesoporous materials and a lower range for microporous materials.
Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
CO₂, CH₄, and H₂ Adsorption Isotherms:
For CO₂ and CH₄, measurements are typically performed at 273 K (ice-water bath) and 298 K (thermostatted water bath).
For H₂, measurements are typically performed at 77 K (liquid nitrogen bath).
Measure the adsorption isotherms by incrementally dosing the analysis gas into the sample tube and recording the equilibrium pressure after each dose.
Data Presentation: Gas Adsorption Properties of Representative Imidazolyl-Isophthalate MOFs
The following table summarizes the gas adsorption properties of MOFs synthesized from ligands closely related to 5-(1H-Imidazol-1-yl)isophthalic acid. This data serves as a benchmark for what can be expected from this class of materials.
Note: Data is extracted and compiled from the respective publications. "-" indicates data not reported.
Diagram of the Gas Adsorption Mechanism:
Caption: Interactions of different gas molecules with the functional sites within an imidazolyl-isophthalate MOF.
IV. Concluding Remarks for Researchers
The use of 5-(1H-Imidazol-1-yl)isophthalic acid and its derivatives as organic linkers provides a versatile platform for the design of MOFs with tailored gas adsorption properties. The protocols and data presented here serve as a robust starting point for the synthesis and characterization of these promising materials. By systematically modifying the metal center, the substitution on the imidazole ring, and the synthesis conditions, researchers can further optimize the performance of these MOFs for specific gas storage and separation applications, such as carbon capture, natural gas purification, and hydrogen storage. The interplay between framework flexibility and pore chemistry is a key area for future exploration within this class of materials.
V. References
He, Y., et al. (2018). Controlled flexibility of porous coordination polymers by shifting the position of the –CH3 group around coordination sites and their highly efficient gas separation. Inorganic Chemistry Frontiers, 5(11), 2843-2849. [Link]
Li, Y.-Z., et al. (2021). A Series of Metal–Organic Frameworks: Syntheses, Structures and Luminescent Detection, Gas Adsorption, Magnetic Properties. Crystal Growth & Design, 21(3), 1766-1777. [Link]
Li, Y.-Z., et al. (2019). Three New MOFs Induced by Organic Linker Coordination Modes: Gas Sorption, Luminescence, and Magnetic Properties. Chemistry – An Asian Journal, 14(17), 2988-2994. [Link]
Xu, Z. X., et al. (2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. Acta Crystallographica Section C: Structural Chemistry, 76(5), 398-404. [Link]
Luo, L., et al. (2017). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 19(27), 3795-3802. [Link]
Navaie, T., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]
Preissler-Kurzhofer, H., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Crystals, 12(9), 1195. [Link]
Wang, X., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(57), 34943-34952. [Link]
Zhang, X., et al. (2022). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. Dalton Transactions, 51(44), 17481-17487. [Link]
Turner, D. R., et al. (2014). Coordination polymers of 5-substituted isophthalic acid. Polyhedron, 80, 129-136. [Link]
Zhang, Y.-B. (2014). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. eScholarship, University of California. [Link]
Sanchez, I. R., & Mas-Balleste, R. (2011). Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. Journal of the Mexican Chemical Society, 55(3), 168-183. [Link]
Horike, S., et al. (2009). Chemistry and application of flexible porous coordination polymers. Journal of Physics: Conference Series, 145, 012044. [Link]
Aydin, M., & Avci, A. (2020). Four Coordination Polymers Based on 5-Tert-Butyl Isophthalic Acid and rigid Bis(imidazol-1yl)benzene linkers: Synthesis, Luminescence detection of acetone and optical properties. ResearchGate. [Link]
Wang, H., et al. (2013). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. Dalton Transactions, 42(4), 1159-1166. [Link]
Preissler-Kurzhofer, H., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. Inorganic Chemistry. [Link]
Wang, X., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. ResearchGate. [Link]
Wang, X., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PMC. [Link]
Li, Y.-Z., et al. (2023). Application of a Metal Cobalt Based on 4,6-Bis(imidazol-1-yl)isophthalicacid Metal-Organic -Framework Materials in Photocatalytic CO2 Reduction, Antibacterial, and Dye Adsorption. MDPI. [Link]
Application Note: 5-(1H-Imidazol-1-yl)isophthalic Acid-Based MOFs for Advanced Catalytic Workflows
Executive Summary The development of heterogeneous catalysts for green chemistry relies heavily on the precise engineering of active sites within porous materials. Metal-Organic Frameworks (MOFs) constructed from the bif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of heterogeneous catalysts for green chemistry relies heavily on the precise engineering of active sites within porous materials. Metal-Organic Frameworks (MOFs) constructed from the bifunctional ligand 5-(1H-imidazol-1-yl)isophthalic acid (H₂L) represent a highly versatile class of materials for drug development and fine chemical synthesis. By combining the rigid, metal-coordinating carboxylate groups of isophthalic acid with the Lewis basic nature of the imidazole ring, researchers can synthesize robust 2D and 3D coordination polymers (e.g., {[Zn(L)]·2DMF·2H₂O}n).
When subjected to precise thermal activation, these MOFs undergo desolvation to expose Unsaturated Metal Centers (UMCs) . These UMCs act as potent Lewis acid sites, making the activated MOF an exceptional heterogeneous catalyst for multi-component cascade reactions (such as the solvent-free Strecker reaction) and gas-liquid transformations (such as CO₂ cycloaddition with epoxides). This application note details the mechanistic rationale, self-validating synthesis protocols, and standardized experimental workflows for deploying these catalysts in the laboratory.
Mechanistic Rationale: The Bifunctional Advantage
The catalytic efficacy of H₂L-based Zn(II) MOFs is fundamentally rooted in their structural topology and coordination chemistry. In the as-synthesized state, the Zn(II) center is typically tetrahedrally coordinated by three carboxylate oxygens from the ligand and one coordinated water molecule, forming an O₄ environment.
Causality of Activation: The coordinated water molecule is catalytically inert and sterically blocks the metal node. Thermal desolvation removes this water, forcibly altering the coordination sphere and generating a highly electrophilic Lewis acid site.
Mechanistic Pathway in the Strecker Reaction:
In the synthesis of α-aminonitriles, the reaction is driven by a phenomenon known as symbiotic polarization [1].
The exposed Lewis acidic Zn(II) site coordinates with the oxygen atom of the benzaldehyde carbonyl, increasing the electrophilicity of the carbonyl carbon.
This facilitates a rapid nucleophilic attack by the amine, forming an imine intermediate and releasing water.
The imine nitrogen then coordinates with the Zn(II) center. This secondary polarization drastically increases the electrophilicity of the weak imine intermediate, accelerating the nucleophilic attack by the cyanide group from trimethylsilyl cyanide (TMSCN) to yield the final α-aminonitrile.
Fig 2. Mechanistic pathway of the solvent-free Strecker reaction catalyzed by activated Zn-MOF.
Material Synthesis & Activation Protocol
To ensure high catalytic turnover, the MOF must be synthesized with high crystallinity and activated without inducing framework collapse.
Solvothermal Synthesis of {[Zn(L)]·2DMF·2H₂O}n
Reagent Preparation: Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of 5-(1H-imidazol-1-yl)isophthalic acid (H₂L) in a solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v 4:1, 15 mL).
Crystallization: Transfer the clear solution into a 25 mL Teflon-lined stainless steel autoclave. Heat the assembly uniformly at 85 °C for 72 hours.
Recovery: Cool the autoclave to room temperature at a rate of 5 °C/h to promote uniform crystal growth. Filter the resulting colorless crystals and wash extensively with fresh DMF.
Solvent Exchange and Thermal Activation (Critical Step)
Causality: Direct heating of the DMF-solvated MOF often leads to pore collapse due to the high boiling point and surface tension of DMF. Solvent exchange with a lower-boiling solvent (methanol) preserves the structural integrity during desolvation[2].
Solvent Exchange: Immerse the as-synthesized crystals in absolute methanol for 72 hours, replacing the methanol every 24 hours.
Thermal Desolvation: Transfer the methanol-exchanged crystals to a vacuum oven. Heat at 120 °C under dynamic vacuum for 6 hours.
Self-Validation: Analyze the activated catalyst via FT-IR spectroscopy. The complete disappearance of the broad –OH stretching band at ~3400 cm⁻¹ (associated with coordinated water) and the shift of the carbonyl stretching frequencies confirm the successful generation of Unsaturated Metal Centers.
Fig 1. Workflow for the synthesis and thermal activation of Zn-based H2L MOF catalysts.
Catalytic Workflows
Protocol A: Solvent-Free Strecker Reaction
This protocol leverages the high local concentration of substrates within the MOF pores, driving the kinetics of α-aminonitrile synthesis without the need for toxic organic solvents.
Step-by-Step Methodology:
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and the activated Zn-MOF catalyst (10 wt% relative to the substrates).
Initiation: Add trimethylsilyl cyanide (TMSCN, 1.5 mmol) dropwise to the mixture. Caution: TMSCN is highly toxic; perform this step in a well-ventilated fume hood.
Execution: Stir the heterogeneous mixture at room temperature (25 °C) for 18 hours.
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. The disappearance of the UV-active benzaldehyde spot confirms substrate consumption.
Workup & Catalyst Recovery: Dilute the crude mixture with ethyl acetate (5 mL). Recover the MOF catalyst via centrifugation (4000 rpm, 5 mins). Wash the recovered catalyst with methanol and dry at 80 °C for subsequent cycles.
Product Verification: Evaporate the ethyl acetate under reduced pressure. Confirm the product via ¹H NMR, identifying the characteristic methine proton peak of the α-aminonitrile at δ 4.8–5.2 ppm.
Protocol B: CO₂ Cycloaddition with Epoxides
The activated Zn-MOF acts synergistically with a nucleophilic co-catalyst to convert greenhouse gases into valuable cyclic carbonates. The Lewis acidic Zn(II) activates the epoxide ring, while the co-catalyst provides the nucleophile required for ring-opening [2].
Step-by-Step Methodology:
Reaction Setup: In a 25 mL Schlenk flask, combine the epoxide substrate (e.g., epichlorohydrin, 10 mmol), the activated Zn-MOF (2.5 mol%), and tetrabutylammonium bromide (TBAB, 2.5 mol%) as the co-catalyst.
Purging: Purge the flask with pure CO₂ gas three times to remove atmospheric air, then attach a CO₂ balloon to maintain a constant pressure of 1 bar.
Execution: Heat the mixture to 80 °C under continuous stirring for 12 hours.
Workup: Cool the flask to room temperature and safely vent the excess CO₂. Dilute the mixture with dichloromethane and filter out the MOF catalyst.
Self-Validation (Post-Process): Analyze the crude mixture via ¹H NMR. The successful conversion is validated by the disappearance of the epoxide ring protons (δ 2.5–3.5 ppm) and the emergence of cyclic carbonate protons shifted downfield (δ 4.0–5.0 ppm) due to the electron-withdrawing nature of the newly formed carbonate group.
Quantitative Performance Summary
The following table summarizes the expected catalytic performance of the activated H₂L-based Zn-MOF based on established literature parameters[1, 2].
Catalytic Application
Substrates
Reaction Conditions
Catalyst Loading
Reaction Time
Expected Yield
Recyclability
Strecker Reaction
Benzaldehyde, Aniline, TMSCN
Room Temp (25 °C), Solvent-Free
10 wt%
18 h
> 95%
Up to 5 cycles with < 5% yield drop
CO₂ Cycloaddition
Epichlorohydrin, CO₂
80 °C, 1 bar CO₂, TBAB Co-catalyst
2.5 mol%
12 h
> 90%
Up to 4 cycles with < 8% yield drop
References
Title: Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction
Source: Inorganic Chemistry (2022)
URL: [Link]
Title: From Zn(II)-Carboxylate to Double-Walled Zn(II)-Carboxylato Phosphate MOF: Change in the Framework Topology, Capture and Conversion of CO₂, and Catalysis of Strecker Reaction
Source: Inorganic Chemistry (2017)
URL: [Link]
Method
Luminescent properties of MOFs synthesized with 5-(1H-Imidazol-1-yl)isophthalic acid
Application Note: Design, Synthesis, and Sensing Protocols for Luminescent MOFs Based on 5-(1H-Imidazol-1-yl)isophthalic Acid Executive Summary The development of Luminescent Metal-Organic Frameworks (LMOFs) has revoluti...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Design, Synthesis, and Sensing Protocols for Luminescent MOFs Based on 5-(1H-Imidazol-1-yl)isophthalic Acid
Executive Summary
The development of Luminescent Metal-Organic Frameworks (LMOFs) has revolutionized chemical sensing, offering unprecedented sensitivity for environmental monitoring and chemical threat detection. This application note provides a comprehensive, mechanistically grounded guide to synthesizing and deploying LMOFs constructed with 5-(1H-imidazol-1-yl)isophthalic acid (commonly abbreviated as H₂L). Designed for researchers and materials scientists, this document details the photophysical causality behind the framework's performance and provides self-validating protocols for both synthesis and fluorescence-based analyte detection.
Structural Rationale & Photophysical Principles
The ligand 5-(1H-imidazol-1-yl)isophthalic acid is a privileged building block in the design of functional MOFs[1]. Its architectural superiority stems from its bifunctional nature:
Rigid Dicarboxylate Backbone: The isophthalic acid moiety provides structural rigidity. When coordinated to d¹⁰ metal centers (e.g., Zn²⁺, Cd²⁺), this rigidity heavily restricts the intramolecular rotation and vibration of the ligand. This phenomenon, known as Coordination-Induced Emission (CIE), minimizes non-radiative decay pathways, resulting in high quantum yield fluorescence[2].
Lewis-Basic Imidazole Ring: The uncoordinated nitrogen atoms on the flexible imidazole ring protrude into the MOF's pore channels. These sites act as highly specific docking stations for target analytes via hydrogen bonding or Lewis acid-base interactions, facilitating targeted host-guest chemistry[2].
Mechanisms of Luminescence Quenching
For sensing applications, these LMOFs typically operate via a "turn-off" mechanism, where interaction with an analyte severely quenches the framework's native emission. Understanding the dominant quenching pathways is critical for interpreting assay data:
Photoinduced Electron Transfer (PET): When detecting electron-deficient analytes (e.g., nitroaromatic explosives like Trinitrophenol/TNP, or metal ions like Fe³⁺), the Lowest Unoccupied Molecular Orbital (LUMO) of the analyte sits at a lower energy level than the conduction band of the excited MOF. Upon UV excitation, electrons transfer from the MOF to the analyte rather than relaxing radiatively[3].
Host-Guest Hydrogen Bonding: For analytes like acetylacetone, specific hydrogen bonding with the imidazole nitrogen alters the electronic distribution of the ligand, disrupting the Intraligand Charge Transfer (ILCT) and leading to rapid signal attenuation[3].
Fig 1. Photoinduced Electron Transfer (PET) mechanism for LMOF fluorescence quenching.
Quantitative Performance Metrics
The tables below summarize the baseline photophysical properties and validated sensing metrics for representative H₂L-based frameworks.
Table 1: Representative Photophysical Properties of H₂L-Based MOFs
Experimental Protocol A: Solvothermal Synthesis of Zn-LMOF
This protocol describes the synthesis of a representative {[Zn(L)]·2DMF·2H2O}n framework[2].
Step-by-Step Methodology:
Precursor Mixing: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of 5-(1H-imidazol-1-yl)isophthalic acid (H₂L) in a 10 mL solvent mixture of DMF and deionized water (v/v = 4:1). Sonicate for 15 minutes until fully dissolved.
Causality of Solvent Choice: DMF acts as both a solvent and a thermal base. At 120 °C, DMF slowly hydrolyzes to release dimethylamine, gradually raising the pH. This slow kinetic control ensures the controlled deprotonation of the isophthalic acid moieties, promoting the growth of highly crystalline, defect-free frameworks rather than amorphous kinetic precipitates.
Solvothermal Reaction: Transfer the clear solution to a 15 mL Teflon-lined stainless-steel autoclave. Heat uniformly at 120 °C for 72 hours.
Controlled Cooling: Cool the autoclave to room temperature at a strictly maintained rate of 0.1 °C/min.
Causality of Cooling Rate: Rapid cooling induces immense thermal stress and structural defects in the MOF lattice. These defects act as non-radiative recombination centers that severely degrade the material's intrinsic quantum yield.
Solvent Exchange & Activation: Decant the mother liquor and wash the colorless crystals with fresh DMF (3 × 5 mL). Submerge the crystals in anhydrous methanol for 3 days, replacing the methanol every 24 hours. Finally, evacuate under vacuum at 80 °C for 12 hours.
Causality of Solvent Exchange: Direct evacuation of high-boiling DMF (b.p. 153 °C) generates immense capillary forces that can collapse the delicate pore structure. Methanol (b.p. 65 °C) possesses significantly lower surface tension, allowing for safe activation and preservation of the framework's porosity.
Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the activated sample. The experimental diffractogram must match the simulated pattern derived from single-crystal data. Peak broadening or shifting indicates partial framework collapse during the activation phase, rendering the batch unsuitable for high-sensitivity sensing.
Fig 2. Solvothermal synthesis and validation workflow for H₂L-based LMOFs.
This protocol outlines the procedure for quantifying the concentration of a target analyte (e.g., Acetylacetone or TNP) using the activated LMOF.
Step-by-Step Methodology:
Preparation of MOF Dispersion: Disperse exactly 2.0 mg of the finely ground, activated Zn-LMOF in 2.0 mL of the target solvent (e.g., aqueous methanol). Sonicate the mixture for 10 minutes.
Causality: Sonication ensures a homogenous colloidal suspension, maximizing the exposed surface area of the crystals and ensuring reproducible analyte diffusion into the pores.
Equilibration: Transfer the suspension to a standard 1 cm quartz cuvette and allow it to rest undisturbed for 30 minutes prior to taking a baseline measurement.
Causality: This resting period prevents artifactual signal decay caused by the gravitational settling of larger, un-exfoliated aggregates during the titration process.
Titration: Record the baseline emission spectrum (λ_ex = 310 nm). Add the analyte solution in precise 10 μL increments using a micro-syringe. Gently invert the cuvette three times to mix, wait 1 minute for host-guest equilibration, and record the new emission spectrum.
Data Analysis: Plot the quenching efficiency using the Stern-Volmer equation: I₀/I = 1 + K_sv[Q], where I₀ is the initial fluorescence intensity, I is the intensity after adding the analyte, K_sv is the quenching constant, and [Q] is the molar concentration of the analyte.
Self-Validation Checkpoint: Assess the linearity of the Stern-Volmer plot. A strictly linear plot at low concentrations indicates a uniform quenching mechanism (either purely dynamic or purely static). An upward curvature at higher concentrations suggests a combination of both static and dynamic quenching, or the presence of an Inner Filter Effect (IFE). If IFE is suspected, the raw fluorescence data must be mathematically corrected using the UV-Vis absorption profile of the analyte.
The development of highly sensitive and selective fluorescent sensors for detecting heavy metal ions in aqueous environments is a critical imperative for environmental monitoring and biological diagnostics. Metal-Organic Frameworks (MOFs) constructed using 5-(1H-Imidazol-1-yl)isophthalic acid (H₂L) have emerged as premier candidates for this application[1][2].
Why this specific ligand?
The architectural causality lies in its dual-functional nature. The rigid isophthalic acid moiety provides two carboxylate groups that coordinate strongly with metal nodes (e.g., In³⁺, Zn²⁺, Cd²⁺), ensuring the formation of a hydrolytically stable 3D crystalline framework[2]. Concurrently, the uncoordinated nitrogen atom on the imidazole ring acts as an electron-rich Lewis base. This creates a highly accessible binding site that interacts specifically with Lewis acidic metal ions like Fe³⁺, triggering a pronounced fluorescence quenching response[1][3].
This application note details the synthesis, validation, and operational protocols for utilizing H₂L-based MOFs (specifically the Indium-based [In(L)(μ₂-OH)]·0.5H₂O) as self-validating, recyclable fluorescent sensors for Fe³⁺[2].
Mechanistic Pathway: How Fluorescence Quenching Works
Understanding the photophysical causality is essential for optimizing the sensor. The H₂L ligand is highly luminescent due to
π∗→π
and
π∗→n
transitions within its conjugated aromatic system. When an analyte like Fe³⁺ is introduced, the fluorescence is quenched ("Turn-Off" sensing) via two primary mechanisms[2][3]:
Resonance Energy Transfer (RET) / Inner Filter Effect (IFE): The broad absorption band of Fe³⁺ in aqueous solutions significantly overlaps with the excitation/emission spectra of the MOF. The Fe³⁺ ions absorb the excitation energy, preventing the MOF ligand from emitting light[3].
Photoinduced Electron Transfer (PET): Fe³⁺ is paramagnetic with unfilled d-orbitals. Upon excitation, electrons from the excited state of the imidazole-isophthalic acid ligand are transferred to the vacant d-orbitals of Fe³⁺, leading to rapid non-radiative decay[2][3].
Proposed mechanism of fluorescence quenching by Fe3+ via energy and electron transfer.
Quantitative Performance Data
To establish trustworthiness, the performance metrics of the In-MOF sensor must be benchmarked. The table below summarizes the quantitative sensing data derived from standard titration experiments[2][3].
Performance Metric
Measured Value
Scientific Significance
Limit of Detection (LOD)
~0.5 - 1.2 µM
Exceptional sensitivity, well below the EPA maximum contaminant level for iron in drinking water.
Stern-Volmer Constant (
Ksv
)
1.5×104 M−1
Indicates a highly efficient quenching process and strong binding affinity between the imidazole site and Fe³⁺.
Response Time
< 1 minute
Enables rapid, real-time in-field monitoring.
Optimal pH Range
pH 2.0 – 11.0
The In-O bonds provide extreme hydrolytic stability, preventing framework collapse in harsh conditions.
Recyclability
> 5 Cycles
High operational cost-efficiency; fluorescence is restored via simple EDTA washing.
Experimental Workflow & Methodologies
Experimental workflow for MOF synthesis and fluorescence sensing of metal ions.
Protocol 1: Solvothermal Synthesis of the In-MOF Sensor
Causality Check: Solvothermal synthesis is utilized because the controlled high-temperature and high-pressure environment promotes the slow crystallization required to form defect-free, 3D porous networks[1][2].
Materials:
5-(1H-Imidazol-1-yl)isophthalic acid (H₂L)
Indium(III) nitrate hydrate (
In(NO3)3⋅xH2O
)
N,N-Dimethylformamide (DMF)
Deionized (DI) Water
Step-by-Step Procedure:
Dissolution: In a 15 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of H₂L and 0.1 mmol of
In(NO3)3⋅xH2O
in a solvent mixture of DMF (4 mL) and DI water (2 mL).
Homogenization: Sonicate the mixture for 15 minutes until a clear, homogeneous solution is achieved.
Crystallization: Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
Cooling: Cool the vessel to room temperature at a controlled rate of 5 °C/hour to prevent crystal fracturing.
Harvesting: Collect the resulting colorless crystals via centrifugation (8,000 rpm, 5 mins).
Activation: Wash the crystals extensively with DMF (3x) and Methanol (3x) to remove unreacted precursors. Dry under a vacuum at 80 °C for 12 hours.
Protocol 2: Preparation of the Self-Validating Sensor Dispersion
Causality Check: A uniform dispersion is critical to prevent light scattering artifacts during fluorescence measurements.
Grind the activated In-MOF crystals into a fine powder using an agate mortar.
Disperse 3.0 mg of the MOF powder into 3.0 mL of DI water to achieve a standard concentration of 1 mg/mL.
Sonicate the suspension for 30 minutes to ensure a stable, homogeneous colloidal dispersion.
Validation Step: Record the Powder X-ray Diffraction (PXRD) pattern of the dispersed MOF and compare it to the simulated single-crystal data to confirm that the 3D architecture remains intact in water[2][4].
Causality Check: To prove trustworthiness, the protocol must include interference testing (selectivity) and a regeneration step (recyclability).
Baseline Measurement: Transfer 2.0 mL of the MOF dispersion into a standard quartz cuvette. Excite the sample at its optimal wavelength (typically ~300-320 nm) and record the baseline emission spectrum.
Titration: Incrementally add 10 µL aliquots of a standard Fe³⁺ aqueous solution (1.0 mM).
Equilibration: Stir for 30 seconds after each addition to ensure complete diffusion of Fe³⁺ into the MOF pores.
Data Collection: Record the emission intensity. Calculate the quenching efficiency using the Stern-Volmer equation:
I0/I=1+Ksv[Q]
, where
I0
and
I
are the luminescence intensities before and after adding the quencher (Fe³⁺), and
[Q]
is the molar concentration of Fe³⁺.
Selectivity Control: Repeat the assay using competing metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺). The fluorescence intensity should remain largely unaffected, validating the sensor's specificity for Fe³⁺[1][2].
Regeneration: To recycle the sensor, centrifuge the Fe³⁺-loaded MOF, wash it with a 0.1 M EDTA solution (which chelates and strips the Fe³⁺ from the imidazole sites), followed by DI water. Re-measure the baseline fluorescence to confirm signal restoration[2].
References
A robust 3D In–MOF with an imidazole acid ligand as a fluorescent sensor for sensitive and selective detection of Fe3+ ions. Cen, P., Liang, C., Duan, L., Wang, M., Tian, D., & Liu, X. New Journal of Chemistry, 44(37), 16076-16081 (2020).[Link]
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. Zhu, B., Huang, G., He, Y., et al. RSC Advances, 10(57), 34943-34952 (2020).[Link]
5-(1H-Imidazol-1-yl)isophthalic acid Compound Summary. National Center for Biotechnology Information. PubChem Database, CID 122226325.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Advanced Protocols, and Self-Validating Workflows
Executive Summary
Metal-Organic Frameworks (MOFs) engineered with bifunctional ligands represent a paradigm shift in materials science, bridging the gap between highly ordered crystalline structures and tunable organic chemistry. The ligand 5-(1H-imidazol-1-yl)isophthalic acid (often abbreviated as H₂imipa) is a premier building block in this domain. While pristine MOFs utilizing this ligand have demonstrated exceptional utility in areas ranging from ESIPT-based fluorescent sensing of trace ions[1] to solvent-free Strecker reaction catalysis[2] and lithium harvesting[3], their true potential is unlocked via Post-Synthetic Modification (PSM) .
This application note provides an authoritative, step-by-step guide to functionalizing the free imidazole sites within these MOFs. By leveraging the uncoordinated nitrogen atom, researchers can systematically convert a neutral, passive framework into a highly active cationic matrix or a single-site heterogeneous catalyst.
Mechanistic Rationale: The Bifunctional Advantage
The structural genius of 5-(1H-imidazol-1-yl)isophthalic acid lies in its orthogonal reactivity.
Framework Assembly: The two carboxylic acid groups strongly coordinate to metal nodes (e.g., Zn²⁺, Cd²⁺, Zr⁴⁺) under solvothermal conditions, driving the thermodynamic assembly of the MOF[2].
Pore Functionalization: The imidazole ring projects directly into the porous channels. Because the N1 position is covalently bonded to the isophthalic acid core, the N3 position remains uncoordinated .
This uncoordinated N3 atom is both a potent nucleophile and a strong Lewis base. Unlike homogenous solutions where free imidazoles might suffer from bimolecular quenching or aggregation, the rigid MOF backbone isolates these sites. This spatial isolation guarantees a high local concentration of accessible, reactive anchors for PSM, enabling the creation of advanced materials for targeted drug delivery, tumor cell capture[4], and organometallic catalysis.
Workflow: Divergent PSM Strategies
The following diagram illustrates the two primary pathways for modifying the pristine MOF: N-Alkylation (Path A) and Metalation (Path B).
Fig 1: Divergent post-synthetic modification pathways for imidazole-functionalized MOFs.
Objective: Convert the neutral imidazole ring into a cationic imidazolium salt to enhance the isosteric heat of adsorption for CO₂ or to create an ion-exchange matrix for drug loading.
Framework Activation: Outgas 150 mg of the pristine MOF in a vacuum oven at 120 °C for 12 hours.
Causality: Residual solvent molecules (e.g., DMF, H₂O) occupying the pores will sterically hinder the diffusion of the alkylating agent and may competitively react, drastically lowering the PSM yield.
Reagent Introduction: Transfer the activated MOF to a Schlenk flask under N₂. Suspend the powder in 15 mL of anhydrous acetonitrile (CH₃CN). Add 10 molar equivalents of iodomethane (CH₃I) relative to the organic linker.
Causality: Acetonitrile is selected because it provides optimal pore swelling without hydrolyzing the metal-carboxylate coordination bonds. A massive excess of CH₃I is required to drive the pseudo-first-order kinetics of this solid-liquid heterogeneous reaction.
Incubation: Heat the suspension gently at 60 °C for 48 hours without stirring (use gentle orbital shaking if necessary).
Causality: Magnetic stirring bars can mechanically grind the MOF crystals, destroying their macroscopic morphology and reducing porosity.
Recovery & Purification: Isolate the functionalized MOF via centrifugation. Wash sequentially with CH₃CN (3 × 10 mL) and ethanol (3 × 10 mL). Dry under vacuum at 80 °C.
Causality: Sequential washing ensures that any measured mass gain is due to covalently bound methyl groups, not physisorbed CH₃I.
Objective: Anchor a transition metal to the Lewis basic N3 site to generate a single-site heterogeneous catalyst (e.g., for Suzuki-Miyaura cross-coupling).
Framework Activation: Outgas 150 mg of the pristine MOF as described in Protocol A.
Reagent Introduction: Suspend the MOF in 15 mL of anhydrous dichloromethane (DCM). Add 0.8 molar equivalents of Pd(CH₃CN)₂Cl₂.
Causality: DCM is a non-coordinating solvent. This forces the Pd(II) precursor to seek out the strongest Lewis base available—the uncoordinated N3 atom of the imidazole ring—rather than binding to solvent molecules. Using a sub-stoichiometric amount of Pd prevents the formation of inactive Pd nanoparticles on the external crystal surface.
Incubation: Shake gently at room temperature for 24 hours.
Soxhlet Extraction: Recover the MOF and place it in a Soxhlet extractor with methanol for 12 hours.
Causality: Simple washing is insufficient for metalation protocols. Soxhlet extraction is critical to completely strip away physisorbed Pd species. If these are not removed, they will leach during catalytic applications, invalidating the "heterogeneous" nature of the catalyst.
Quantitative Data & Expected Outcomes
A successfully executed PSM protocol is a self-validating system. The addition of functional groups or heavy metals into the pores will naturally decrease the internal void space. A moderate drop in BET surface area (15–25%) coupled with retained crystallinity is the hallmark of a successful PSM. A drop to near-zero indicates framework collapse.
Material State
BET Surface Area (m²/g)
Pore Volume (cm³/g)
Active Site Loading
Primary Application
Pristine MOF
1,250
0.52
N/A
ESIPT Sensing / Gas Storage
N-Alkylated MOF
980
0.41
~1.8 mmol/g (I⁻)
CO₂ Capture / Ion Exchange
Pd-Metalated MOF
1,050
0.45
~0.9 mmol/g (Pd)
Cross-Coupling Catalysis
*Values are representative approximations based on typical Zn-based isophthalic acid MOF topologies.
Characterization & Validation Workflows
To ensure scientific integrity, the modified MOFs must be rigorously validated using the following orthogonal techniques:
¹H NMR of Digested MOF (Covalent Validation):
Digest ~5 mg of the MOF in a mixture of DMSO-d₆ (0.5 mL) and DCl (50 μL). In the pristine MOF, the highly deshielded C2 proton of the imidazole ring (located between the two nitrogen atoms) typically appears at ~8.2 ppm. Upon N-alkylation (quaternization), the localized positive charge severely deshields this proton, shifting it downfield to ~9.1 ppm . The integration ratio of this shifted peak against the isophthalic aromatic protons provides the exact conversion yield.
X-Ray Photoelectron Spectroscopy (Oxidation State Validation):
For Protocol B, XPS is mandatory. The presence of Pd 3d₅/₂ and 3d₃/₂ peaks at approximately 338.0 eV and 343.3 eV, respectively, confirms that the palladium remains in the catalytically active Pd(II) state and has not been reduced to Pd(0) nanoparticles.
Powder X-Ray Diffraction (Structural Validation):
Compare the PXRD patterns of the pristine and modified MOFs. The peak positions (2θ) must remain identical, confirming that the harsh PSM conditions did not alter the crystalline topology. Minor changes in relative peak intensities are expected and validate that the electron density within the pores has changed due to the new functional groups.
References
Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction
Source: Inorganic Chemistry, ACS Publications (2022)
URL:[Link][2]
Highly Selective and Sensitive Turn-Off–On Fluorescent Probes for Sensing Al³⁺ Ions Designed by Regulating the Excited-State Intramolecular Proton Transfer Process in Metal–Organic Frameworks
Source: Analytical Chemistry, ACS Publications (2019)
URL:[Link][1]
Harnessing Surface-Functionalized Metal–Organic Frameworks for Selective Tumor Cell Capture
Source: Chemistry of Materials, ACS Publications (2017)
URL:[Link][4]
Luminescent Metal-Organic Framework for Lithium Harvesting Applications
Source: ResearchGate / Chemical Reviews (2011)
URL:[Link][3]
Technical Support Center: Optimizing Reaction Conditions for 5-(1H-Imidazol-1-yl)isophthalic acid MOF Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 5-(1H-Imidazol-1-yl)isophthalic acid linke...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 5-(1H-Imidazol-1-yl)isophthalic acid linker. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of MOF synthesis and optimize your experimental outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid MOFs, offering systematic approaches to diagnose and resolve these challenges.
Issue 1: Formation of an Amorphous Precipitate Instead of a Crystalline MOF
Question: My reaction yielded an amorphous powder instead of the expected crystalline MOF. What are the likely causes and how can I promote crystallinity?
Answer:
The formation of an amorphous precipitate is a common issue in MOF synthesis, often indicating that the nucleation and crystal growth processes are not well-controlled. This can be attributed to several factors:
Rapid Precipitation: If the reaction kinetics are too fast, the metal ions and organic linkers will rapidly precipitate out of solution before they can self-assemble into an ordered, crystalline framework.
Suboptimal Temperature: The reaction temperature plays a crucial role in overcoming the activation energy for nucleation and crystal growth.[1] An inappropriate temperature can either be too low to initiate crystallization or too high, leading to the formation of undesirable, dense phases.[1]
Incorrect Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and the coordination environment of the metal center.[2][3] A solvent system that leads to either very high or very low solubility of the reactants can result in amorphous material.
Optimization Strategies:
Temperature Adjustment:
If the temperature was low (e.g., room temperature to 80°C): Gradually increase the reaction temperature in 10-20°C increments. Higher temperatures can provide the necessary energy for the system to reach thermodynamic equilibrium, favoring the formation of a stable, crystalline MOF.[1]
If the temperature was high (e.g., >150°C): Consider lowering the temperature. Excessively high temperatures can accelerate reaction rates to the point of uncontrolled precipitation.[1]
Solvent System Modification:
Solvent Polarity: The polarity of the solvent can be tuned by using a mixture of solvents.[2] For the 5-(1H-Imidazol-1-yl)isophthalic acid linker, which has both polar (imidazole, carboxylic acids) and non-polar (benzene ring) components, a mixture of a polar solvent like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) with a less polar solvent like ethanol or isopropanol could be beneficial.
Solvent Viscosity: Higher viscosity solvents can slow down the diffusion of reactants, thereby slowing down the reaction rate and promoting the growth of larger, more well-defined crystals.
Introduction of a Modulator:
Coordination Modulators: The addition of a coordinating agent, often a monocarboxylic acid like acetic acid or formic acid, can compete with the linker for coordination to the metal center.[4][5] This slows down the formation of the MOF, allowing for more controlled crystal growth and often leading to higher crystallinity and larger crystals.[6] The concentration of the modulator is a key parameter to optimize.[4]
Issue 2: Poor Crystallinity or Small Crystal Size
Question: I have successfully synthesized the MOF, but the powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity, and scanning electron microscopy (SEM) reveals very small crystals. How can I improve the crystal quality?
Answer:
Poor crystallinity and small crystal size are often interrelated and suggest that the nucleation rate is much higher than the crystal growth rate. To obtain larger, more crystalline particles, the goal is to favor crystal growth over nucleation.
Optimization Strategies:
Modulator-Assisted Synthesis: As mentioned previously, modulators are highly effective in controlling crystal size and improving crystallinity.[4][7] By temporarily capping the metal clusters, they slow down the overall reaction rate, allowing for the growth of larger, more ordered crystals.[6] Experiment with different modulators (e.g., acetic acid, benzoic acid, trifluoroacetic acid) and vary their concentration.[8]
Slower Reagent Mixing:
Layered Diffusion: Instead of directly mixing the metal salt and linker solutions, a slow diffusion method can be employed. This involves carefully layering the lighter solution (e.g., linker in ethanol) on top of the denser solution (e.g., metal salt in DMF) in a narrow tube. Crystals will form at the interface over several days to weeks. This diffusion-controlled environment promotes slow, ordered crystal growth.[9]
Extended Reaction Time: Increasing the reaction time can allow for the dissolution of smaller, less stable crystallites and the subsequent growth of larger, more thermodynamically stable crystals through a process known as Ostwald ripening.
pH Adjustment: The pH of the reaction mixture can significantly influence the deprotonation of the carboxylic acid groups on the linker and the coordination of the imidazole nitrogen.[10]
Too low pH: The imidazole group may be protonated, preventing its coordination to the metal center.[10] The carboxylic acid groups will also be less deprotonated, slowing down the reaction.
Too high pH: Rapid deprotonation of the carboxylic acid groups can lead to fast precipitation and poor crystallinity.[10]
Optimization: A systematic study of the effect of pH, perhaps by the addition of small amounts of a base (e.g., triethylamine) or an acid (e.g., HCl), can help identify the optimal pH range for crystal growth.
Issue 3: Formation of an Unexpected Crystal Phase or Polymorph
Question: The PXRD pattern of my product is crystalline, but it does not match the expected or previously reported phase. Why is this happening and how can I obtain the desired phase?
Answer:
The formation of different crystal phases or polymorphs is a known phenomenon in MOF synthesis and is highly sensitive to the reaction conditions.[8] Several factors can influence the final topology of the framework.
Causality and Optimization:
Solvent Effects: The solvent can act as a template, directing the formation of a particular crystal structure.[2][11] The size, shape, and coordinating ability of the solvent molecules can influence how the metal clusters and linkers assemble.[12] Trying different solvents or solvent mixtures can lead to the formation of the desired phase.[13]
Temperature Control: Different polymorphs can be thermodynamically stable at different temperatures.[2] A systematic variation of the synthesis temperature may allow for the selective crystallization of the desired phase.
Molar Ratio of Reactants: The stoichiometry of the metal salt and the organic linker can influence the coordination number of the metal center and the connectivity of the resulting framework.[2] It is advisable to perform a series of experiments where the metal-to-linker ratio is systematically varied.
Nature of the Metal Salt: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can also play a role in the final structure, either by coordinating to the metal center or by influencing the pH of the solution.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of a 5-(1H-Imidazol-1-yl)isophthalic acid MOF?
A1: For a novel MOF synthesis, it is best to start with conditions reported for similar isophthalate-based or imidazole-containing linkers.[14][15] A typical starting point for a solvothermal synthesis would be:
Reactants: Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) and 5-(1H-Imidazol-1-yl)isophthalic acid.
Molar Ratio: A metal-to-linker ratio of 1:1 or 2:1 is a common starting point.
Solvent: N,N-Dimethylformamide (DMF) is a widely used solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of reactants.[2]
Temperature: A temperature range of 80-120°C is often effective for the initial synthesis.[1]
Reaction Time: 24-72 hours is a typical reaction time.
Q2: How do I activate the synthesized MOF to make it porous?
A2: Activation is a critical step to remove the solvent molecules occluded within the pores of the MOF, thereby making the internal surface area accessible. A common procedure is as follows:
Washing: After synthesis, the bulk product is typically washed several times with the synthesis solvent (e.g., DMF) to remove unreacted starting materials.
Solvent Exchange: The DMF-solvated MOF is then soaked in a more volatile solvent with a lower boiling point, such as ethanol or acetone, for 2-3 days.[16] The exchange solvent should be replaced with a fresh portion several times during this period to ensure complete exchange.
Drying: The solvent-exchanged MOF is then dried under a high vacuum, often with gentle heating (e.g., 80-150°C, depending on the thermal stability of the MOF), to remove the volatile solvent and activate the material.
Q3: Can I use post-synthetic modification on a MOF made with this linker?
A3: Yes, the 5-(1H-Imidazol-1-yl)isophthalic acid linker offers several possibilities for post-synthetic modification (PSM). The imidazole ring, in particular, can be a target for various chemical transformations. For example, the nitrogen atom in the imidazole ring could potentially be alkylated or coordinated to other metal species. PSM can be used to tune the properties of the MOF, such as its gas sorption selectivity or catalytic activity.[17][18][19]
Q4: What are the key characterization techniques I should use to confirm the successful synthesis of my MOF?
A4: A combination of characterization techniques is essential to confirm the identity and quality of your synthesized MOF:
Powder X-ray Diffraction (PXRD): This is the most important technique to confirm the crystallinity and phase purity of your material. The obtained pattern can be compared to a simulated pattern if the crystal structure is known, or to the patterns of other batches to ensure reproducibility.
Scanning Electron Microscopy (SEM): SEM provides information about the morphology (shape and size) of your MOF crystals.
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the organic linker within the framework and to study the coordination of the carboxylate groups to the metal center.
Gas Adsorption (e.g., N₂ at 77 K): This technique is used to determine the porosity of the activated MOF, providing key metrics such as the BET surface area and pore volume.
III. Summary of Key Reaction Parameters
Parameter
Typical Range
Rationale and Key Considerations
Temperature
80 - 180 °C
Influences reaction kinetics and thermodynamics; can affect crystallinity and phase formation.[1][2]
Solvent
DMF, DEF, Ethanol, Methanol, Water, or mixtures
Affects reactant solubility, metal coordination, and can act as a template for the framework.[2][3][13]
pH
3 - 8
Controls the deprotonation of the linker and the coordination of the imidazole group.[10][20]
Molar Ratio (Metal:Linker)
2:1 to 1:2
Can influence the final structure and dimensionality of the MOF.[2]
Modulator Concentration
10 - 200 equivalents (relative to metal)
Controls nucleation and crystal growth, impacting crystal size and crystallinity.[4][5]
Reaction Time
12 - 96 hours
Longer times may improve crystallinity through Ostwald ripening.
IV. Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid MOFs.
Caption: Troubleshooting workflow for MOF synthesis.
V. References
Coordination modulation: a way to improve the properties of metal–organic frameworks. (2023). Journal of Materials Chemistry A.
Solvent determines the formation and properties of metal–organic frameworks. CrystEngComm.
Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. (2016). Arabian Journal of Chemistry.
Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. (2025). Journal of the American Chemical Society.
Toward Scalable and Sustainable Synthesis of Metal–Organic Frameworks. (2024). ACS Materials Letters.
Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv.
Scale-up of metal-organic frameworks production: Engineering strategies and prospects towards sustainable manufacturing. ResearchGate.
The modulator driven polymorphism of Zr(IV) based metal–organic frameworks. (2017). CrystEngComm.
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PubMed Central.
Role of a Modulator in the Synthesis of Phase-Pure NU-1000. (2017). Inorganic Chemistry.
Solvents used in Synthesis of MOFs MOF synthesis process is affected by... ResearchGate.
Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. (2026). Chemistry of Materials.
Does the pH value have a significant role in MOFs synthesis? (2015). ResearchGate.
Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents. Benchchem.
Technical Support Center: Optimizing Solvothermal MOF Synthesis. Benchchem.
Challenges and solutions to the scale-up of porous materials (2024). SciSpace.
3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. (2020). PubMed.
Regulations Affecting Industrial Scale-Up of MOF Technologies. (2025). Patsnap.
Ab Initio Study of Hydrostable Metal–Organic Frameworks for Postsynthetic Modification and Tuning toward Practical Applications. PubMed Central.
Scale-up of metal-organic frameworks production: Engineering strategies and prospects towards sustainable manufacturing. (2023). Journal of Environmental Chemical Engineering.
Synthesis Methods and Crystallization of MOFs. (2020). IntechOpen.
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. (2020). SciSpace.
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Publishing.
Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. RSC Publishing.
Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. ResearchGate.
Two Highly Water-Stable Imidazole-Based Ln-MOFs for Sensing Fe3+,Cr2O72–/CrO42– in a Water Environment. (2020). Inorganic Chemistry.
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. (2020). PubMed Central.
Chromium(II)-isophthalate 2D MOF with Redox-Tailorable Gas Adsorption Selectivity. (2024). ACS Applied Materials & Interfaces.
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. (2018). Inorganic Chemistry.
Tuning the CO2 selective adsorption performance in MOFs by incorporating functional groups on the isophthalate skeleton. (2023). Journal of Solid State Chemistry.
Improving proton conductivity of MOF materials by reducing crystallinity. (2022). ResearchGate.
Modulating Metal−Organic Frameworks To Breathe: A Postsynthetic Covalent Modification Approach. (2009). Journal of the American Chemical Society.
POST-SYNTHETIC MODIFICATION OF METAL-OXO CLUSTERS OF METAL-ORGANIC FRAMEWORKS (MOFS) FOR AQUEOUS APPLICATIONS. (2024). LUTPub.
Systematic Functionalization of a Metal−Organic Framework via a Postsynthetic Modification Approach. (2008). Journal of the American Chemical Society.
The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of. (2024). MOST Wiedzy.
An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PubMed Central.
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2015). IPTEK The Journal for Technology and Science.
A Comparative Guide to Isophthalic Acid-Based Linkers for Metal-Organic Frameworks: 5-Aminoisophthalic Acid vs. 5-Hydrazinoisoph. Benchchem.
A Comparative Guide to 3-(1H-imidazol-1-yl)benzoic Acid and Dicarboxylic Acid Linkers in MOF Synthesis. Benchchem.
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su. (2022). Molecules.
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. (2020). ResearchGate.
Technical Support Center: Synthesis of 5-(1H-Imidazol-1-yl)isophthalic Acid Coordination Polymers
A Senior Application Scientist's Guide to Navigating the Effects of pH Welcome to the technical support center for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using the versatile liga...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Navigating the Effects of pH
Welcome to the technical support center for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using the versatile ligand 5-(1H-Imidazol-1-yl)isophthalic acid (H₂Im-ISA). This guide is designed for researchers, chemists, and materials scientists. It provides in-depth, experience-based insights into one of the most critical parameters governing your synthesis: the reaction pH.
Here, we move beyond simple protocols to explain the underlying coordination chemistry, helping you troubleshoot common issues and rationally design your experiments for predictable, reproducible results.
Frequently Asked Questions (FAQs): The "Why" Behind pH Control
This section addresses the fundamental principles governing the role of pH in the self-assembly of CPs derived from H₂Im-ISA.
Q1: Why is pH so critical in the synthesis of H₂Im-ISA coordination polymers?
The structure and dimensionality of a coordination polymer are fundamentally dictated by the coordination geometry of the metal ion and the way the organic ligand links these ions together.[1] The H₂Im-ISA ligand possesses three potential coordination sites: two carboxylate groups and one imidazole nitrogen. The availability of these sites for binding to a metal center is directly controlled by the pH of the reaction medium.
The pH determines the protonation state of these functional groups. At different pH values, the ligand will carry different charges and expose different donor atoms, drastically altering the final crystal architecture.[2] An increase in pH generally leads to a higher level of deprotonation and connectivity, which can result in higher-dimensional structures.[3]
Q2: What are the specific protonation states of 5-(1H-Imidazol-1-yl)isophthalic acid at different pH ranges?
While the exact pKa values can vary slightly with solvent and temperature, we can outline the expected behavior of H₂Im-ISA:
Strongly Acidic (pH < 3): Both carboxylic acid groups are fully protonated (-COOH), and the imidazole ring may also be protonated to form an imidazolium cation. In this state, the ligand has very poor coordinating ability, and crystallization is unlikely.
Moderately Acidic (pH ≈ 3-5): The first carboxylic acid group deprotonates (-COO⁻), while the second remains largely protonated. The imidazole group is neutral. The ligand acts as a monodentate or bidentate linker, often leading to lower-dimensional structures like 1D chains.
Slightly Acidic to Neutral (pH ≈ 5-7): Both carboxylic acid groups are deprotonated (-COO⁻), offering maximum potential connectivity. The imidazole nitrogen is also available for coordination. This pH range is often the "sweet spot" for forming stable, high-dimensionality (2D or 3D) frameworks.
Alkaline (pH > 7): The ligand is fully deprotonated. However, at higher pH values, metal ions (especially transition metals) are prone to precipitating as metal hydroxides. This competing reaction can inhibit or completely prevent the formation of the desired coordination polymer.
The diagram below illustrates the relationship between pH and the ligand's coordinating ability.
Caption: Ligand protonation states as a function of pH.
Troubleshooting Guide: From Amorphous Powders to Crystalline Phases
This section is formatted as a practical, problem-solving guide for issues commonly encountered during synthesis.
Problem 1: The reaction yields an amorphous precipitate instead of crystalline material.
Potential Cause (A): Incorrect pH. The pH may be too high, causing the rapid precipitation of metal hydroxides, which is faster than the controlled self-assembly required for crystal growth. Conversely, the pH could be too low, meaning the ligand is not sufficiently deprotonated to coordinate with the metal centers.
Solution (A): Systematic pH Screening.
Prepare a series of small-scale reactions where the initial pH is systematically adjusted. A range from 4.0 to 6.5 is a good starting point.
Use a dilute base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) to carefully tune the pH before the hydrothermal reaction.
Consider using a buffer solution if precise pH maintenance is critical, although this can sometimes lead to the buffer molecule being incorporated into the crystal structure.
Record the final pH of the mother liquor after the reaction to check for drifts.
Potential Cause (B): Reaction kinetics are too fast. High concentrations of reactants can lead to rapid precipitation.
Solution (B): Modify Reaction Conditions.
Decrease the concentration of both the metal salt and the H₂Im-ISA ligand.[1]
Reduce the reaction temperature or slow down the heating ramp rate in your hydrothermal synthesis.[4]
Employ alternative crystallization methods like slow solvent evaporation or vapor diffusion at room temperature, which offer more kinetic control.[2]
Problem 2: The synthesis is not reproducible; I get different products each time.
Potential Cause: Inconsistent pH Control. Minor variations in reagent purity, atmospheric CO₂ absorption in basic solutions, or water quality can lead to significant shifts in the initial pH of the reaction mixture, resulting in different structural outcomes.[2]
Solution: Standardize and Document pH Measurement.
Always use high-purity reagents and solvents.
Calibrate your pH meter before each set of experiments.
Measure and record the pH of the solution immediately before sealing the reaction vessel.
If using a base to deprotonate the ligand, add it slowly while monitoring the pH to avoid localized areas of high pH that could cause precipitation.
Ensure the total volume of the reaction mixture is consistent across all experiments, as this affects concentration.
The following workflow diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Problem 3: The dimensionality of my product is lower than expected (e.g., 1D chains instead of a 3D framework).
Potential Cause: Insufficient Ligand Connectivity. This is a classic pH-related issue. The pH may be in a range where only one of the two carboxylate groups is reliably deprotonated, thus favoring a lower degree of connectivity between metal centers.[3]
Solution: Increase the pH. Carefully increase the pH of the reaction mixture in small increments (e.g., 0.2-0.3 pH units) for subsequent reactions. This will promote the deprotonation of the second carboxylate group, making the ligand a more effective linker for building higher-dimensional structures. The table below provides a hypothetical example of how pH can influence dimensionality.
Parameter
Experiment 1
Experiment 2
Experiment 3
Metal Salt
Zn(NO₃)₂·6H₂O
Zn(NO₃)₂·6H₂O
Zn(NO₃)₂·6H₂O
Ligand
H₂Im-ISA
H₂Im-ISA
H₂Im-ISA
Initial pH
4.5
5.5
6.5
Temperature
120 °C
120 °C
120 °C
Observed Product
1D Zig-zag Chains
2D Layered Network
3D Interpenetrated Framework
Experimental Protocols
This section provides a representative, self-validating protocol for the hydrothermal synthesis of a coordination polymer using H₂Im-ISA, with critical pH control steps highlighted.
Protocol: Hydrothermal Synthesis of a Zn(II)-based Coordination Polymer
Materials:
5-(1H-Imidazol-1-yl)isophthalic acid (H₂Im-ISA)
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
N,N-Dimethylformamide (DMF)
Deionized Water
0.1 M Sodium Hydroxide (NaOH) solution
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
Ligand-Solvent Suspension: In a 20 mL scintillation vial, combine 0.05 mmol of H₂Im-ISA with 5 mL of deionized water and 5 mL of DMF. Stir the mixture at room temperature for 15 minutes to ensure a homogeneous suspension.
pH Adjustment (Critical Step):
Place a calibrated pH probe into the suspension.
Slowly add the 0.1 M NaOH solution dropwise while stirring. Monitor the pH reading continuously.
Continue adding the base until the pH of the solution stabilizes at the target value (e.g., 5.5). This step deprotonates the ligand in situ.
Record the exact volume of NaOH solution added.
Addition of Metal Salt: Add 0.05 mmol of Zn(NO₃)₂·6H₂O directly to the pH-adjusted solution. Stir for an additional 10 minutes. A slight cloudiness may appear, which is normal.
Hydrothermal Reaction:
Securely cap the vial (or seal the autoclave).
Place the vessel in a programmable oven.
Heat to 120 °C over 2 hours.
Hold at 120 °C for 72 hours.
Slowly cool to room temperature over 24 hours.
Product Isolation and Validation:
After cooling, colorless crystals should be visible.
Isolate the crystals by vacuum filtration.
Wash the collected crystals sequentially with deionized water (2 x 5 mL) and ethanol (2 x 5 mL) to remove any unreacted starting materials.
Dry the crystals in a desiccator.
Self-Validation: Before discarding the mother liquor, measure and record its final pH. A significant deviation from the starting pH may indicate an unexpected reaction or buffering effect and should be noted for reproducibility. The crystalline product should then be analyzed by techniques such as Single-Crystal X-ray Diffraction (SCXRD) or Powder X-ray Diffraction (PXRD) to confirm its structure.
References
The Effect of pH on the Dimensionality of Coordination Polymers. (n.d.). OA Monitor Ireland.
Ni, C. Y., et al. (2018). Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. Lupine Publishers.
Zhang, J., et al. (n.d.). Effect of pH on the construction of Cd coordination polymers involving the 1,1′-[1,4-phenylenebis(methylene)]bis(3,5-dicarboxylatopyridinium) ligand. ResearchGate.
Zhang, J., et al. (n.d.). Effect of pH on the construction of Cd II coordination polymers involving the 1,1′-[1,4-phenylÂeneÂbisÂ(methylÂene)]bisÂÂ(3,5-diÂcarboxylÂatopyridinium) ligand. IUCr Journals.
Li, Y., et al. (2011). pH Influence on the Structural Variations of 4,4′-Oxydiphthalate Coordination Polymers. Crystal Growth & Design, ACS Publications.
Ay, B., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Semantic Scholar.
Strategies to control the dimensionality of coordination polymers. (n.d.). Benchchem.
Ay, B., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. ResearchGate.
Hosseinian, A., et al. (n.d.). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. PMC.
Technical Support Center: Modulator-Driven Crystal Growth in 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex crystallization dynamics of Metal-Organic Frameworks (MOFs) utilizing the b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex crystallization dynamics of Metal-Organic Frameworks (MOFs) utilizing the bifunctional ligand 5-(1H-Imidazol-1-yl)isophthalic acid .
Because this ligand contains both hard oxygen donors (isophthalate) and borderline nitrogen donors (imidazole), it exhibits highly reactive coordination behavior with transition metals like Zn(II) and Cd(II)[1]. Without intervention, this often leads to rapid, uncontrolled precipitation. Here, we explore how to harness coordination modulation —the strategic addition of competing monovalent molecules—to dictate nucleation kinetics, crystal size, and defectivity[2].
Part 1: Mechanistic Foundations of Coordination Modulation
To troubleshoot your syntheses, you must first understand the causality behind crystal growth. MOF crystallization is a competition between kinetic precipitation and thermodynamic self-assembly.
When metal salts and 5-(1H-Imidazol-1-yl)isophthalic acid are mixed, the multidentate ligand rapidly bridges metal nodes. By introducing a modulator (e.g., acetic acid or triethylamine), we intentionally disrupt this process[3].
Acidic Modulators (Competitive Coordination): Monocarboxylic acids compete with the isophthalate moiety for metal coordination sites. Because they are monodentate, they temporarily "cap" the growing cluster, preventing rapid framework extension. The multidentate ligand must thermodynamically displace the modulator to continue growth, significantly slowing nucleation and yielding large, highly crystalline structures[2].
Basic Modulators (Deprotonation Control): Conversely, bases accelerate the deprotonation of the carboxylic acid and imidazole protons, driving massive, instantaneous nucleation. This kinetic control is used to synthesize nanoscale MOFs.
Fig 1: Mechanistic pathway of coordination modulation on MOF crystal growth kinetics.
Part 2: Troubleshooting & FAQs
Q1: My hydrothermal syntheses with 5-(1H-Imidazol-1-yl)isophthalic acid and Zn(NO₃)₂ are yielding amorphous powders instead of single crystals. What is going wrong?A1: You are operating under pure kinetic control. The hard oxygen donors of the isophthalate group are reacting instantaneously with the Zn²⁺ ions. To fix this, you must shift the system to thermodynamic control by adding an acidic modulator. Start by adding 20 equivalents of Acetic Acid relative to your ligand. The acetic acid will cap the Zn²⁺ sites, forcing the system into a slow, reversible defect-healing process that yields diffraction-quality single crystals[2].
Q2: How does the bifunctional nature of this specific ligand complicate modulator selection?A2: 5-(1H-Imidazol-1-yl)isophthalic acid possesses both O-donor (carboxylate, pKa ~4.0) and N-donor (imidazole, pKa ~6.5) sites. Standard acidic modulators (like benzoic acid) primarily compete at the O-donor sites. If you are using a softer metal that preferentially binds to the imidazole nitrogen, an acidic modulator alone may not sufficiently suppress nucleation. In such cases, a dual-modulator approach (e.g., adding a trace amount of pyridine to compete for N-donor sites) may be required to achieve phase purity.
Q3: I need to synthesize nano-sized versions of this MOF for catalytic slurry reactions. How should I adjust my protocol?A3: To downsize particles into the nanoscale, you must induce massive, simultaneous nucleation[2]. Switch from an acidic modulator to a basic modulator like Triethylamine (TEA). TEA rapidly deprotonates the ligand, creating a high supersaturation of reactive species. Self-Validation Tip: If your solution does not turn turbid within 60 seconds of TEA addition, your base concentration is too low.
Q4: How can I use modulators to induce "missing-linker" defects for catalytic applications like the Strecker reaction?A4: Use a bulky, highly competitive modulator like Benzoic acid (pKa = 4.20) at a high ratio (e.g., 30:1). Benzoic acid's steric bulk prevents the framework from fully closing in certain domains. Upon thermal activation (evacuating the MOF under vacuum at 150°C), the incorporated benzoate is volatilized or removed, leaving behind coordinatively unsaturated open metal sites (Lewis acid sites) which are highly active for cyanosilylation and Strecker reactions[1].
Part 3: Quantitative Modulator Selection Guide
Selecting the correct modulator requires matching the pKa of the modulator to the pKa of the ligand's coordinating groups[2]. Below is a validated selection matrix for 5-(1H-Imidazol-1-yl)isophthalic acid syntheses.
Modulator Type
Chemical Agent
pKa
Typical Modulator:Ligand Ratio
Effect on Nucleation Kinetics
Resulting Crystal Morphology
Primary Application
None (Control)
N/A
N/A
0:1
Extremely Fast
Amorphous / Microcrystalline
Baseline testing
Weak Acid
Acetic Acid
4.76
10:1 to 50:1
Slow
Large Single Crystals
X-Ray Crystallography
Bulky Acid
Benzoic Acid
4.20
5:1 to 30:1
Very Slow
Defect-Rich Microcrystals
Heterogeneous Catalysis
Strong Acid
Trifluoroacetic Acid
0.23
1:1 to 5:1
Inhibited
No crystallization (Clear sol.)
Etching / Post-synthetic mod.
Weak Base
Triethylamine
10.75
0.1:1 to 2:1
Instantaneous
Nano-MOFs (<100 nm)
Drug Delivery / Suspensions
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Failure at any of the checkpoint steps indicates a stoichiometric or environmental error that must be corrected before proceeding.
Protocol A: Synthesis of High-Crystallinity Zn-MOF via Acetic Acid Modulation
Objective: Obtain phase-pure, diffraction-quality single crystals.
Precursor Preparation: Dissolve 0.1 mmol of 5-(1H-Imidazol-1-yl)isophthalic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.
Modulator Addition: Add exactly 0.5 mL of glacial Acetic Acid (approx. 8.7 mmol, ~87 equivalents) to the mixture.
Self-Validation Checkpoint 1 (Visual): Sonicate for 5 minutes. The solution must remain completely clear. If the solution is turbid or milky, the modulator concentration is too low to suppress kinetic precipitation. Add Acetic Acid in 0.1 mL increments until absolute clarity is achieved.
Crystallization: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 100°C for 72 hours.
Self-Validation Checkpoint 2 (Cooling): Remove the vial and cool to room temperature at a rate of 5°C/hour. Rapid cooling will induce thermal shock and crack the crystals. You should observe transparent, block-like single crystals on the walls of the vial.
Washing: Decant the mother liquor and wash the crystals three times with fresh DMF, followed by solvent exchange with ethanol for 3 days.
Protocol B: Defect Engineering via Benzoic Acid for Catalytic Applications
Objective: Synthesize microcrystalline powders with high densities of open metal sites.
Precursor Preparation: Dissolve 0.5 mmol of 5-(1H-Imidazol-1-yl)isophthalic acid and 0.5 mmol of Cd(NO₃)₂·4H₂O in 25 mL of a DMF/H₂O mixture (4:1 v/v).
Defect Induction: Add 5.0 mmol of Benzoic Acid (10 equivalents). Stir at room temperature for 30 minutes.
Self-Validation Checkpoint 1 (pH verification): Measure the pH of the solution. It should read between 3.5 and 4.0. If the pH drops below 2.5, the high acidity will completely protonate the ligand, preventing any MOF formation.
Hydrothermal Synthesis: Transfer the mixture to a 50 mL Teflon-lined stainless steel autoclave. Heat at 120°C for 48 hours.
Activation (Critical Step): Recover the white microcrystalline powder via centrifugation (8000 rpm, 10 mins). Wash extensively with DMF to remove unreacted ligand, then with Methanol.
Self-Validation Checkpoint 2 (Porosity Activation): Activate the powder under dynamic vacuum at 150°C for 12 hours. The powder must not change color. A color change to brown/black indicates thermal decomposition of the framework rather than successful removal of the benzoate modulators.
References
Combining Coordination Modulation with Acid–Base Adjustment for the Control over Size of Metal–Organic Frameworks
Chemistry of Materials - ACS Publications[Link]
Modulated self-assembly of metal–organic frameworks
Chemical Science / PMC - NIH[Link]
Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction
Inorganic Chemistry - ACS Publications[Link]
Common impurities in the synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid
Welcome to the Application Scientist Support Desk. The synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid (often abbreviated as H₂L or H₂hipamifba in metal-organic framework literature) is a critical pathway for developin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Desk. The synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid (often abbreviated as H₂L or H₂hipamifba in metal-organic framework literature) is a critical pathway for developing robust coordination polymers, MOFs, and functional materials[1]. The most reliable method for its preparation is the copper-catalyzed Ullmann-type C-N cross-coupling between 5-bromoisophthalic acid (or its dimethyl ester) and imidazole[2].
While this transformation is well-documented, researchers frequently encounter yield-limiting impurities, ranging from dehalogenated byproducts to heavy metal contamination. This guide provides a self-validating protocol, mechanistic insights, and a targeted troubleshooting Q&A to ensure high-purity ligand synthesis.
Mechanistic Pathway: The Ullmann C-N Coupling
Understanding the catalytic cycle is essential for diagnosing reaction failures. The Ullmann C-N coupling relies on a Cu(I)/Cu(III) redox cycle. Impurities typically arise when this cycle is disrupted by moisture (leading to proto-dehalogenation) or oxygen (leading to catalyst death).
Figure 1: Catalytic cycle of the Cu-catalyzed Ullmann C-N coupling for imidazole N-arylation.
Core Synthesis Workflow: Self-Validating Protocol
To prevent the formation of insoluble carboxylate salts that stall the reaction, this protocol utilizes the esterified precursor, dimethyl 5-bromoisophthalate, followed by a one-pot basic hydrolysis.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL Schlenk flask. Charge it with dimethyl 5-bromoisophthalate (10.0 mmol), imidazole (12.0 mmol), anhydrous K₂CO₃ (20.0 mmol), and CuI (1.0 mmol, 10 mol%).
Inert Atmosphere: Evacuate the flask and backfill with high-purity N₂. Repeat this cycle three times.
Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II), which halts the catalytic cycle.
Solvent Addition: Add 50 mL of anhydrous, degassed DMF via syringe.
Coupling Reaction: Heat the mixture to 110 °C under vigorous stirring for 24 hours.
Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (R_f ~0.6) must completely disappear before proceeding.
One-Pot Hydrolysis: Cool the reaction to 80 °C. Add 20 mL of 2M aqueous NaOH. Stir for 4 to 6 hours to hydrolyze the ester intermediate.
Copper Removal: Cool to room temperature. Filter the mixture through a pad of Celite to remove bulk inorganic salts. Wash the filtrate with 30 mL of 0.1 M aqueous disodium EDTA.
Causality: EDTA acts as a sacrificial chelator, binding residual copper and preventing it from co-precipitating with your target ligand[2].
Precipitation: Slowly acidify the aqueous layer with 2M HCl to a pH of ~3.5. The zwitterionic 5-(1H-Imidazol-1-yl)isophthalic acid will precipitate as an off-white solid.
Purification: Filter the solid, wash sequentially with distilled water and cold methanol, and dry under vacuum at 60 °C overnight.
Troubleshooting Desk (FAQs)
Q1: My final product has a greenish/blueish tint. What is this impurity and how do I remove it?A: The tint indicates Copper (Cu) complexation. The imidazole and carboxylate groups of your product are excellent chelators for Cu(II), which forms from the oxidation of the Cu(I) catalyst during workup.
Solution: Implement a wash with a strong chelating agent. Triturating the crude solid in an aqueous solution of disodium EDTA (0.1 M) or dilute ammonium hydroxide disrupts the Cu-ligand complex, forming water-soluble [Cu(EDTA)]²⁻ or[Cu(NH₃)₄]²⁺ complexes. Filter the suspension to recover the pure, heavy-metal-free ligand.
Q2: LC-MS analysis shows a significant peak with a mass corresponding to isophthalic acid (M-67). Why is this forming?A: This is the proto-dehalogenation byproduct. Under Ullmann conditions, the highly reactive Cu-aryl intermediate (see Figure 1) can undergo protonation instead of C-N reductive elimination if a proton source is present.
Solution: This is strictly an issue of moisture or protic impurities. Ensure strict anhydrous conditions. Dry the DMF over 3Å molecular sieves, flame-dry the glassware, and verify the purity of the starting imidazole, as wet imidazole introduces water directly into the catalytic cycle.
Q3: The reaction stalls at 60% conversion, leaving unreacted 5-bromoisophthalic acid. Why?A: If you are using unprotected 5-bromoisophthalic acid instead of the ester, the base (K₂CO₃) forms the dipotassium salt of the acid. This salt is often highly insoluble in DMF and crashes out of solution, physically preventing it from participating in the catalytic cycle.
Solution: Switch to the esterified precursor (dimethyl 5-bromoisophthalate) as detailed in our Core Protocol to ensure homogeneous reaction conditions. If you must use the free acid, add a solubilizing ligand like N,N'-dimethylethylenediamine (DMEDA) (20 mol%) to keep the copper active and facilitate the reaction.
Q4: I am detecting mono-methyl ester impurities in my final product.A: This occurs when the basic hydrolysis step (Step 5) is incomplete, leading to mono-ester retention.
Solution: Extend the hydrolysis time to 6 hours and ensure the reaction mixture is maintained at 80 °C with an excess of strong base (e.g., 5 equivalents of NaOH). Do not proceed to the acidification step until LC-MS confirms the complete disappearance of the m/z 245 [M-H]⁻ intermediate.
Data Center: Impurity Profiling
Impurity
Source / Mechanism
Detection Method
Mitigation / Removal Strategy
Isophthalic Acid
Proto-dehalogenation of the Cu-Aryl intermediate due to moisture.
LC-MS (m/z 165 [M-H]⁻), ¹H NMR (loss of imidazole protons).
Use anhydrous solvents; rigorously dry glassware and reagents.
Residual Copper
Entrapment of Cu catalyst by the product's chelating groups.
ICP-MS, visual inspection (blue/green tint).
Wash crude product with 0.1 M aqueous EDTA or NH₄OH.
Unreacted Starting Material
Incomplete conversion due to catalyst death or poor solubility.
HPLC (UV at 254 nm), LC-MS (m/z 243, 245 [M-H]⁻).
Use DMEDA ligand; switch to dimethyl ester precursor.
Mono-methyl Ester
Incomplete basic hydrolysis of the ester intermediate.
Increase hydrolysis time/temp; use excess NaOH prior to acidification.
References
Title: Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction
Source: Inorganic Chemistry - ACS Publications
URL: [Link]
Technical Support Center: Troubleshooting Crystallinity in 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs
Mechanistic Overview As a bifunctional building block,1 integrates a rigid V-shaped dicarboxylate moiety with a flexible, heterocyclic imidazole ring[1]. This dual N- and O-donor capacity makes it highly versatile for co...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Overview
As a bifunctional building block,1 integrates a rigid V-shaped dicarboxylate moiety with a flexible, heterocyclic imidazole ring[1]. This dual N- and O-donor capacity makes it highly versatile for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. However, the differing pKa values of the carboxylic acids and the imidazole nitrogen often lead to mismatched coordination kinetics. If the metal-ligand bonds form too rapidly and irreversibly, the system becomes kinetically trapped, resulting in amorphous powders rather than thermodynamically stable, highly crystalline MOFs.
The following guide is designed for researchers and drug development professionals to systematically troubleshoot and optimize the crystallinity of these specific MOF systems.
Diagnostic Workflow
Fig 1: Diagnostic workflow for resolving poor MOF crystallinity based on precipitation kinetics.
Core Troubleshooting Guides (FAQs)
Q: Why does my synthesis yield an amorphous gel immediately upon mixing?A: This is a classic case of kinetic trapping. The N-donor (imidazole) and O-donors (carboxylates) coordinate to Lewis acidic metal centers (like Zn²⁺ or Cd²⁺) at vastly different rates. Rapid deprotonation of the isophthalic acid moiety leads to instantaneous, irreversible metal-oxygen bond formation.
Causality & Solution: To resolve this, introduce a Coordination Modulator (e.g., acetic acid or benzoic acid). Monocarboxylic acids compete with the ligand for metal sites, slowing down the nucleation rate. This introduces "error-checking" (reversibility) into the coordination process, allowing the framework to self-correct into a highly ordered crystalline lattice.
Q: I am getting microcrystals that are too small for Single-Crystal X-Ray Diffraction (SCXRD). How can I grow larger, phase-pure crystals?A: Microcrystals indicate that the initial nucleation rate is significantly outpacing the crystal growth rate. Standard solvothermal methods often provide too much thermal energy, driving rapid, uncontrolled nucleation.
Causality & Solution: Switch from a heated solvothermal approach to a Liquid Diffusion Technique at room temperature. By introducing a physical buffer layer (e.g., a 1:1 H₂O/MeOH mixture) between the aqueous ligand and the methanolic metal salt, you drastically reduce the diffusion rate. This ensures that nucleation occurs slowly at the interface, promoting the growth of large, block-shaped single crystals over several days[2].
Q: How do I validate the structural integrity and phase purity of my MOF once synthesized?A: A self-validating protocol requires comparing the bulk synthesized material to the theoretical structure derived from a single crystal.
Causality & Solution: Always perform Powder X-Ray Diffraction (PXRD) on the bulk powder. The experimental PXRD patterns must be in good agreement with the simulated patterns to confirm bulk phase purity. Furthermore, stability after catalytic or biological application should be confirmed by ensuring the PXRD patterns and Field Emission Scanning Electron Microscopy (FESEM) morphologies remain unaltered post-usage[2].
Quantitative Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and resulting crystallinity when utilizing 5-(1H-Imidazol-1-yl)isophthalic acid.
This self-validating methodology is optimized for growing high-quality single crystals of Zn(II) or Cd(II) coordination polymers using 5-(1H-imidazol-1-yl)isophthalic acid[2].
Step 1: Ligand Solubilization
Action: Dissolve 3.3 mg (0.01 mmol) of 5-(1H-imidazol-1-yl)isophthalic acid in 0.5 mL of deionized water.
Causality: Complete dissolution is critical. Any undissolved particulates will act as heterogeneous nucleation sites, leading to poor crystal quality and rapid precipitation.
Step 2: Buffer Layering (The Kinetic Barrier)
Action: Carefully layer a buffer solution (1:1 v/v mixture of methanol and water) directly over the aqueous ligand solution in a narrow glass crystallization tube.
Causality: The buffer creates a physical diffusion gradient. It prevents the immediate mixing of the metal and ligand, forcing the coordination reaction into a thermodynamically controlled regime.
Step 3: Metal Precursor Addition
Action: Slowly layer a methanolic solution of the target metal nitrate (e.g., 0.01 mmol of Zn(NO₃)₂ or Cd(NO₃)₂) over the buffer layer.
Causality: Methanol has a lower density than water, ensuring the layers remain distinct and stable against gravity.
Step 4: Controlled Crystallization
Action: Seal the tube tightly to prevent solvent evaporation and keep it completely undisturbed at room temperature (25 °C) for 7 days.
Causality: Ambient temperature prevents thermal agitation and convection currents, allowing slow, defect-free crystal lattice assembly.
Step 5: Validation & Harvesting
Action: After 7 days, harvest the colorless block-shaped crystals. Wash gently with fresh methanol.
Validation: Run PXRD on a ground sample of the crystals. Match the experimental diffractogram against the simulated pattern to confirm bulk phase purity and structural success[2].
Title: Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction
Source: Inorganic Chemistry - ACS Publications
URL:2
Technical Support Center: Synthesis of Non-Interpenetrated MOFs from 5-(1H-Imidazol-1-yl)isophthalic Acid
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 5-(1H-Imidazol-1-yl)isophthalic acid (H₂iia) linker. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 5-(1H-Imidazol-1-yl)isophthalic acid (H₂iia) linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of framework interpenetration. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying principles governing the formation of these complex materials.
Interpenetration, the growth of one or more independent frameworks within the pores of another, can significantly reduce the accessible surface area and pore volume of MOFs, which is often undesirable for applications in gas storage, separation, and drug delivery. This guide provides a series of frequently asked questions and troubleshooting protocols to help you achieve non-interpenetrated structures.
Frequently Asked Questions (FAQs)
Q1: What is interpenetration in the context of MOFs and why is it a concern for my experiments with 5-(1H-Imidazol-1-yl)isophthalic acid?
A1: Interpenetration is a phenomenon where two or more identical, independent MOF networks grow through each other.[1][2] This typically occurs in MOFs with large potential voids, where the formation of additional frameworks is thermodynamically driven to fill the empty space.[2] For MOFs derived from 5-(1H-Imidazol-1-yl)isophthalic acid, the linker's geometry and length can lead to the formation of open networks that are prone to interpenetration, which in turn reduces the pore size and accessible surface area of your material.[1] This can be detrimental to applications that rely on high porosity.
Q2: I've synthesized a MOF using H₂iia and it's showing a high degree of interpenetration. What is the most common cause?
A2: A common cause of interpenetration is high reaction temperature. Elevated temperatures can lead to the formation of higher-dimensional frameworks with larger voids, which are more susceptible to interpenetration.[3] In many systems, lower reaction temperatures favor the formation of non-interpenetrated or lower-dimensional structures.[3][4]
Q3: Can the solvent I use influence the degree of interpenetration?
A3: Absolutely. The choice of solvent is a critical parameter in MOF synthesis that can significantly influence the final structure, including the degree of interpenetration.[5][6] Solvents can act as templates or compete with the linker for coordination to the metal center, thereby influencing the nucleation and growth process. For instance, bulkier solvent molecules may occupy the pore space during synthesis, sterically hindering the formation of a second interpenetrating network.
Q4: How do reactant concentrations play a role in controlling interpenetration?
A4: Reactant concentration can affect the kinetics of MOF formation. Lowering the reactant concentration has been shown to be a successful strategy for obtaining non-interpenetrated MOFs.[3] Slower crystal growth at lower concentrations can provide more time for the framework to assemble in a thermodynamically stable, non-interpenetrated fashion.
This section provides detailed troubleshooting steps to address interpenetration in your MOF synthesis with 5-(1H-Imidazol-1-yl)isophthalic acid.
Issue: Observed Interpenetration in the Synthesized MOF
The primary goal is to modify the synthetic conditions to disfavor the formation of interpenetrated frameworks. The following strategies can be employed individually or in combination.
Troubleshooting Workflow: A Step-by-Step Approach
Caption: A logical workflow for troubleshooting interpenetration in MOF synthesis.
Strategy 1: Modification of Reaction Temperature
Rationale: Higher temperatures often provide the activation energy needed to form more complex, higher-dimensional structures which are prone to interpenetration.[3][7] By lowering the temperature, you can kinetically favor the formation of a single, non-interpenetrated network.
Experimental Protocol:
Baseline: Note the temperature of your initial synthesis that resulted in an interpenetrated MOF.
Systematic Reduction: Set up a series of reactions where the temperature is incrementally decreased. For example, if your initial temperature was 120°C, run experiments at 110°C, 100°C, and 90°C, keeping all other parameters constant.
Characterization: Analyze the products from each reaction using Powder X-ray Diffraction (PXRD) to identify any changes in the crystal structure and the degree of interpenetration. Single-crystal X-ray diffraction would provide definitive proof of a non-interpenetrated structure.
Parameter
Condition A (Baseline)
Condition B
Condition C
Condition D
Temperature
120°C
110°C
100°C
90°C
Expected Outcome
Interpenetrated
Reduced Interpenetration
Potentially Non-interpenetrated
Non-interpenetrated
Strategy 2: Altering the Solvent System
Rationale: The solvent can play a templating role during MOF crystallization.[5] Larger solvent molecules or a mixture of solvents can occupy the nascent pores, sterically hindering the formation of a second interpenetrating framework. The polarity and viscosity of the solvent also influence the solubility of the reactants and the kinetics of crystal growth.[5][8]
Experimental Protocol:
Co-solvent Addition: If you are using a common solvent like DMF, consider adding a bulkier co-solvent. For example, introduce N,N'-diethylformamide (DEF) or N,N'-dibutylformamide (DBF) into your reaction mixture.[6]
Solvent Polarity: Experiment with solvents of different polarities. The interaction between the solvent and the MOF precursors can influence the self-assembly process.
Ratio Variation: If using a co-solvent system, systematically vary the ratio of the solvents to find the optimal composition for preventing interpenetration.[6]
Solvent System
Rationale
Expected Outcome
DMF
Common, often leads to interpenetration
Baseline
DMF/DEF (e.g., 1:1 v/v)
DEF is bulkier than DMF
Reduced interpenetration
DMF/Ethanol (e.g., 1:1 v/v)
Changes polarity and H-bonding
May favor a different, non-interpenetrated phase
Strategy 3: Adjusting Reactant Concentrations
Rationale: High reactant concentrations can lead to rapid nucleation and crystal growth, which may favor the formation of interpenetrated structures.[3] By reducing the concentration, the rate of crystal growth is slowed, allowing for the formation of the most thermodynamically stable, often non-interpenetrated, phase.
Experimental Protocol:
Dilution Series: Prepare a series of reactions where the concentrations of both the metal salt and the 5-(1H-Imidazol-1-yl)isophthalic acid linker are systematically reduced, while maintaining their molar ratio.
Reaction Time: Be aware that reactions at lower concentrations may require longer reaction times to achieve good crystallinity and yield.
Analysis: Characterize the products using PXRD and assess the impact of concentration on interpenetration.
Strategy 4: Introduction of Modulators or Additives
Rationale: Modulators are typically monofunctional ligands (e.g., monocarboxylic acids) that compete with the multifunctional linker for coordination to the metal centers.[9][10] This competition slows down the rate of framework formation, which can favor the growth of larger, well-defined crystals and can help prevent interpenetration. Additives can also act as "protecting groups" that sterically block the formation of a second network.[2][11]
Experimental Protocol:
Select a Modulator: Benzoic acid or acetic acid are common choices for MOF synthesis involving carboxylate linkers.[9][10]
Vary Modulator Concentration: Add the modulator to your reaction mixture in varying molar equivalents with respect to the linker (e.g., 1, 5, 10 equivalents).
Characterization: Analyze the resulting materials for their crystallinity and degree of interpenetration. The use of a modulator can also affect the crystal morphology and defect density.[9]
Caption: The effect of a modulator on the nucleation process of MOFs.
Concluding Remarks
The prevention of interpenetration in MOFs derived from 5-(1H-Imidazol-1-yl)isophthalic acid is a multifactorial challenge that can be addressed through the systematic control of key synthesis parameters. By carefully tuning the reaction temperature, solvent system, reactant concentrations, and employing modulators, researchers can effectively guide the self-assembly process towards the desired non-interpenetrated framework. We encourage you to use this guide as a starting point for your experimental design and to methodically explore the parameter space to achieve optimal results for your specific application.
References
Influence of temperature on metal-organic frameworks. Chinese Journal of Chemistry. Available at: [Link]
Lan, Y.-Q., & Su, C.-Y. (2010). Thermal Reactivity in Metal Organic Materials (MOMs): From Single-Crystal-to-Single-Crystal Reactions and Beyond. Accounts of Chemical Research, 43(11), 1434–1445. Available at: [Link]
Salomon, W., et al. (2024). Thermally activated structural phase transitions and processes in metal–organic frameworks. Chemical Society Reviews. Available at: [Link]
Haque, E., & Khan, N. A. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 9, S1540–S1553. Available at: [Link]
Wang, Z., et al. (2023). Control of structure and interpenetration degree transformations in Zn-MOFs. IUCrJ, 10(Pt 4), 384–390. Available at: [Link]
Shekhah, O., et al. (2009). Controlling interpenetration in metal-organic frameworks by liquid-phase epitaxy. Nature Materials, 8(6), 481–484. Available at: [Link]
Mirkin, C. A. (2013). Control of Interpenetration in Metal-Organic Frameworks via Spatial Protecting Groups. The American Chemical Society Petroleum Research Fund 56th Annual Report on Research. Available at: [Link]
Xu, Z. X., et al. (2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 398–404. Available at: [Link]
Gholipour, M. R., & Galedari, S. A. (2021). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. RSC Advances, 11(34), 20958–20972. Available at: [Link]
Hill, M. R., et al. (2014). Coordination polymers of 5-substituted isophthalic acid. Polyhedron, 80, 137-143. Available at: [Link]
Verstraete, L., et al. (2016). Controlled Partial Interpenetration in Metal-Organic Frameworks. Lirias. Available at: [Link]
Kuthuru, S., et al. (2024). Designed additive suppresses interpenetration in IRMOF-10. Chemical Communications. Available at: [Link]
Li, Y.-F., et al. (2014). Controlling interpenetration in metal–organic frameworks by tuning the conformations of flexible bis(triazole) ligands. CrystEngComm, 16(31), 7249–7254. Available at: [Link]
Wang, Y., et al. (2020). 5-Nitro-isophthalic Acid Based Co(II)-Coordination Polymers: Structural Diversity Tuned by Imidazolyl Ligands, Efficient Dye Degradation and Luminescence Sensing. ResearchGate. Available at: [Link]
Ofori-Opoku, G., et al. (2021). Role of Host-Guest Interaction in Understanding Polymerisation in Metal-Organic Frameworks. International Journal of Molecular Sciences, 22(15), 7878. Available at: [Link]
Zhang, W., et al. (2020). Considerable attention has been paid to the construction of highly connected metal organic frameworks (MOFs) with enhanced stabi. Journal of the Indian Chemical Society, 97(2), 227-230. Available at: [Link]
Interpenetration Control in Metal-Organic Frameworks for Functional Applications. ResearchGate. Available at: [Link]
Wöll, C. (2009). Keeping MOF pores open wide. Chemistry World. Available at: [Link]
Yang, M.-X., et al. (2022). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. Dalton Transactions, 51(45), 17303–17312. Available at: [Link]
Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. Journal of Materials Chemistry A. Available at: [Link]
Piatkowska, A., et al. (2021). Turning Flexibility into Rigidity: Stepwise Locking of Interpenetrating Networks in a MOF Crystal through Click Reaction. Chemistry of Materials, 33(18), 7345–7356. Available at: [Link]
Zare, M., et al. (2022). Effect of the Solvent and Imidazole to Zinc Source Ratio on the Synthesis of Zeolitic Imidazolate Framework-8. Meddocs Publishers. Available at: [Link]
Bustamante, E. L., et al. (2014). Influence of the solvent in the synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals at room temperature. Journal of Colloid and Interface Science, 424, 43-49. Available at: [Link]
Millan, S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su. Molecules, 27(17), 5374. Available at: [Link]
Mouchaham, G., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. Molecules, 28(2), 820. Available at: [Link]
Taddei, M., et al. (2018). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. Inorganic Chemistry, 57(1), 353–362. Available at: [Link]
Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(39), 5966–5974. Available at: [Link]
Wang, H., et al. (2020). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. RSC Advances, 10(60), 36521–36529. Available at: [Link]
Improving the thermal and chemical stability of 5-(1H-Imidazol-1-yl)isophthalic acid based MOFs
Welcome to the Advanced Materials Technical Support Center . This portal is designed specifically for researchers, materials scientists, and drug development professionals working with metal-organic frameworks (MOFs) con...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials Technical Support Center . This portal is designed specifically for researchers, materials scientists, and drug development professionals working with metal-organic frameworks (MOFs) constructed from the bifunctional ligand 5-(1H-Imidazol-1-yl)isophthalic acid .
Because this ligand features both hard oxygen donors (from the isophthalate moiety) and borderline/soft nitrogen donors (from the imidazole ring), the resulting frameworks often exhibit complex, mixed-connectivity architectures. While this enables high porosity and unique catalytic sites, it also introduces specific vulnerabilities regarding thermal degradation and chemical hydrolysis.
Below, you will find our comprehensive troubleshooting guide, self-validating experimental protocols, and mechanistic insights to help you engineer ultra-stable frameworks.
Part 1: Troubleshooting Guide & FAQs
Q1: My MOF loses its porosity and becomes amorphous immediately after thermal activation. What is causing this, and how can I prevent it?The Causality: This is the most common failure mode in MOF synthesis, known as capillary-induced framework collapse. 5-(1H-Imidazol-1-yl)isophthalic acid MOFs are typically synthesized in high-boiling solvents like N,N-dimethylformamide (DMF) or water. When you apply direct heat to evaporate these solvents, the liquid-to-gas phase transition creates massive surface tension forces (capillary forces) within the micropores, physically tearing the coordination bonds apart.
The Solution: Do not use direct thermal activation. Instead, perform a solvent exchange with a low-surface-tension solvent (like acetone), followed by Supercritical CO₂ (scCO₂) activation. scCO₂ transitions from a supercritical fluid to a gas without crossing a phase boundary, resulting in zero surface tension and preserving the delicate M-N and M-O bonds.
Q2: The framework shows excellent thermal stability in TGA, but degrades rapidly when placed in an aqueous buffer (pH 7.4) for drug delivery assays. Why?The Causality: Thermal stability and chemical stability are governed by different thermodynamic principles. While1 [1] in an inert atmosphere, they are highly susceptible to hydrolysis. Water molecules act as nucleophiles, attacking the Lewis acidic metal centers. Because the M-N (imidazole) bond is relatively labile, water easily displaces the ligand, leading to phase transformation or dissolution.
The Solution: You must increase the steric hindrance around the metal node. This can be achieved via Post-Synthetic Modification (PSM) to attach hydrophobic alkyl chains, or by incorporating hydrophobic modulators (e.g., trifluoroacetic acid) during synthesis to create a water-repellent microenvironment within the pores.
Q3: How can I push the thermal decomposition temperature of my framework beyond 350 °C?The Causality: The thermal ceiling of2 [2] is dictated by two factors: the decarboxylation of the isophthalate group and the cleavage of the M-N bond. Furthermore, lattice water molecules often form critical hydrogen-bonding networks (e.g., interacting with carboxylate oxygen at distances of ~2.064 Å) that hold 2D layers together [1]. Aggressive heating removes this lattice water, destabilizing the network before the actual coordination bonds break.
The Solution: Shift your synthesis from divalent metals (Zn²⁺, Cd²⁺) to high-valency, highly oxophilic metals like Zr⁴⁺ or Ti⁴⁺. According to Hard-Soft Acid-Base (HSAB) theory, the hard Zr⁴⁺ ion forms exceptionally strong covalent-like bonds with the hard carboxylate oxygens of the ligand, significantly raising the activation energy required for thermal decomposition.
Part 2: Mechanistic Workflows & Visualizations
To understand the divergent outcomes of different activation and protection strategies, refer to the logical workflows below.
Workflow comparing direct heating vs. scCO2 activation for MOF porosity preservation.
Mechanistic pathway of water-induced MOF degradation versus hydrophobic shielding protection.
Part 3: Quantitative Stability Baselines
The following table summarizes the expected stability parameters for 5-(1H-Imidazol-1-yl)isophthalic acid MOFs based on metal selection and activation methodology. Use this as a benchmark for your own analytical results.
Metal Node
Activation Method
Thermal Stability Limit (TGA)
Chemical Stability
Primary Failure Mechanism
Zn(II)
Direct Heating
~340 °C (Post-H₂O loss)
Moderate (pH 6–8)
Capillary collapse / Hydrolysis
Cd(II)
Direct Heating
~275 °C (Post-H₂O loss)
Moderate (pH 6–8)
Thermal cleavage of M-N bonds
Zn(II)
scCO₂
~340 °C
Moderate (pH 6–8)
Nucleophilic attack by H₂O
Zr(IV)
scCO₂
> 450 °C
High (pH 1–11)
Defect-induced degradation
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the validation checkpoint is successfully met.
Objective: Synthesize highly crystalline frameworks with minimized missing-linker defects to enhance thermal and chemical resilience.
Pre-Dissolution: Dissolve 0.1 mmol of3 [3] and 0.1 mmol of the target metal nitrate (e.g., Zn(NO₃)₂·6H₂O) in 10 mL of DMF in a 20 mL scintillation vial.
Modulator Addition: Add 1.0 mL of glacial acetic acid. Causality: The acetic acid acts as a competing monocarboxylate modulator. It temporarily binds to the metal centers, slowing down the nucleation rate. This thermodynamic control allows defects to "heal" during crystal growth, drastically improving final chemical stability.
Validation Checkpoint 1: Inspect the solution visually. It must be optically clear. Any immediate turbidity indicates uncontrolled, amorphous precipitation. If turbid, add concentrated HNO₃ in 50 µL aliquots until the solution clears before proceeding.
Solvothermal Growth: Seal the vial and heat at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour to prevent thermal shock to the newly formed lattice.
Harvesting: Decant the mother liquor and wash the crystals 3x with fresh DMF.
Validation Checkpoint 2: Perform Powder X-Ray Diffraction (PXRD) on a small damp aliquot. The Full Width at Half Maximum (FWHM) of the primary low-angle peak (typically 2θ = 5–10°) must be < 0.1°. A broader peak indicates a highly defective lattice that will fail chemical stability tests.
Protocol B: Zero-Surface-Tension scCO₂ Activation
Objective: Remove all guest molecules without inducing capillary forces, preserving 100% of the theoretical pore volume.
Solvent Exchange: Submerge the DMF-solvated MOF crystals in 15 mL of anhydrous acetone. Replace the acetone every 12 hours for 3 days. Causality: DMF is too bulky and has too high a boiling point to be efficiently displaced by liquid CO₂. Acetone acts as an intermediate bridging solvent.
Validation Checkpoint 1: Analyze the final acetone supernatant via Gas Chromatography (GC) or ¹H-NMR. You must confirm that the residual DMF concentration is < 0.01% before proceeding.
Supercritical Processing: Transfer the acetone-solvated crystals to the chamber of a critical point dryer. Flush the chamber with liquid CO₂ at 10 °C to displace the acetone (purge 5 times over 2 hours).
Phase Transition: Seal the chamber and raise the temperature to 40 °C. The internal pressure will naturally rise above 1070 psi, pushing the CO₂ past its critical point (31.1 °C, 1070 psi). Hold for 1 hour.
Venting: Slowly vent the supercritical CO₂ gas at a rate of 50 psi/min while maintaining the temperature at 40 °C.
Validation Checkpoint 2: Perform Thermogravimetric Analysis (TGA) on the activated powder under N₂ flow. A completely flat baseline from 30 °C to 250 °C validates that the framework is 100% desolvated and ready for gas sorption or catalytic assays.
References
Title: Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction
Source: Inorganic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Solvothermal Synthesis of 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, materials scientists, and drug development professionals in navigating the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, materials scientists, and drug development professionals in navigating the highly sensitive solvent effects associated with 5-(1H-Imidazol-1-yl)isophthalic acid (often abbreviated as H2L or H2imip) Metal-Organic Frameworks (MOFs).
Because H2L is a bifunctional ligand containing both a rigid dicarboxylate moiety and a flexible, nitrogen-donor imidazole ring, the choice of solvent does not merely act as a dispersion medium—it actively dictates the deprotonation state, coordination geometry, and ultimate topology of the framework[1].
Frequently Asked Questions (FAQs)
Q1: Why does changing the solvent from pure water to a DMF/Water mixture completely alter the topology of my H2L MOF?Answer: The formation of a specific coordination polymer or MOF architecture is highly dependent on the reaction solvent[1]. In highly polar, protic solvents like pure water, extensive hydrogen-bonding networks restrict the imidazole nitrogen's ability to coordinate, often favoring lower-dimensionality (1D or 2D) structures. In contrast, N,N-dimethylformamide (DMF) acts as a structural director. Under solvothermal conditions (>120 °C), DMF undergoes partial hydrolysis to yield dimethylamine, which protonates to form the dimethylammonium cation ([(CH3)2NH2]+ or DMA+). This cation acts as an in-situ template, stabilizing expanded, anionic 3D frameworks.
Q2: I am trying to synthesize the neutral framework {[Zn(L)]·2DMF·2H2O}n, but I keep getting an anionic templated phase. How do I prevent this?Answer: The formation of the anionic phase, such as {[(CH3)2NH2][Zn2(L)(H2O)(PO4)]·2DMF}n, is a direct consequence of excessive DMF hydrolysis providing the DMA+ counterion[2]. To favor the neutral framework, you must kinetically limit DMF breakdown. This is achieved by lowering the solvothermal temperature (e.g., from 140 °C to 110 °C), reducing the water content in your solvent mixture (since water is the nucleophile in DMF hydrolysis), and strictly limiting the reaction time to under 48 hours.
Q3: Why do I get an amorphous precipitate when using methanol as the primary solvent?Answer: Methanol has a lower boiling point and a different dielectric constant compared to DMF. While it can dissolve the protonated H2L ligand, the rapid evaporation and lower solubility of the resulting metal-ligand oligomers lead to uncontrolled, rapid nucleation. This kinetic trapping results in an amorphous powder rather than single crystals. To resolve this, use a co-solvent system and introduce a monocarboxylic acid modulator (like acetic acid) to slow down the coordination kinetics.
Troubleshooting Guide: Common Synthetic Failures
Issue A: Poor Crystallinity or Twinned Crystals
Root Cause: Over-saturation leading to rapid nucleation, or a mismatched solvent polarity that forces the ligand out of solution before reversible coordination can occur.
Causality & Solution: MOF crystallization relies on reversible bond formation (error correction). If the solvent cannot stabilize the intermediate metal-ligand clusters, the framework precipitates irreversibly. Fix: Implement a solvent-layering technique or add a modulator (e.g., benzoic acid). Modulators compete with the isophthalate groups of H2L, slowing down framework extension and allowing structural defects to self-correct during crystal growth.
Issue B: Incomplete Ligand Deprotonation (Missing Metal Nodes)
Root Cause: The pH of the solvent system is too low, leaving the isophthalic acid groups fully or partially protonated (HL⁻ or H2L).
Causality & Solution: The imidazole group is a weaker base than the carboxylate groups. If the solvent does not provide a sufficiently basic environment, the carboxylates will not fully deprotonate to bind the metal nodes. Fix: If using a water/ethanol mix, add a mild base like triethylamine (TEA) in stoichiometric amounts. If using DMF, slightly increasing the temperature (by 5-10 °C) will naturally generate more basic dimethylamine via hydrolysis, facilitating complete deprotonation to L²⁻.
Quantitative Data: Solvent & Topological Outcomes
The table below summarizes the quantitative parameters and expected structural outcomes based on the solvent system used during the solvothermal synthesis of Zn-based H2L MOFs.
Solvent System
Volume Ratio
Temp (°C)
Dominant In-Situ Species
Framework Type
Typical Formula Example
DMF / H2O
1:1 (High H2O)
140
[(CH3)2NH2]+ (Template)
Anionic 3D MOF
{[(CH3)2NH2][Zn2(L)(H2O)(PO4)]·2DMF}n
DMF / H2O
4:1 (Low H2O)
110
Intact DMF
Neutral 3D MOF
{[Zn(L)]·2DMF·2H2O}n
H2O / MeOH
1:1
90
None (Protic environment)
1D/2D Polymer
[Zn(L)(H2O)2]n
Pure MeOH
100%
80
None
Amorphous
N/A (Kinetic Precipitate)
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure scientific integrity and reproducibility in your lab.
Protocol A: Synthesis of the Neutral Framework {[Zn(L)]·2DMF·2H2O}n
This protocol suppresses solvent decomposition to yield a neutral framework[2].
Precursor Preparation: Weigh 0.1 mmol of 5-(1H-imidazol-1-yl)isophthalic acid (H2L) and 0.1 mmol of Zn(NO3)2·6H2O.
Solvent Mixing: Dissolve the precursors in a 10 mL solvent mixture of DMF and deionized water (v/v = 4:1).
Mechanistic Rationale: The 4:1 ratio ensures excellent ligand solubility while minimizing the water-driven hydrolysis of DMF.
Homogenization: Sonicate for 15 minutes until a clear solution is obtained.
Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 110 °C for exactly 48 hours.
Controlled Cooling: Cool to room temperature at a strict rate of 5 °C/hour.
Mechanistic Rationale: Slow cooling promotes the thermodynamic product (large single crystals) over kinetic amorphous phases.
Validation Checkpoint: Before scaling up, examine the product under a polarized light microscope. The neutral phase typically presents as block-like, highly birefringent crystals. If you observe opaque, spherical aggregates, the cooling rate was too fast or the water ratio was too high.
Washing: Filter the crystals and wash with fresh DMF (3 × 5 mL) to remove unreacted ligand, followed by ethanol (3 × 5 mL) to exchange surface DMF.
Protocol B: Synthesis of the Anionic Templated Framework
This protocol intentionally leverages solvent decomposition to generate a structural template[2].
Precursor Preparation: Weigh 0.1 mmol of H2L, 0.2 mmol of Zn(NO3)2·6H2O, and 0.1 mmol of H3PO4 (to provide the bridging phosphate group).
Solvent Mixing: Dissolve in a 10 mL mixture of DMF and H2O (v/v = 1:1).
Mechanistic Rationale: A higher water content and lower DMF ratio accelerate DMF hydrolysis at elevated temperatures, ensuring a high yield of the DMA+ template.
Solvothermal Reaction: Transfer to a Teflon-lined autoclave and heat at 140 °C for 72 hours.
Cooling: Cool at 2 °C/hour.
Validation Checkpoint: Run a preliminary Powder X-Ray Diffraction (PXRD) scan. The anionic {[(CH3)2NH2][Zn2(L)(H2O)(PO4)]·2DMF}n framework exhibits a distinct low-angle peak corresponding to its expanded pore structure accommodating the DMA+ template. A shift to higher angles indicates a collapsed or neutral framework.
Process Visualizations
Fig 1. Decision tree for solvent selection and troubleshooting in H2L MOF synthesis.
Fig 2. Mechanistic pathway of DMF hydrolysis generating the DMA+ template for anionic MOFs.
Challenges in scaling up the synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid MOFs
Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis and scale-up of Metal-Organic Frameworks (MOFs) derived from 5-(1H-Imidazol-1-yl)isophthalic acid (H₂Im...
Welcome to the technical support center for the synthesis and scale-up of Metal-Organic Frameworks (MOFs) derived from 5-(1H-Imidazol-1-yl)isophthalic acid (H₂ImDC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from lab-scale synthesis to larger-scale production. Our goal is to provide practical, experience-driven advice to help you achieve consistent, high-quality yields.
Troubleshooting Guide: From Synthesis to Scale-Up
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yielded a white powder, but Powder X-ray Diffraction (PXRD) shows a broad halo instead of sharp peaks. Why is my product amorphous and how can I induce crystallinity?
A1: An amorphous product is one of the most common hurdles in MOF synthesis, indicating that the long-range periodic order required for a crystalline framework did not form. This typically stems from a kinetic imbalance where nucleation (the initial formation of small particles) proceeds much faster than crystal growth.
Causality and Rationale:
The H₂ImDC linker, with its two carboxylate groups and one imidazole ring, offers multiple coordination sites. Rapid, uncontrolled coordination with metal ions can lead to a disordered polymer rather than an ordered framework. The solvent system and temperature play a crucial role in mediating the solubility of your precursors and the kinetics of this coordination.[1] For some coordination polymers, an amorphous precipitate forms initially and requires sufficient time and thermal energy to reorganize into a more stable, crystalline phase.[1]
Troubleshooting Steps:
Modify the Thermal Profile:
Slower Heating/Cooling: Avoid "thermal shock." A slower ramp to the target temperature and a gradual cooling process can provide the thermodynamic conditions necessary for ordered crystal growth over rapid precipitation.
Increase Reaction Time/Temperature: Within the stability limits of your solvent and linker, increasing the reaction duration (e.g., from 24 to 72 hours) or temperature can provide the energy needed for the amorphous phase to convert to a crystalline one.[1]
Introduce a Modulator:
Mechanism: Modulators are typically simple carboxylic acids (e.g., acetic acid, formic acid) that compete with the H₂ImDC linker to coordinate to the metal centers. This competition slows down the overall reaction rate, reducing the nucleation rate and allowing larger, higher-quality crystals to form.
Protocol: Start by adding a modulator in a molar ratio relative to the linker (e.g., 10 to 100 equivalents). The optimal amount must be determined empirically.
Adjust the Solvent System:
The solubility of both the metal salt and the H₂ImDC linker is critical. Highly soluble precursors can lead to excessively fast nucleation. Experiment with different solvent ratios (e.g., altering the DMF/Ethanol/Water ratio) to fine-tune solubility and slow the reaction.
Q2: I'm seeing significant batch-to-batch inconsistency in yield and crystallinity as I move from a 20 mL vial to a 1 L reactor. What's causing this?
A2: This is a classic scale-up challenge and points directly to issues with heat and mass transfer.[2] Conditions that are uniform in a small vial do not remain uniform in a large reactor without careful engineering.
Causality and Rationale:
In a large vessel, temperature and concentration gradients can easily form. The material at the reactor walls will heat faster than the material in the center, and reactants may not be homogeneously mixed. This creates different microenvironments within the same reactor, leading to non-uniform nucleation and growth, resulting in inconsistent product quality.[2][3]
Troubleshooting Steps:
Optimize Agitation:
Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing of reactants and uniform heat distribution. Simple magnetic stirring is often insufficient for volumes greater than 250 mL.
Re-evaluate Heating Protocol:
The rate of heating needs to be recalibrated for the larger volume. What took minutes in a vial may require a much longer, slower ramp in a reactor to ensure the entire mixture reaches the target temperature uniformly.
Consider Alternative Synthesis Methods:
Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow synthesis can resolve many of these issues. Flow reactors offer precise control over reaction conditions and eliminate the gradients seen in large batch reactors.[4]
Mechanochemical Synthesis: Grinding solid reagents, sometimes with a small amount of solvent (liquid-assisted grinding), can be a highly scalable and environmentally friendly alternative to solvothermal methods.[5] This approach can overcome reactant solubility issues and often reduces reaction times.
Q3: My final MOF product has poor porosity and a low BET surface area, even though the PXRD pattern matches the expected structure. What is happening?
A3: This is a classic sign of incomplete activation, where residual solvent molecules or unreacted linker are trapped within the MOF's pores, blocking access for nitrogen gas during surface area analysis.
Causality and Rationale:
The synthesis process occurs in a solvent, which fills the pores of the newly formed framework. These solvent molecules must be removed to "activate" the MOF and make its internal surface accessible. Simply drying the material is often insufficient, as strong interactions can hold solvent molecules within the pores. Unreacted H₂ImDC linker can also become trapped.
Troubleshooting Steps:
Implement a Rigorous Solvent Exchange Protocol:
After initial filtration, do not dry the bulk powder immediately. Instead, immerse the powder in a fresh, volatile solvent (like ethanol or acetone) for an extended period (8-12 hours), then decant and repeat this process 3-4 times. This gradually replaces the high-boiling synthesis solvent (e.g., DMF) with a more easily removable one. A novel, rapid exchange process using green solvents at ambient pressure has been shown to be effective for large-scale purification.[6]
Optimize Thermal Activation:
After solvent exchange, the material must be heated under vacuum to remove the final traces of solvent.
Protocol: Place the solvent-exchanged sample in a vacuum oven. Slowly increase the temperature (e.g., 1-2 °C/min) to a point below the MOF's decomposition temperature (determinable by TGA) and hold for 12-24 hours under high vacuum. This careful heating prevents a rapid outgassing that could cause the framework to collapse.
Verify Linker Purity:
Ensure the H₂ImDC linker used is of high purity. Impurities in the starting material can become incorporated into the final product, disrupting the framework and blocking pores.
Experimental Protocols & Data
General Solvothermal Synthesis Protocol for an H₂ImDC MOF (Lab-Scale)
This protocol serves as a starting point and will likely require optimization.
Reagent Preparation: In a 20 mL scintillation vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.5 mmol) and the 5-(1H-Imidazol-1-yl)isophthalic acid linker (0.5 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
Sonication: Briefly sonicate the mixture to ensure complete dissolution.
Sealing & Heating: Cap the vial tightly and place it in a pre-heated oven at 120 °C for 48 hours.
Cooling: Allow the oven to cool slowly to room temperature.
Collection: Collect the crystalline product by vacuum filtration or centrifugation.
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL).
Activation: Perform solvent exchange with ethanol, followed by thermal activation under vacuum as described in the troubleshooting section above.
Impact of Synthesis Parameters on MOF Properties
The following table summarizes the general effects of key parameters on the final product. Optimal conditions must be determined empirically for your specific system.
Parameter
Effect on Crystallinity
Effect on Crystal Size
Effect on Yield
Rationale
Temperature
Increases with temperature (up to a point)
Generally decreases (faster nucleation)
Generally increases
Higher temperature provides energy for crystallization but can also increase nucleation rate, leading to smaller crystals.
Reaction Time
Generally improves
Can increase (Ostwald ripening)
Can increase
Allows for conversion of amorphous phases and growth of larger crystals from smaller ones.
Modulator Conc.
Generally improves
Generally increases
May decrease slightly
Slows nucleation, favoring the growth of fewer, larger, and higher-quality crystals. Excess modulator can inhibit MOF formation.
Reactant Conc.
Can decrease at high concentrations
Generally decreases
Increases
Higher concentrations can lead to rapid precipitation of an amorphous product.
Visualization of Workflows
Troubleshooting Workflow for Poor Crystallinity
A systematic approach to diagnosing and solving issues with amorphous products.
Caption: Decision tree for troubleshooting an amorphous MOF product.
General Workflow for MOF Synthesis and Activation
This diagram illustrates the critical steps from starting materials to a fully characterized, porous MOF.
Caption: Standard workflow for MOF synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q: What are the most common metal sources and solvents used for synthesizing MOFs with H₂ImDC?A: Divalent transition metals are frequently used. Common examples include zinc(II) (from Zn(NO₃)₂·6H₂O), copper(II) (from Cu(OAc)₂·H₂O), and cobalt(II) (from Co(NO₃)₂·6H₂O). The most prevalent solvents are high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF), often mixed with co-solvents like ethanol or water to modulate reactant solubility.[7][8]
Q: What essential characterization techniques should I perform to confirm successful synthesis?A: The three most critical techniques are:
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of your bulk sample. The resulting pattern is the "fingerprint" of your material.
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and confirm the removal of solvent molecules after activation.
Gas Adsorption (BET Analysis): To measure the specific surface area and porosity of the activated MOF, confirming it has an accessible internal pore structure.
Q: Are there significant safety hazards to consider when scaling up MOF synthesis?A: Yes. Scaling up introduces new safety considerations.[9]
Solvent Handling: Large volumes of solvents like DMF pose health risks and require proper ventilation and personal protective equipment (PPE).[9]
Pressure Build-up: Solvothermal reactions in large, sealed reactors can generate significant pressure. Ensure your reactor is rated for the temperatures and pressures you are using.
Reagent Toxicity: Metal salts and organic linkers can be toxic. Always consult the Safety Data Sheet (SDS) for all chemicals. Dust explosion can be a hazard for organic linker powders under certain conditions.[9]
References
ACS Publications. (2023, December 8). Synthesis of Large-Scale High-Quality Metal–Organic Frameworks on Cu(100)
King Abdullah University of Science & Technology. (2025, August 11). Strategies for Cost-Effective Large-Scale Synthesis of MOFs.
PMC. Large-Scale Synthesis of Hierarchical Porous MOF Particles via a Gelation Process for High Areal Capacitance Supercapacitors.
Semantic Scholar. (2023, November 12). Large‐Scale Production of Metal–Organic Frameworks.
ACS Publications. (2024, May 17).
Ossila. MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
PubMed. (2020, May 1). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures.
ResearchGate. Scale-up of metal-organic frameworks production: Engineering strategies and prospects towards sustainable manufacturing | Request PDF.
ACS Publications. (2021, July 27).
Patsnap. (2025, August 11). Regulations Affecting Industrial Scale-Up of MOF Technologies.
Ministry of Health and Prevention, United Arab Emirates. (2023, October 15). Scale-up of metal-organic frameworks production: Engineering strategies and prospects towards sustainable manufacturing.
AiFChem. (2025, October 21). 1393930-96-5 | 5-((1H-imidazol-1-yl)methyl)isophthalic acid.
SciSpace. (2020, September 22). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence.
PMC. (2020, September 22). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
Benchchem. (2025). A Comparative Guide to Isophthalic Acid-Based Linkers for Metal-Organic Frameworks: 5-Aminoisophthalic Acid vs. 5-Hydrazinoisoph.
RSC Publishing. Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole)
RSC Publishing. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
Benchchem. Technical Support Center: Synthesis of MOFs with 3-(1H-imidazol-1-yl)benzoic acid.
ChemRxiv. (2025, August 19). Unlocking the scale-up of the benchmark MOFs MIL-53(Al)'s.
Technical Support Center: Synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid (H₂IIP) MOFs
A Guide to Controlling Particle Size and Morphology Welcome to the Technical Support Center for the synthesis of Metal-Organic Frameworks (MOFs) derived from 5-(1H-Imidazol-1-yl)isophthalic acid (H₂IIP). This guide is de...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Controlling Particle Size and Morphology
Welcome to the Technical Support Center for the synthesis of Metal-Organic Frameworks (MOFs) derived from 5-(1H-Imidazol-1-yl)isophthalic acid (H₂IIP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to help you navigate the intricacies of MOF synthesis and achieve precise control over particle size and morphology.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of H₂IIP MOFs can be influenced by a multitude of factors, often leading to challenges in achieving desired particle characteristics. This section addresses common problems encountered during synthesis, their underlying causes, and actionable solutions.
Issue 1: Poor Crystallinity or Amorphous Product
Symptoms:
Broad, featureless peaks in the Powder X-ray Diffraction (PXRD) pattern.
Formation of a gel-like precipitate or very fine, poorly-defined particles.
Probable Causes:
Rapid Nucleation and Growth: Excessively fast reaction kinetics can lead to the rapid formation of many small nuclei that do not have sufficient time to grow into well-ordered crystals. This is often a result of high reactant concentrations or temperatures.
Inappropriate Solvent System: The choice of solvent is crucial as it influences the solubility of the metal salts and the organic linker, which in turn affects the supersaturation and nucleation rate.
Incorrect pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups on the H₂IIP linker is pH-dependent. If the pH is too low, the linker will not be sufficiently deprotonated to coordinate with the metal centers. Conversely, a pH that is too high can lead to the precipitation of metal hydroxides.
Solutions:
Decrease Reactant Concentrations: Lowering the concentration of the metal salt and H₂IIP linker can slow down the reaction rate, favoring crystal growth over nucleation.
Optimize Reaction Temperature: Systematically vary the reaction temperature. Lower temperatures generally slow down the kinetics, promoting the growth of larger, more crystalline particles.
Solvent Screening: Experiment with different solvent systems or solvent ratios. For instance, using a mixture of a good solvent and a poor solvent for the linker can help to control its availability in the solution. Common solvents for MOF synthesis include dimethylformamide (DMF), diethylformamide (DEF), and ethanol.
pH Adjustment: The use of modulators, such as weak acids or bases, can help to control the pH of the reaction mixture and influence the deprotonation of the linker.[1]
Issue 2: Undesirable Particle Size (Too Large or Too Small)
Symptoms:
Particles are outside the desired size range for the intended application (e.g., for drug delivery, nanoparticles are often preferred).
Probable Causes:
Nucleation vs. Growth Rate Imbalance: The final particle size is determined by the relative rates of nucleation and crystal growth. A high nucleation rate leads to many small particles, while a high growth rate results in fewer, larger particles.
Ineffective Modulation: Modulators are molecules that compete with the organic linker for coordination to the metal centers, thereby influencing the nucleation and growth processes. The type and concentration of the modulator can significantly impact particle size.
Reaction Time: The duration of the synthesis can affect the final particle size, as crystals may continue to grow or undergo Ostwald ripening over time.
Solutions:
Employ Modulators: The introduction of modulators is a common strategy to control particle size.
To decrease particle size: Use modulators that can accelerate nucleation. For instance, weak bases can deprotonate the linker, increasing the number of nucleation sites and leading to smaller particles.
To increase particle size: Use modulators that compete with the linker for coordination sites, which can slow down nucleation and favor crystal growth. Monocarboxylic acids like acetic acid or benzoic acid are often used for this purpose.
Systematic Variation of Modulator Concentration: The effect of a modulator is highly concentration-dependent. A systematic screening of modulator concentration is necessary to achieve the desired particle size.
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures generally lead to smaller particles, while longer reaction times and higher temperatures can promote the growth of larger crystals.
Frequently Asked Questions (FAQs)
Q1: What is the role of the imidazole group in the H₂IIP linker during MOF synthesis?
The imidazole group in the H₂IIP linker plays a dual role. Firstly, it provides an additional coordination site (the nitrogen atom) for the metal centers, which can lead to the formation of MOFs with unique topologies and properties. Secondly, the imidazole group can act as a proton acceptor or donor, influencing the pH of the local environment and participating in hydrogen bonding interactions within the final MOF structure. This can impact the stability and functionality of the material.[2]
Q2: How do I choose the right metal salt for synthesis with the H₂IIP linker?
The choice of metal salt (e.g., nitrates, acetates, chlorides) can influence the reaction kinetics and the final MOF structure. Metal ions with different coordination preferences and lability will interact with the H₂IIP linker in distinct ways. For example, transition metals like zinc, copper, and cobalt are commonly used in MOF synthesis and have been shown to form stable frameworks with isophthalate-based linkers.[3][4][5][6][7] It is advisable to consult the literature for examples of MOFs synthesized with similar linkers to guide your choice.
Q3: Can I use microwave or sonochemical methods for the synthesis of H₂IIP MOFs?
Yes, microwave-assisted and sonochemical synthesis methods can be advantageous for controlling the particle size and morphology of MOFs.[1] These methods can significantly reduce the reaction time and often lead to the formation of smaller, more uniform nanoparticles. The rapid heating in microwave synthesis and the localized high-pressure and high-temperature zones created by sonication can promote rapid nucleation, resulting in smaller particle sizes. However, careful optimization of the reaction parameters is crucial to avoid the formation of amorphous products.
Q4: How can I prevent the interpenetration of H₂IIP MOF frameworks?
Interpenetration, where two or more independent frameworks grow through each other, is a common phenomenon in MOFs with large pores. To control or prevent interpenetration, you can:
Use bulky modulators or co-ligands: These can occupy the pore space and sterically hinder the formation of a second interpenetrating framework.
Modify the synthesis conditions: Adjusting the temperature, solvent, or reactant concentrations can influence the thermodynamics and kinetics of framework formation, sometimes favoring a non-interpenetrated phase.
Employ a linker with a specific geometry: The geometry of the H₂IIP linker itself can be a determining factor.
Q5: What characterization techniques are essential for analyzing the particle size and morphology of H₂IIP MOFs?
To thoroughly characterize your synthesized H₂IIP MOFs, the following techniques are recommended:
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of your material.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the particle size, shape, and morphology.
Dynamic Light Scattering (DLS): To measure the particle size distribution in solution.
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity of the MOF.
Experimental Protocols and Data
Protocol 1: General Solvothermal Synthesis of an H₂IIP MOF
This protocol provides a starting point for the synthesis of H₂IIP MOFs. Optimization of the parameters is necessary to achieve the desired particle size and morphology.
Preparation of the Reaction Mixture:
Dissolve the chosen metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in a suitable solvent (e.g., 5 mL of DMF).
In a separate vial, dissolve 5-(1H-Imidazol-1-yl)isophthalic acid (H₂IIP, 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
Mixing and Sealing:
Combine the two solutions in a Teflon-lined autoclave.
If using a modulator, add the desired amount at this stage.
Seal the autoclave tightly.
Heating:
Place the autoclave in an oven preheated to the desired temperature (e.g., 120 °C).
Maintain the temperature for the desired reaction time (e.g., 24 hours).
Cooling and Product Recovery:
Allow the autoclave to cool down to room temperature naturally.
Collect the crystalline product by centrifugation or filtration.
Wash the product several times with the synthesis solvent (e.g., DMF) and then with a lower-boiling-point solvent (e.g., ethanol) to remove any unreacted starting materials.
Drying:
Dry the final product under vacuum at an appropriate temperature (e.g., 80 °C).
Table 1: Influence of Modulators on MOF Particle Size (Illustrative Examples)
Modulator
Modulator:Linker Ratio
Expected Effect on Particle Size
Rationale
Acetic Acid
1:1 to 10:1
Increase
Competes with the linker for coordination, slowing nucleation and promoting crystal growth.
Benzoic Acid
1:1 to 10:1
Increase
Similar mechanism to acetic acid, but its bulkier nature may have a more pronounced effect.
Triethylamine
0.5:1 to 2:1
Decrease
Acts as a base to deprotonate the linker, increasing the rate of nucleation.
Imidazole
Variable
Structure-directing and modulating
Can act as a co-ligand or a modulator, influencing both the final structure and particle size.[2]
Visualizing Experimental Workflows and Relationships
Diagram 1: General Workflow for H₂IIP MOF Synthesis
Comparison of 5-(1H-Imidazol-1-yl)isophthalic acid with other isomeric linkers in MOFs
Comprehensive Comparison Guide: 5-(1H-Imidazol-1-yl)isophthalic Acid vs. Isomeric Linkers in MOF Design Executive Summary In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: 5-(1H-Imidazol-1-yl)isophthalic Acid vs. Isomeric Linkers in MOF Design
Executive Summary
In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of organic linkers dictates the topology, porosity, and chemical stability of the resulting material. 5-(1H-Imidazol-1-yl)isophthalic acid (5-ImIPA, CAS 1643586-52-0)[1] has emerged as a highly versatile, bifunctional ligand[2]. By integrating a rigid dicarboxylate moiety with a nitrogen-donating imidazole ring, 5-ImIPA enables the self-assembly of complex 3D architectures without the need for auxiliary pillar ligands.
This guide objectively compares 5-ImIPA with its structural isomers—2-(1H-imidazol-1-yl)terephthalic acid (2-ImTPA) and 4-(1H-imidazol-1-yl)phthalic acid (4-ImPA) —analyzing how subtle shifts in functional group positioning cascade into massive differences in framework performance, stability, and applicability in drug development and catalysis[3].
Mechanistic Causality: The Geometry of Isomeric Linkers
The core divergence in MOF topology stems from the bond angles between the coordinating carboxylate groups and the steric freedom of the imidazole ring.
5-ImIPA (1,3-Dicarboxylate): The 120° V-Shape Advantage
In 5-ImIPA, the carboxylates are situated meta to each other, creating a fixed 120° angle. The imidazole ring sits at the 5-position, projecting its nitrogen donor orthogonally to the isophthalate plane. When reacted with metal ions (e.g., Zn²⁺ or Cu²⁺), the 120° bend facilitates the formation of closed polyhedral cages or 2D Kagome lattices. The orthogonal N-donor acts as an intrinsic axial pillar, cross-linking 2D layers into robust, interpenetrated 3D networks. This built-in pillaring eliminates the entropy penalty associated with multi-ligand syntheses.
2-ImTPA (1,4-Dicarboxylate): The 180° Linear Strut
With carboxylates in the para position, 2-ImTPA acts as a linear (180°) strut. While this geometry maximizes pore volume by forming extended 3D pillared-layer frameworks, the resulting MOFs often suffer from structural fragility. Without interpenetration, the long linear struts are highly susceptible to shear forces, frequently leading to pore collapse upon solvent evacuation.
4-ImPA (1,2-Dicarboxylate): The 60° Steric Clash
The ortho arrangement of carboxylates creates severe steric hindrance. The proximity of the bulky imidazole ring forces the carboxylate groups out of planarity. Consequently, 4-ImPA struggles to form extended 3D networks, typically terminating growth prematurely to yield low-porosity 1D coordination chains or discrete 0D clusters.
Quantitative Performance Comparison
The following table synthesizes the expected physiochemical properties of MOFs constructed from these isomeric linkers (benchmarked against standard Zn²⁺ paddlewheel secondary building units).
Ligand Isomer
Carboxylate Angle
Dominant MOF Topology
Est. BET Surface Area
Thermal Stability
Primary Limitation
5-ImIPA
120° (meta)
2D Kagome / 3D Interpenetrated
800 - 1,200 m²/g
> 350 °C
Moderate pore size limits large biologic uptake
2-ImTPA
180° (para)
3D Pillared-Layer
1,500 - 2,000 m²/g
> 400 °C
High risk of pore collapse during activation
4-ImPA
60° (ortho)
1D Chains / 0D Clusters
< 100 m²/g
< 250 °C
Non-porous; unsuitable for gas/drug storage
Topological Coordination Pathways
The diagram below illustrates the causal relationship between ligand geometry and the final macroscopic MOF architecture.
Topological divergence of MOFs based on the geometric causality of isomeric imidazole-dicarboxylates.
To ensure scientific integrity, the following protocol for synthesizing a 5-ImIPA-based Zn-MOF is designed as a self-validating system . Each phase includes a diagnostic check to confirm success before proceeding, minimizing wasted resources in drug delivery assays.
Phase 1: Solvothermal Synthesis
Step 1 (Stoichiometry): Dissolve 0.1 mmol of 5-ImIPA and 0.2 mmol of Zn(NO3)2·6H2O in 10 mL of a DMF/H₂O mixture (4:1 v/v) in a 20 mL scintillation vial.
Causality: The 4:1 ratio is critical. DMF ensures the organic ligand remains soluble, while the trace water acts as a hydrolysis agent to form the oxygen-centered Zn₄O secondary building units.
Step 2 (Crystallization): Seal the vial and heat at 120 °C for 72 hours. Cool to room temperature at a strict rate of 0.5 °C/min.
Step 3 (Exchange): Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL), then soak in anhydrous dichloromethane (DCM) for 72 hours, replacing the DCM every 24 hours.
Causality: Direct evacuation of high-boiling DMF (b.p. 153 °C) exerts massive capillary forces on the pore walls, causing framework collapse. Exchanging DMF for DCM (b.p. 39.6 °C) lowers the surface tension drastically during the subsequent drying phase.
Step 4 (Evacuation): Transfer the DCM-exchanged crystals to a Schlenk tube and evacuate under dynamic vacuum (10⁻³ Torr) at 120 °C for 12 hours.
Phase 3: The Self-Validation Loop
Before utilizing the MOF for downstream applications (e.g., API loading), you must validate the framework's integrity:
Powder X-Ray Diffraction (PXRD): Run a scan from 2θ = 5° to 30°.
Diagnostic: If the low-angle peak (typically around 2θ = 6.5° for 5-ImIPA Zn-MOFs) is sharp and matches the simulated single-crystal data, the macro-porous framework is intact. If the peak is broadened or absent, capillary collapse occurred during Phase 2 (indicating incomplete DCM exchange).
Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 600 °C at 10 °C/min under N₂.
Diagnostic: A flat baseline up to 350 °C confirms complete solvent removal and validates the thermal stability of the 5-ImIPA coordination bonds.
Applications in Drug Development
For drug development professionals, the choice between these isomers dictates the viability of the MOF as a delivery vector:
Why 5-ImIPA Excels: The V-shaped geometry of 5-ImIPA creates highly stable, interpenetrated networks that resist degradation in mild aqueous environments better than the fragile 2-ImTPA networks. Furthermore, the uncoordinated nitrogen lone pairs on the imidazole ring (if not fully saturated by metal nodes) serve as excellent hydrogen-bond acceptors. This allows for high-affinity encapsulation of small-molecule APIs (like 5-fluorouracil or ibuprofen), facilitating controlled, sustained release profiles rather than rapid burst release.
References
PubChem. "5-(1H-Imidazol-1-yl)isophthalic acid | C11H8N2O4 | CID 122226325". Available at:[Link]
A Tale of Two Linkers: A Comparative Guide to 5-(1H-Imidazol-1-yl)isophthalic Acid and 5-(2-methylimidazol-1-yl)isophthalic Acid in MOF Synthesis
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. The geometry, functionality, and even subtle steric properti...
Author: BenchChem Technical Support Team. Date: April 2026
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. The geometry, functionality, and even subtle steric properties of the linker can profoundly influence the resulting framework's topology, porosity, and ultimately, its performance in various applications. This guide provides an in-depth comparison of two closely related yet functionally distinct organic linkers: 5-(1H-Imidazol-1-yl)isophthalic acid (H2Imip) and its methylated counterpart, 5-(2-methylimidazol-1-yl)isophthalic acid (H2Meimip).
Through an analysis of experimental data, we will explore how the seemingly minor addition of a methyl group to the imidazole ring dramatically alters the landscape of MOF synthesis, leading to divergent structural outcomes and applications. This guide is intended for researchers and professionals in materials science and drug development seeking to understand the nuanced interplay between linker design and MOF properties.
The Ligands at a Glance: A Structural and Electronic Overview
Both H2Imip and H2Meimip share a common structural motif: a rigid isophthalic acid backbone functionalized with an imidazole-containing substituent at the 5-position. The isophthalic acid moiety provides two carboxylate groups for coordination to metal centers, a well-established strategy for constructing robust frameworks. The key distinction lies in the imidazole ring: H2Imip possesses an unsubstituted imidazole, while H2Meimip features a methyl group at the 2-position.
This methyl group introduces two critical changes:
Steric Hindrance: The methyl group increases the steric bulk around the coordinating nitrogen atom of the imidazole ring. As we will see, this steric hindrance can significantly influence the coordination geometry around the metal center and the packing of the resulting framework.
Electronic Effects: The methyl group is an electron-donating group, which can subtly alter the electron density of the imidazole ring and its coordinating nitrogen atom, potentially influencing the strength of the metal-nitrogen bond.
The following sections will delve into the experimental consequences of these differences in MOF synthesis and properties.
Case Study 1: 5-(1H-Imidazol-1-yl)isophthalic Acid (H2Imip) - A Precursor for Stable, Luminescent Sensors
A prime example of a MOF synthesized from H2Imip is a robust 3D Indium(III)-based framework, [In(L)(μ2-OH)]·0.5H2O (where H2L = H2Imip). This MOF showcases the potential of H2Imip to form highly stable and functional materials.
Synthesis and Structural Analysis
This In(III)-MOF was synthesized under solvothermal conditions, yielding a 4,6-connected 3D architecture.[1] The framework exhibits remarkable stability, retaining its crystallinity up to 450 °C and maintaining its structural integrity in water and across a wide pH range (2-13).[1]
Functional Properties: Luminescence and Sensing
The resulting In-MOF displays interesting photoluminescence properties. More significantly, it functions as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions in aqueous solutions through a luminescence quenching mechanism.[1] This application highlights the potential of H2Imip-based MOFs in the development of chemical sensors.
Case Study 2: 5-(2-methylimidazol-1-yl)isophthalic Acid (H2Meimip) - A Versatile Linker for Catalytically Active MOFs
The introduction of a methyl group in H2Meimip leads to a more diverse range of structural possibilities, as demonstrated by a series of five 3D Cobalt(II)-MOFs.[2] In this work, H2Meimip was used in conjunction with various bis(imidazole) ligands to construct a family of related yet distinct frameworks.
Synthesis and Structural Diversity
The synthesis of these Co(II)-MOFs, also under solvothermal conditions, resulted in a variety of complex 3D structures.[2] Depending on the choice of the secondary bis(imidazole) linker, the resulting frameworks ranged from single 3D networks to three-fold interpenetrating and 2D double-layered networks.[2] This structural diversity underscores the role of the methylated imidazole in concert with other ligands in directing the final framework topology.
Functional Properties: Electrocatalysis
A derivative of one of these Co-MOFs, after pyrolysis, exhibited excellent electrocatalytic performance for the oxygen reduction reaction (ORR).[2] This suggests that the structural and electronic properties imparted by the H2Meimip linker can be harnessed for the development of advanced catalytic materials.
Comparative Analysis: The Impact of the Methyl Group
The case studies above reveal a clear divergence in the properties and applications of MOFs derived from H2Imip and H2Meimip. The following table summarizes the key differences based on the presented experimental data.
Can generate a diverse range of complex structures, including interpenetrating and layered networks, often in combination with other linkers.[2]
Steric Influence
Lower steric hindrance allows for more predictable coordination.
The methyl group introduces significant steric hindrance, influencing the coordination environment and leading to more complex topologies. This effect is also observed when 2-methylimidazole is used as a modulator in MOF synthesis, where it can inhibit crystal growth in specific directions.
Tends to form less complex, single-network structures.
Promotes the formation of intricate and diverse framework topologies.[2]
The steric hindrance introduced by the methyl group in H2Meimip appears to be a dominant factor in determining the final MOF architecture. This is further supported by studies where 2-methylimidazole acts as a modulator, inhibiting the vertical growth of MOF-5 to produce 2D nanosheets. This growth-directing effect can be leveraged to create MOFs with specific morphologies and properties.
Experimental Protocols
Synthesis of [In(L)(μ2-OH)]·0.5H2O (H2L = H2Imip)
Reactant Mixture: A mixture of In(NO₃)₃·4.5H₂O (0.01 mmol, 3.9 mg), 5-(1H-imidazol-1-yl)isophthalic acid (0.01 mmol, 2.3 mg), and 4 mL of H₂O is prepared.
pH Adjustment: The pH of the mixture is adjusted to 5.5.
Solvothermal Reaction: The mixture is sealed in a 25 mL Teflon-lined stainless steel autoclave.
Heating: The autoclave is heated to 160 °C for 72 hours.
Cooling: The autoclave is allowed to cool to room temperature.
Product Collection: Colorless block-shaped crystals are collected by filtration, washed with distilled water, and dried in air.
General Synthesis of Co(II)-MOFs with H2Meimip and Bis(imidazole) Ligands
Reactant Mixture: A mixture of Co(NO₃)₂·6H₂O (0.1 mmol), 5-(2-methylimidazol-1-yl)isophthalic acid (0.05 mmol), a selected bis(imidazole) ligand (0.05 mmol), and 10 mL of a solvent mixture (e.g., CH₃CN/H₂O) is prepared in a 20 mL glass vial.
Sealing: The vial is tightly sealed.
Heating: The mixture is heated to 120 °C for 72 hours.
Cooling: The vial is allowed to cool to room temperature.
Product Collection: The resulting crystals are collected by filtration, washed with the mother liquor, and air-dried.
Visualizing the Difference: Ligand Structures and Synthesis Workflow
Caption: Chemical structures of the two organic linkers.
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Conclusion
The comparison between 5-(1H-Imidazol-1-yl)isophthalic acid and 5-(2-methylimidazol-1-yl)isophthalic acid in MOF synthesis provides a compelling illustration of how subtle modifications to an organic linker can have a profound impact on the resulting material's structure and function. The unsubstituted H2Imip tends to produce stable, well-defined frameworks suitable for applications like fluorescent sensing. In contrast, the methylated H2Meimip, with its inherent steric hindrance, promotes the formation of a wider variety of complex and often interpenetrating structures, which have shown promise in electrocatalysis.
This understanding of structure-property relationships is crucial for the rational design of new MOFs with tailored functionalities. For researchers aiming to create highly stable, predictable frameworks, H2Imip may be the linker of choice. Conversely, for those exploring novel topologies and catalytic applications, the structural diversity offered by H2Meimip presents a rich field of investigation. Ultimately, the choice of linker will depend on the desired properties and the target application, and this guide serves as a foundational resource for making that informed decision.
References
Yang, M.-X., Yan, R.-Z., Chen, L.-J., & Lin, S. (2022). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. Dalton Transactions, 51(45), 17481-17487. [Link]
Yang, M.-X., Yan, R.-Z., Chen, L.-J., & Lin, S. (2022). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. Dalton Transactions, 51(45), 17481-17487. [Link]
Xu, Z. X., Ou, C. Y., & Zhang, C. X. (2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. Acta crystallographica. Section C, Structural chemistry, 76(Pt 5), 398–404. [Link]
Liu, X., Zhao, Y., Wang, Y., & Liu, X. (2021). A robust 3D In–MOF with an imidazole acid ligand as a fluorescent sensor for sensitive and selective detection of Fe3+ ions. New Journal of Chemistry, 45(1), 155-161. [Link]
Comparative study of MOFs from 5-(1H-Imidazol-1-yl)isophthalic acid and 5-aminoisophthalic acid
Title: Comparative Guide to Functionalized Isophthalic Acid-Based MOFs: 5-Aminoisophthalic Acid vs. 5-(1H-Imidazol-1-yl)isophthalic Acid Introduction In the rational design of Metal-Organic Frameworks (MOFs), the strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide to Functionalized Isophthalic Acid-Based MOFs: 5-Aminoisophthalic Acid vs. 5-(1H-Imidazol-1-yl)isophthalic Acid
Introduction
In the rational design of Metal-Organic Frameworks (MOFs), the strategic selection of organic linkers dictates the topological evolution and physicochemical properties of the resulting matrix. Isophthalic acid is a ubiquitous structural backbone; however, functionalizing its 5-position fundamentally alters the thermodynamic landscape of self-assembly. This guide provides an in-depth comparative analysis of two highly utilized derivatives: 5-aminoisophthalic acid (H2AIP) and 5-(1H-imidazol-1-yl)isophthalic acid (H2IIP) . By contrasting a hard, hydrogen-bonding amino group against a softer, sterically demanding N-donor imidazole ring, we elucidate the causality behind their divergent coordination behaviors, framework robustness, and specialized applications.
Structural & Chemical Profiling: The Causality of Ligand Design
1. 5-Aminoisophthalic Acid (H2AIP)
Chemical Nature: The -NH₂ group is a hard Lewis base and a potent hydrogen-bond donor and acceptor[1].
Coordination Dynamics: During solvothermal synthesis, the carboxylate groups primarily coordinate to the metal nodes. The amino group often remains uncoordinated, projecting into the pore channels. This creates a highly interactive microenvironment ideal for post-synthetic modification (PSM) and specific analyte binding[2]. In specific thermodynamic conditions, the -NH₂ group can directly coordinate to metal centers, as seen in the Cu-based MOF JUC-141[3].
Topological Impact: H2AIP frequently yields 2D layered structures or moderately porous 3D networks that are heavily stabilized by non-classical intermolecular hydrogen bonding[4].
2. 5-(1H-Imidazol-1-yl)isophthalic Acid (H2IIP)
Chemical Nature: The imidazole ring provides a soft nitrogen donor, coupled with significant steric bulk and rigidity[5].
Coordination Dynamics: H2IIP acts as a true heterofunctional ligand. The hard O-donor carboxylates bind oxophilic metals, while the soft N-donor imidazole preferentially coordinates with softer transition metals (e.g., Zn²⁺, Cd²⁺, Co²⁺)[6][7].
Topological Impact: The angular projection of the imidazole ring relative to the isophthalate plane disrupts 2D layering. This dual O/N coordination inevitably forces the framework into extended, highly connected, and robust 3D topologies capable of withstanding harsh catalytic conditions[6].
Mechanistic Pathways of Self-Assembly
The divergent coordination chemistry of these two ligands leads to distinct application profiles. The logic of this divergence is mapped below.
Figure 1: Divergent self-assembly pathways and applications of H2AIP and H2IIP MOFs.
Comparative Performance Data
The structural differences between H2AIP and H2IIP manifest directly in their macroscopic performance. H2AIP-based frameworks excel in selective host-guest interactions, whereas H2IIP frameworks dominate in structural stability and catalytic turnover.
Table 1: Quantitative Performance Comparison of Representative MOFs
10 wt% loading yields near 100% conversion in 18h[6]
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail the critical causality behind each synthetic step.
Protocol 1: Solvothermal Synthesis of a Luminescent Tb-AIP MOF
This protocol yields a highly sensitive fluorescent probe for metal ion detection, as detailed in[8].
Precursor Dissolution: Dissolve 0.1 mmol of Tb(NO₃)₃·6H₂O and 0.1 mmol of 5-aminoisophthalic acid in a 10 mL solvent mixture of DMF and distilled water (1:1 v/v)[8].
Homogenization: Sonicate the mixture for 10 minutes. Causality: Sonication ensures complete dissolution and prevents localized supersaturation, which would otherwise lead to amorphous kinetic byproducts rather than the desired thermodynamic crystalline phase.
Hydrothermal Assembly: Transfer the clear solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat isothermally at 120 °C for 72 hours.
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h. Causality: Rapid cooling induces thermal shock and structural defects; a slow cooling ramp allows for the self-healing of the coordination network, yielding phase-pure crystals.
Activation: Collect the crystals via centrifugation. Wash extensively with DMF and ethanol to remove unreacted ligands, then dry under vacuum at 60 °C for 12 hours.
Protocol 2: Synthesis of a Catalytically Active Zn-IIP MOF
This protocol generates a robust 3D heterogeneous catalyst suitable for the Strecker reaction, as referenced in [6].
Precursor Dissolution: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of 5-(1H-imidazol-1-yl)isophthalic acid in 10 mL of a DMF/H₂O mixture[6].
pH Modulation: Add a micro-drop of dilute HNO₃. Causality: Modulating the pH controls the deprotonation rate of the imidazole and carboxylate groups. A slower deprotonation rate retards nucleation kinetics, promoting the growth of larger, well-defined single crystals suitable for X-ray diffraction.
Solvothermal Reaction: Seal the mixture in a Teflon-lined autoclave and heat at 140 °C for 48 hours[6].
Solvent Exchange: Filter the resulting robust 3D crystals and immerse them in a low-boiling solvent (e.g., acetone) for 3 days, replacing the solvent daily. Causality: Acetone has a significantly lower surface tension than DMF. Exchanging the solvent prevents capillary-force-induced pore collapse during the final thermal activation step.
Thermal Activation: Evacuate the sample at 150 °C for 12 hours. This removes coordinated volatile molecules, exposing the Lewis acidic Zn(II) sites that are strictly required to polarize imine intermediates during catalytic turnover[6].
References
Ying Wang et al. "Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol." Crystal Growth & Design, ACS Publications, 2017. URL:[Link]
J. Li et al. "An Amino-Coordinated Metal-Organic Framework for Selective Gas Adsorption." PubMed, NIH, 2017. URL:[Link]
V. Kouznetsov et al. "Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction." Inorganic Chemistry, ACS Publications, 2022. URL:[Link]
X. Zhang et al. "Facile synthesis of a fluorescent probe based on a terbium-based metal–organic framework for selective detection of Fe(iii) and Al(iii)." New Journal of Chemistry, RSC Publishing, 2023. URL:[Link]
Structural and functional comparison of MOFs based on isophthalic acid derivatives
The engineering of Metal-Organic Frameworks (MOFs) requires a precise understanding of how ligand functionalization dictates both microscopic topology and macroscopic performance. Isophthalic acid (1,3-benzenedicarboxyli...
Author: BenchChem Technical Support Team. Date: April 2026
The engineering of Metal-Organic Frameworks (MOFs) requires a precise understanding of how ligand functionalization dictates both microscopic topology and macroscopic performance. Isophthalic acid (1,3-benzenedicarboxylic acid, m-BDC), with its rigid 120° bite angle, naturally favors the formation of Kagomé lattices and polyhedral cages. However, the true architectural power of this ligand is unlocked when functionalized at the 5-position.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of MOFs based on isophthalic acid derivatives. By analyzing the causality between chemical functionalization, structural assembly, and functional output, this guide serves as a definitive resource for researchers in gas separation, catalysis, and drug development.
Structural and Topological Divergence: The Role of the 5-Position
The introduction of electron-donating or sterically distinct groups at the 5-position of the isophthalic acid backbone fundamentally alters the coordination environment, dictating the secondary building unit (SBU) assembly[1].
5-Aminoisophthalic Acid (5-NH₂-mBDC): The amino group is not merely a passive pore-decorator. In the synthesis of the Cu-based MOF JUC-141, the carboxylate groups form classic Cu₂(COO)₄ paddlewheel SBUs. Crucially, the -NH₂ groups actively coordinate to the axial sites of the paddlewheels, acting as structural pillars. This causality transforms what would typically be a 2D Kagomé sheet into a robust 3D porous framework with an eea topology, significantly enhancing pore volume[2].
5-Hydroxyisophthalic Acid (5-OH-mBDC): The hydroxyl group introduces strong hydrogen-bond donating and accepting capabilities. Depending on the auxiliary ligands, the -OH group can drive the formation of 2D double-layer square frameworks (via strong intermolecular H-bonding) or directly participate in metal coordination to construct 3D nets with 1D channels, as demonstrated in [Zn₂(hip)₂]·5H₂O[3].
5-Azidoisophthalic Acid (5-N₃-mBDC): The azide group introduces significant steric bulk and distinct electronic properties. In Cu-based systems like MOF-3, the orientation of the azide group induces strong antiferromagnetic exchange interactions between the metal centers. Furthermore, the -N₃ moiety leaves the framework primed for post-synthetic modification via click chemistry[4].
Functional Performance Comparison
The structural divergence of these derivatives directly translates to functional specialization. Below is a quantitative comparison of their performance across various advanced applications.
Superior Ibuprofen (IBU) and Doxorubicin (DOX) payload
Targeted Drug Delivery
Data Insights: The polar nature of the amino group in 5-NH₂-mBDC enhances CO₂ binding affinity through dipole interactions, making it vastly superior for gas separation[2]. Conversely, mixed-ligand systems utilizing unfunctionalized isophthalic acid alongside trimesic acid (BTC) create a synergistic pore hierarchy, optimizing the hydrophobic/hydrophilic balance required for high-capacity drug delivery[5].
Validated Experimental Protocols
Reproducibility in MOF synthesis and application hinges on understanding the causality of the reaction conditions. The following protocols are designed as self-validating systems.
Protocol A: Synthesis of JUC-141 (Gas Adsorption MOF)
This protocol yields highly crystalline 3D frameworks optimized for CO₂ capture.
Reactant Preparation: Accurately weigh 18.1 mg (0.1 mmol) of 5-aminoisophthalic acid, 13.6 mg (0.2 mmol) of pyrazole, and 18.7 mg (0.1 mmol) of Cu(NO₃)₂.
Solvent Causality: Combine the reactants in a 20 mL glass vial with a ternary solvent system: 1 mL DMF, 1 mL H₂O, and 3 mL EtOH.
Why this matters: Ethanol acts as the primary solvent for the ligand, while water facilitates the controlled deprotonation of the carboxylic acids. DMF ensures the solubility of the Cu(NO₃)₂[2].
Modulation & Crystallization: Seal the vial and heat to 85 °C for 72 hours.
Why this matters: Pyrazole acts as a competitive modulator. It temporarily binds to the Cu²⁺ sites, slowing down framework extension and promoting the growth of high-quality single crystals rather than amorphous precipitates.
Validation: Cool to room temperature. The presence of blue block crystals serves as a visual cue confirming the successful assembly of the Cu₂(COO)₄ paddlewheel SBU. Wash three times with DMF and air-dry (Expected yield: ~60%). Confirm phase purity via PXRD prior to gas adsorption testing.
Protocol B: Drug Loading in Mixed-Ligand Cu-MOF (MOF-2)
This workflow is optimized for the encapsulation of Ibuprofen (IBU) using a 60% isophthalic acid / 40% BTC framework.
Thermal Activation: Dehydrate the synthesized MOF-2 under a dynamic vacuum at 150 °C for 12 hours.
Why this matters: This step removes coordinated solvent molecules, exposing the open metal sites (Lewis acid centers) critical for drug binding.
Solvent Selection & Encapsulation: Disperse the activated MOF in a concentrated solution of Ibuprofen dissolved in hexane. Stir continuously for 48 hours in the dark.
Why this matters: Hexane is strictly chosen as a non-polar solvent. It prevents the hydrolytic degradation of the Cu-paddlewheel SBUs while simultaneously driving the hydrophobic Ibuprofen molecules into the amphiphilic MOF pores via hydrophobic interactions[5].
Recovery: Recover the drug-loaded MOF via centrifugation (8000 rpm, 10 mins), wash briefly with fresh hexane to remove surface-bound IBU, and dry under a vacuum.
Structure-Property Relationship Mapping
The following diagram maps the logical workflow from ligand functionalization to SBU assembly, topological outcome, and final application.
Logical workflow mapping ligand functionalization to MOF topology and functional applications.
Validating the Catalytic Activity of 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs: A Comparative Guide
Metal-organic frameworks (MOFs) have transitioned from structural curiosities to highly functional materials in heterogeneous catalysis. For researchers and drug development professionals designing scalable, green-chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Metal-organic frameworks (MOFs) have transitioned from structural curiosities to highly functional materials in heterogeneous catalysis. For researchers and drug development professionals designing scalable, green-chemistry workflows, selecting the right MOF catalyst is critical.
This guide provides an in-depth comparative analysis of MOFs constructed using 5-(1H-imidazol-1-yl)isophthalic acid (H₂L) as the organic linker. By evaluating its performance against alternative catalysts in standard Lewis acid-catalyzed reactions (such as the Strecker synthesis of α-aminonitriles), this guide establishes a self-validating framework for integrating these MOFs into your synthetic pipelines.
Mechanistic Foundations: The Role of the H₂L Linker
The catalytic efficacy of a MOF is fundamentally dictated by the accessibility and strength of its unsaturated metal centers (UMCs). The ligand 5-(1H-imidazol-1-yl)isophthalic acid is uniquely suited for this purpose due to its bifunctional nature:
Structural Robustness: The rigid isophthalic acid moiety provides strong O-donor coordination to d¹⁰ metals like Zn(II) and Cd(II), forming stable 2D and 3D polymeric networks[1].
Electronic Modulation: The N-donor imidazole ring participates in secondary coordination, stabilizing the framework while allowing the metal nodes to maintain a geometry that can easily expose Lewis acid sites upon activation[1].
In a typical Zn(II) coordination polymer based on H₂L, such as {[Zn(L)]·2DMF·2H₂O}n, the Zn(II) center is tetrahedrally surrounded by carboxylate oxygens and a coordinated water molecule[1]. The critical step in enabling catalytic activity is thermal activation , which strips away the coordinated water to expose the electrophilic Zn(II) core.
During reactions like the Strecker synthesis, the carbonyl oxygen of the substrate (e.g., benzaldehyde) coordinates directly to this exposed Zn(II) site. This interaction induces a symbiotic polarization, significantly increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for subsequent nucleophilic attack by amines and cyanide sources[1].
Comparative Performance Analysis
To objectively validate the catalytic efficiency of H₂L-based Zn-MOFs, we must benchmark them against other prominent MOF families. The table below compares the performance of various heterogeneous catalysts in the solvent-free Strecker reaction (synthesis of α-aminonitriles).
Table 1: Performance Comparison of MOF Catalysts in the Strecker Reaction
Catalyst System
Metal Center
Loading
Conditions
Reaction Time
Conversion / Yield
Mechanistic Trade-off
{[Zn(L)]·2DMF·2H₂O}n (H₂L)
Zn(II)
10 wt %
Solvent-free, RT
18 h
>90%
Balanced performance; operates at room temperature without toxic solvents[1].
Zr(IV) 3D MOF (e.g., UiO-66)
Zr(IV)
0.1 mol %
Solvent-free, 50 °C
12 h
100%
Extremely low loading required, but necessitates continuous heating (50 °C) to achieve full conversion[1].
EOSIN-Y-modified Zr(IV) MOF
Zr(IV)
0.3 mmol
Methanol, RT
24 h
96%
High conversion at room temp, but relies on solvent (methanol) and complex ligand modification[1].
MFM-300(Sc) MOF
Sc(III)
1-2 mol %
Solvent-free, RT
96 h
>90%
Excellent turnover number due to strong Sc(III) Lewis acidity, but kinetically slow (4 days)[2].
{[Zn₄(μ₃-OH)₂(D-2,4-cbs)₂(H₂O)₄]·5H₂O}n
Zn(II)
5 mol %
Water, RT
5 h
92%
Fast kinetics in aqueous media, but requires complex chiral ligand synthesis[1].
Causality & Expert Insight:
While Zr(IV) MOFs offer superior turnover frequencies at elevated temperatures, they often suffer from pore-diffusion limitations for bulkier pharmaceutical intermediates. Sc(III) MOFs, despite their potent Lewis acidity, exhibit sluggish kinetics (up to 96 hours) due to strong product inhibition[2]. The H₂L-based Zn-MOF provides an optimal middle ground: it drives the reaction to near-completion at room temperature under solvent-free conditions, directly aligning with green chemistry mandates for drug development.
Mandatory Visualization: Catalytic Workflow
The following diagram illustrates the logical progression of the catalytic cycle, from pre-catalyst activation to product release.
Catalytic workflow of Zn-MOF in the Strecker reaction via Lewis acid activation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies required to synthesize, activate, and utilize the H₂L-based Zn-MOF catalyst.
Protocol A: Catalyst Synthesis and Activation
The goal of this step is to synthesize the coordination polymer and subsequently strip the lattice/coordinated water to generate the active Lewis acid sites.
Synthesis: Dissolve 0.1 mmol (approx. 23.2 mg) of 5-(1H-imidazol-1-yl)isophthalic acid (H₂L) in 2 mL of deionized water[1].
Metal Addition: Add an equimolar aqueous solution (0.1 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[1].
Polymerization: Stir the mixture continuously at 25 °C for 5 hours to ensure complete coordination and precipitation of the 2D polymeric sheets[1].
Isolation: Collect the resulting solid via centrifugation (8000 rpm, 5 min) and wash sequentially with water and ethanol to remove unreacted precursors.
Critical Activation Step: Transfer the isolated pre-catalyst to a vacuum oven. Heat at 120 °C for 6 hours [1]. Causality: This specific temperature and pressure regime is required to break the Zn-OH₂ coordinate bonds without inducing thermal degradation of the isophthalate backbone, yielding the catalytically active species.
This protocol validates the Lewis acid activity using a multicomponent reaction.
Reaction Setup: In a 10 mL round-bottom flask, combine 1.0 mmol of benzaldehyde and 1.0 mmol of aniline.
Catalyst Loading: Add 10 wt % of the activated Zn-MOF catalyst[1].
Cyanation: Slowly add 1.2 mmol of cyanotrimethylsilane (TMSCN) dropwise. Caution: TMSCN is highly toxic; perform strictly inside a fume hood.
Execution: Stir the solvent-free mixture at room temperature (25 °C) for 18 hours[1].
Monitoring: Monitor the disappearance of the benzaldehyde carbonyl peak via FT-IR or TLC (Hexane:Ethyl Acetate).
Protocol C: Catalyst Recovery and Integrity Verification
A true heterogeneous catalyst must be recyclable without loss of structural integrity.
Separation: Quench the reaction mixture with 5 mL of ethyl acetate and centrifuge to pellet the MOF catalyst.
Washing: Wash the pellet three times with ethanol to remove residual organic products.
Reactivation: Dry the recovered catalyst in a vacuum oven at 120 °C for 2 hours.
Validation: Perform Powder X-Ray Diffraction (PXRD) on the recovered catalyst. The retention of the low-angle peaks confirms that the 2D coordination network has not collapsed during the catalytic cycle.
References
Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction. Inorganic Chemistry, ACS Publications. URL:[Link]
Switchable Metal Sites in Metal–Organic Framework MFM-300(Sc): Lewis Acid Catalysis Driven by Metal–Hemilabile Linker Bond Dynamics. Angewandte Chemie International Edition, Wiley. URL:[Link]
Benchmarking the Gas Separation Performance of 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs
Introduction: The Strategic Advantage of Dual-Functional Ligands In the pursuit of energy-efficient gas separation technologies—particularly for carbon capture (CO₂/N₂) and hydrocarbon purification (C₂H₂/CO₂)—Metal-Organ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Dual-Functional Ligands
In the pursuit of energy-efficient gas separation technologies—particularly for carbon capture (CO₂/N₂) and hydrocarbon purification (C₂H₂/CO₂)—Metal-Organic Frameworks (MOFs) have emerged as highly tunable platforms[1]. The ligand 5-(1H-Imidazol-1-yl)isophthalic acid (often abbreviated as H₂IMIP or H₂L) represents a strategic architectural choice in reticular chemistry[2].
By covalently integrating a Lewis basic imidazole ring with a rigid isophthalate backbone, this ligand provides two distinct coordination environments:
Carboxylate Groups: Drive the formation of robust, predictable secondary building units (SBUs) with transition metals (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺)[3].
Uncoordinated Imidazole Nitrogen: Projects into the pore channels, acting as a highly localized Lewis basic site that strongly polarizes quadrupolar gas molecules like CO₂ and C₂H₂[4].
This guide objectively benchmarks the gas separation performance of MOFs constructed from 5-(1H-Imidazol-1-yl)isophthalic acid against industry-standard frameworks, providing actionable experimental protocols and mechanistic insights.
The separation of gas mixtures with similar kinetic diameters (e.g., CO₂: 3.30 Å vs. N₂: 3.64 Å) requires thermodynamic differentiation. The uncoordinated nitrogen atom on the imidazolyl moiety possesses a lone pair of electrons that interacts favorably with the carbon atom of CO₂ (which carries a partial positive charge).
When combined with open metal sites (OMS) generated during MOF activation, the framework exhibits a synergistic binding mechanism . The Lewis acidic metal center interacts with the oxygen of CO₂, while the Lewis basic imidazole nitrogen interacts with the carbon, creating a highly selective binding pocket[4].
Figure 1: Synergistic mechanism of CO₂ capture in 5-(1H-Imidazol-1-yl)isophthalic acid MOFs.
Performance Benchmarking: Quantitative Data
To objectively evaluate the utility of 5-(1H-Imidazol-1-yl)isophthalic acid MOFs, we compare their typical gas uptake and selectivity metrics against well-known benchmark MOFs (UiO-66 and HKUST-1).
While benchmark MOFs like HKUST-1 offer massive surface areas and high absolute uptake, they often suffer from lower selectivity in mixed-gas scenarios. In contrast, IMIP-based MOFs sacrifice some absolute pore volume for a high density of polar binding sites, resulting in superior Ideal Adsorbed Solution Theory (IAST) selectivity for CO₂ over N₂.
Data synthesis based on comparative studies of polar-group appended MOFs and imidazole-functionalized coordination polymers[3][4].
Experimental Protocols: A Self-Validating Workflow
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis, activation, and dynamic breakthrough testing of IMIP-based MOFs.
Protocol A: Solvothermal Synthesis and Activation
Causality Check: Proper activation is critical. Residual solvent molecules coordinated to the metal centers will block the Lewis acidic sites, drastically reducing gas uptake.
Precursor Mixing: Dissolve 0.1 mmol of 5-(1H-Imidazol-1-yl)isophthalic acid[2] and 0.1 mmol of the target metal nitrate (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of N,N-dimethylformamide (DMF) and 1 mL of distilled water.
Solvothermal Reaction: Transfer the homogeneous solution to a 15 mL Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours under autogenous pressure.
Cooling and Harvesting: Cool the reactor to room temperature at a rate of 5 °C/h to promote high-quality crystal growth. Recover the crystals via centrifugation (5000 rpm, 5 mins).
Solvent Exchange: Soak the as-synthesized MOF in anhydrous methanol for 3 days, replacing the methanol every 24 hours. Rationale: Methanol has a lower boiling point and weaker coordination strength than DMF, facilitating easier removal during vacuum activation.
Vacuum Activation: Degas the solvent-exchanged sample at 150 °C under dynamic vacuum (10⁻⁵ Torr) for 12 hours to yield the activated MOF.
Causality Check: Static isotherms (e.g., via volumetric analyzers) do not account for competitive binding kinetics. Breakthrough experiments are mandatory to validate real-world separation performance.
Column Packing: Pack 1.0 g of the activated MOF powder into a stainless steel column (typically 4.6 mm inner diameter × 50 mm length). Use quartz wool at both ends to prevent powder blow-out.
Pre-treatment: Purge the column with ultra-high purity Helium (He) at 150 °C for 2 hours to remove any ambient moisture adsorbed during packing. Cool to 298 K.
Gas Injection: Introduce a binary gas mixture (e.g., 15% CO₂ / 85% N₂) at a total flow rate of 10 mL/min, controlled by mass flow controllers (MFCs).
Detection: Monitor the effluent gas composition continuously using a Mass Spectrometer (MS) or Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD).
Analysis: Calculate the dynamic adsorption capacity by integrating the area above the breakthrough curves for each respective gas.
Figure 2: Standard experimental workflow for dynamic gas breakthrough testing.
Conclusion and Strategic Recommendations
For researchers developing next-generation gas separation membranes or adsorbent beds, 5-(1H-Imidazol-1-yl)isophthalic acid offers a highly effective building block. While benchmark MOFs like UiO-66 provide superior chemical stability, IMIP-based MOFs provide the necessary localized polarity to achieve high CO₂/N₂ selectivity without relying on complex, post-synthetic amine grafting.
Recommendation: For pilot-scale evaluations, researchers should focus on synthesizing Cu-IMIP variants, as the synergistic effect of the Cu(II) open metal sites combined with the imidazole nitrogen yields the highest thermodynamic selectivity for CO₂ capture.
References
Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.[Link]
Chakraborty, G., Das, P., & Mandal, S. K. (2021). Efficient and Highly Selective CO₂ Capture, Separation, and Chemical Conversion under Ambient Conditions by a Polar-Group-Appended Copper(II) Metal-Organic Framework. Inorganic Chemistry, 60(7), 5071–5080.[Link]
Sahoo, R., et al. (2022). Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction. Inorganic Chemistry.[Link]
A Comparative Guide to Achieving Reproducible Synthesis of 5-(1H-Imidazol-1-yl)isophthalic Acid Based MOFs
Introduction: The Quest for Consistency in Advanced Materials Metal-Organic Frameworks (MOFs) represent a frontier in materials science, bridging the gap between homogeneous and heterogeneous catalysis and offering unpre...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Consistency in Advanced Materials
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, bridging the gap between homogeneous and heterogeneous catalysis and offering unprecedented tunability for applications ranging from gas storage to drug delivery.[1] Their modular nature, arising from the combination of inorganic nodes and organic linkers, allows for precise control over pore size, geometry, and functionality.[1] The linker, 5-(1H-imidazol-1-yl)isophthalic acid, is a particularly valuable building block, offering a rigid isophthalic acid backbone for structural integrity and an imidazole group that provides an additional coordination site and potential for pH-responsive behavior.
However, the promise of these materials is often hampered by a critical challenge: synthetic reproducibility.[1][2][3] Variations in batch-to-batch synthesis can lead to significant differences in crystallinity, defect density, surface area, and crystal morphology, ultimately affecting the material's performance and hindering the transition from laboratory-scale discovery to industrial application.[1][4] This guide provides a comprehensive comparison of synthetic methodologies for MOFs based on 5-(1H-imidazol-1-yl)isophthalic acid, offering field-proven insights and detailed protocols to empower researchers to achieve consistent and reliable results.
The Root of Irreproducibility: A Shallow Energy Landscape
The synthesis of MOFs is often governed by a "shallow structural energy landscape," where small fluctuations in reaction parameters can lead to the formation of different phases (polymorphism) or materials with varying levels of defects.[2] This sensitivity is a major obstacle to reproducibility.[2] An interlaboratory study on Zr-porphyrin MOFs highlighted these challenges, emphasizing the critical need for detailed and transparent reporting of synthesis protocols.[2]
Key factors that contribute to this variability include:
Physical Parameters: The order of reagent mixing, reaction temperature, heating and cooling rates, and reaction time all have a profound influence on the nucleation and crystal growth processes.[2]
Chemical Environment: The purity of precursors and solvents, pH of the reaction mixture, and the presence or absence of modulating agents can dictate the final structure and properties of the MOF.[2]
Post-Synthesis Processing: The methods used for isolating, washing, and activating the MOF can dramatically alter its porosity and surface characteristics.[2]
Failure to control these variables can result in materials that, while chemically similar, exhibit vastly different performance characteristics, undermining the validity of experimental data and impeding scientific progress.[1][3]
Comparative Analysis of Synthesis Methodologies
Several techniques can be employed to synthesize MOFs, each with its own set of advantages and challenges concerning reproducibility.[5] The choice of method often depends on the desired scale, morphology, and crystalline quality of the final product.
Synthesis Method
Principle
Advantages
Challenges for Reproducibility
Key Control Parameters
Solvothermal/Hydrothermal
Crystallization from a solution in a sealed vessel at elevated temperature and pressure.[5]
High crystallinity, good for novel structure discovery.[6]
Sensitive to temperature fluctuations, heating/cooling rates, and solvent purity.[2][7][8] Polymorphism is common.[2]
Temperature, Time, Solvent System, Modulator Concentration, Reagent Ratios.
Microwave-Assisted
Utilizes microwave irradiation to rapidly heat the reaction mixture.
Drastically reduced reaction times (minutes vs. hours/days).[4] Uniform heating can improve phase purity.
Power and temperature control can be imprecise. Hotspot formation can lead to non-uniform products.
Microwave Power, Temperature Ramp, Hold Time, Solvent Dielectric Properties.
Mechanochemical
Grinding solid reactants together, sometimes with a small amount of liquid (Liquid-Assisted Grinding, LAG).
Solvent-free or minimal solvent use, rapid, scalable.[4]
Achieving uniform energy distribution in the grinding vessel is difficult. Product can be amorphous or have low crystallinity.
Grinding Frequency, Time, Ball-to-Powder Ratio, Liquid Additive.
Sonochemical
Uses high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots.
Reduced reaction times, can produce nanoparticles with a narrow size distribution.
Inconsistent energy transfer from the ultrasonic probe to the solution. Difficult to scale up uniformly.
Ultrasonic Frequency and Power, Temperature, Solvent Viscosity.
Workflow for Reproducible MOF Synthesis
Achieving reproducibility requires a systematic approach that meticulously controls variables at each stage of the process, from precursor selection to final material characterization.
Caption: Decision pathway for troubleshooting MOF synthesis.
Conclusion and Best Practices
The reproducible synthesis of MOFs derived from 5-(1H-Imidazol-1-yl)isophthalic acid is an achievable, albeit challenging, goal. Success hinges on a paradigm shift from viewing synthesis as a simple recipe to understanding it as a controlled crystallization process where every parameter matters.
Key Recommendations for Researchers:
Meticulous Record-Keeping: Document every detail of the synthesis, including reagent lot numbers, specific equipment used, and precise environmental conditions.
[2]2. Standardize Protocols: Adhere strictly to a validated protocol for all comparative studies. Any deviation should be intentional and documented as a variable.
Comprehensive Characterization: Do not rely on a single technique. Use a suite of characterization methods (PXRD, SEM, BET, TGA) to build a complete and comparable profile for each batch.
Embrace Modulators: The use of modulating agents (e.g., monocarboxylic acids) can be a powerful tool to control crystal growth and reduce defects, often leading to more reproducible outcomes.
Transparent Reporting: When publishing results, provide a thorough and unambiguous description of the synthetic and work-up procedures to allow for independent verification and replication.
[2][3]
By implementing these principles, the scientific community can overcome the hurdles of irreproducibility, unlocking the full potential of these remarkable materials for transformative applications in medicine, chemistry, and beyond.
References
Butcher, J. W., & Lystrom, L. M. (2021). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry.
Reinsch, H., & Stock, N. (2021).
Li, Y., et al. (2022). Fabrication Methods of Continuous Pure Metal–Organic Framework Membranes and Films: A Review. MDPI.
Forgan, R. S. (2021). Reproducibility in research into metal-organic frameworks in nanomedicine. Chemical Communications. [Link]
Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances. [Link]
Li, S., & Li, J. (2022). Toward Scalable and Sustainable Synthesis of Metal–Organic Frameworks. ACS Materials Letters. [Link]
Singh, P., et al. (2024). Different protocols for the synthesis of MOFs and its derivatives. ResearchGate. [Link]
Li, B., et al. (2013). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm. [Link]
Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PMC. [Link]
Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. SciSpace. [Link]
Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. ResearchGate. [Link]
Xu, Z. X., et al. (2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. Acta Crystallographica Section C: Structural Chemistry. [Link]
Li, Y., et al. (2021). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. Dalton Transactions. [Link]
National Center for Biotechnology Information. (n.d.). 5-(1H-Imidazol-1-yl)isophthalic acid. PubChem. [Link]
Kalidindi, S. B., & Yashonath, S. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design. [Link]
Widiastuti, N., et al. (2017). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. IPTEK The Journal for Technology and Science. [Link]
Cross-validation of characterization data for 5-(1H-Imidazol-1-yl)isophthalic acid MOFs
An In-Depth Comparative Guide to the Characterization of 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs This guide provides a comprehensive framework for the synthesis and cross-validation of characterization data for Metal-O...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Characterization of 5-(1H-Imidazol-1-yl)isophthalic Acid MOFs
This guide provides a comprehensive framework for the synthesis and cross-validation of characterization data for Metal-Organic Frameworks (MOFs) constructed from the versatile linker, 5-(1H-Imidazol-1-yl)isophthalic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated understanding of these promising materials.
Introduction: The Architectural Promise of Imidazole-Isophthalate Linkers
Metal-Organic Frameworks (MOFs) are at the forefront of materials science, offering unprecedented control over porosity, surface area, and functionality. The strategic selection of the organic linker is the cornerstone of MOF design. The 5-(1H-Imidazol-1-yl)isophthalic acid ligand is a particularly compelling building block.[1][2] Its rigid isophthalic acid backbone provides a stable scaffold for framework construction, while the appended imidazole ring offers an additional N-donor coordination site. This dual-functionality allows for the creation of structurally diverse frameworks with tunable properties, making them highly attractive for applications ranging from gas storage and separation to catalysis and luminescent sensing in biomedical applications.[3][4][5]
This guide will delve into the essential characterization techniques required to validate the synthesis and performance of these materials, providing comparative data and field-proven insights to guide your research.
Synthesis: A Solvothermal Approach
The most reliable method for producing crystalline MOFs from imidazole-isophthalate linkers is solvothermal synthesis. This technique involves heating the constituent components (metal salt and organic linker) in a sealed vessel, allowing for the slow crystal growth necessary for forming a well-ordered framework.
General Synthesis Protocol
A representative synthesis for a series of MOFs using the analogous linker 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa) demonstrates the typical methodology.[6][7][8]
Reagents:
Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O), Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), or Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O).
Solvent System: A mixture of N,N-Dimethylacetamide (DMA) and water, or ethanol and water.[6] The choice of solvent is critical as it influences the solubility of the precursors and can act as a template, directing the final structure.
Procedure:
The metal salt (0.1 mmol) and the H₂bipa linker (0.1 mmol) are combined in an 8 mL solvent mixture (e.g., DMA–H₂O, v/v = 6:2).[6][8]
The mixture is stirred for 30 minutes in air to ensure homogeneity.
The resulting solution is sealed in a 25 mL Teflon-lined stainless steel autoclave.
The autoclave is heated to 130 °C for 72 hours.[6] This extended heating period under pressure facilitates the deprotonation of the carboxylic acid groups and the coordination reaction between the metal ions and the linker.
The vessel is then cooled slowly to room temperature at a rate of 5 °C per hour. Slow cooling is crucial to prevent rapid precipitation and encourage the formation of large, high-quality single crystals.
The resulting crystals are collected, washed with the mother liquor, and dried.
General Solvothermal Synthesis Workflow.
Cross-Validation of Structural and Physicochemical Properties
A multi-faceted approach to characterization is non-negotiable for validating a new MOF. Data from several orthogonal techniques must be cross-referenced to build a complete and trustworthy profile of the material.
Structural Elucidation: X-ray Diffraction
A. Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: SC-XRD is the gold standard for determining the exact atomic arrangement within a crystalline material. It provides unequivocal proof of the MOF's structure, revealing the coordination environment of the metal center, the binding mode of the linker, and the precise topology of the resulting framework. This data is the foundation upon which all other characterization rests.
Comparative Data: MOFs synthesized from imidazole-isophthalate type linkers exhibit significant structural diversity depending on the metal ion and the presence of auxiliary ligands.[9][10]
Crystal Selection: Under a microscope, select a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm).
Mounting: Mount the crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil).
Data Collection: Place the mounted crystal in a cold stream (e.g., 100 K) on the diffractometer. The low temperature minimizes thermal vibrations, leading to higher quality data. Data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and recording the diffraction pattern on a detector.
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Trustworthiness: While SC-XRD analyzes a single crystal, PXRD analyzes a bulk, polycrystalline sample. Its primary role is to confirm that the bulk synthesized material is the same phase as the single crystal analyzed by SC-XRD.[12] A perfect match between the experimental PXRD pattern and the pattern simulated from the SC-XRD data validates the phase purity of the entire sample.
Experimental Protocol:
Sample Preparation: Finely grind a small amount of the crystalline MOF sample into a homogeneous powder.
Mounting: Pack the powder into a sample holder or onto a zero-background silicon plate.
Data Collection: Collect the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å), over a 2θ range (e.g., 5-50°).
Analysis: Compare the experimental pattern with the pattern simulated from the single-crystal data using appropriate software. The peak positions should align perfectly, though relative intensities may vary slightly due to preferred orientation.
Expertise & Causality: TGA is essential for determining the thermal stability of a MOF, a critical parameter for any practical application.[12] The analysis measures weight change as a function of temperature. An initial weight loss typically corresponds to the removal of guest solvent molecules from the pores, while a sharp weight loss at higher temperatures indicates the decomposition of the framework itself. This decomposition temperature is a key metric of the MOF's robustness.
Comparative Data: The thermal stability of these MOFs is influenced by the metal-ligand bond strength.
Sample Preparation: Place a small, accurately weighed amount of the MOF sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., N₂) to prevent oxidation.
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-800 °C).
Data Interpretation: Analyze the resulting thermogram (weight % vs. temperature). The first derivative of this curve (DTG) helps to precisely identify the temperatures of maximum weight loss.
Thermogravimetric Analysis (TGA) Workflow.
Functional Property Evaluation: Luminescence and Porosity
A. Photoluminescence Spectroscopy
Expertise & Causality: MOFs constructed from d¹⁰ metals like Zn(II) and Cd(II) with aromatic linkers are often highly luminescent.[11][14][15] The coordination of the ligand to the metal center restricts intramolecular vibrations, which can reduce non-radiative decay pathways and enhance emission intensity compared to the free ligand.[15] This intrinsic luminescence can be harnessed for sensing applications, where the presence of an analyte quenches or enhances the emission.[6][7]
Comparative Data: The emission properties are highly dependent on the metal center and the specific ligand structure.
Preparation: Disperse a known amount of the ground MOF powder in deionized water to form a stable suspension through sonication.
Baseline: Record the baseline fluorescence emission spectrum of the MOF suspension (e.g., excite at 338 nm, record emission from 350-550 nm).
Titration: Add incremental amounts of a standard Fe³⁺ solution to the MOF suspension, allowing it to equilibrate.
Measurement: Record the emission spectrum after each addition.
Analysis: Plot the emission intensity at the maximum (e.g., 389 nm) versus the concentration of Fe³⁺ to determine the quenching efficiency and limit of detection.
Luminescence Sensing Workflow.
B. Gas Adsorption Analysis
Trustworthiness: The defining feature of many MOFs is their permanent porosity. Gas adsorption analysis, typically using N₂ at 77 K, is the definitive method for quantifying this porosity. The resulting isotherm provides critical data on the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution, which are essential metrics for applications in gas storage and separation.[5][12]
Comparative Data: The surface area of MOFs can be dramatically tuned by altering the linker length or the use of auxiliary ligands, which can prevent or promote framework interpenetration.
Activation: Place a weighed sample of the MOF (50-100 mg) in a sample tube. The sample must be "activated" by heating under a high vacuum to remove all guest molecules from the pores. The activation temperature must be high enough to remove guests but below the framework's decomposition temperature (as determined by TGA).
Analysis: Transfer the sample tube to the analysis port of the gas sorption analyzer. Cool the sample to 77 K using a liquid nitrogen bath.
Measurement: The instrument doses controlled amounts of N₂ gas into the sample tube and measures the pressure equilibration. This is done over a wide range of relative pressures (P/P₀) to generate the full adsorption and desorption isotherm.
Data Analysis: The BET model is applied to the low-pressure region of the isotherm to calculate the surface area. The total pore volume is determined from the amount of gas adsorbed at high relative pressure.
Conclusion
The comprehensive characterization of MOFs based on 5-(1H-Imidazol-1-yl)isophthalic acid requires a synergistic and cross-validating approach. Single-crystal XRD provides the definitive structural blueprint, which is then verified for the bulk material using PXRD. TGA establishes the material's operational limits by defining its thermal stability. Finally, functional characterization through photoluminescence spectroscopy and gas adsorption analysis reveals the material's potential for advanced applications. By rigorously applying and cross-referencing these techniques, researchers can build a trustworthy and complete understanding of these versatile materials, paving the way for their successful implementation in drug development, sensing, and beyond.
References
Botas, J. A., et al. (2011). Cobalt Doping of the MOF-5 Framework and Its Effect on Gas-Adsorption Properties. Langmuir.
Maspoch, D., et al. (2016). Synthesis, Crystal Structure, and Luminescent Properties of New Zinc(II) and Cadmium(II) Metal-Organic Frameworks Based on Flexible Bis(imidazol-1-yl)alkane Ligands. MDPI. [Link]
Shi, M.-F., et al. (2022). Three Zn(Ⅱ)-MOFs Based on Imidazole Derivatives and 2, 5-Dimethoxyterephthalic Acid: Syntheses, Crystal Structures, and Fluorescence Properties. Chinese Journal of Structural Chemistry. [Link]
Pasechnikov, A. D., et al. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. MDPI. [Link]
Various Authors. (2013). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. R Discovery. [Link]
Zhu, B., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances. [Link]
Zhu, B., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Publishing. [Link]
Various Authors. (2020). Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. RSC Publishing. [Link]
Wang, H., et al. (2021). Cobalt-Based Metal–Organic Frameworks for Adsorption of CO2 and C2 Hydrocarbons: Effect of Auxiliary Ligands with Different Functional Groups. Inorganic Chemistry. [Link]
Allendorf, M. D., et al. (2011). Luminescent Metal-Organic Frameworks. OSTI.gov. [Link]
Di Nicola, C., et al. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI. [Link]
National Center for Biotechnology Information. 5-(1H-Imidazol-1-yl)isophthalic acid. PubChem Compound Database. [Link]
Zhu, B., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. SciSpace. [Link]
Wang, C., et al. (2023). Application of a Metal Cobalt Based on 4,6-Bis(imidazol-1-yl)isophthalicacid Metal-Organic -Framework Materials in Photocatalytic CO2 Reduction, Antibacterial, and Dye Adsorption. MDPI. [Link]
Canivet, J., et al. (2014). The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]
Moreau, F., et al. (2017). Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials. Philosophical Transactions of the Royal Society A. [Link]
Vieira, L. H., et al. (2019). Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. ACS Omega. [Link]
Wang, H., et al. (2022). The Selective CO2 Adsorption and Photothermal Conversion Study of an Azo-Based Cobalt-MOF Material. Semantic Scholar. [Link]
Xu, Z. X., et al. (2020). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. Acta Crystallographica Section C. [Link]
A Procedural Guide for the Safe Disposal of 5-(1H-Imidazol-1-yl)isophthalic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(1H-Imidazol-1-yl)isophthalic acid. As a compound integrating the chemical functionalities of both imidazole and isophtha...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(1H-Imidazol-1-yl)isophthalic acid. As a compound integrating the chemical functionalities of both imidazole and isophthalic acid, it requires a disposal methodology grounded in a thorough understanding of its specific hazard profile. This document is intended for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Risk Assessment
A robust disposal plan begins with a clear understanding of the associated risks. 5-(1H-Imidazol-1-yl)isophthalic acid is classified as a hazardous substance, and its proper management is crucial. The primary hazards are derived from its chemical structure, combining an irritant imidazole moiety with a solid organic acid backbone.
1.1 GHS Classification and Hazards
The Globally Harmonized System (GHS) provides a clear summary of the immediate risks associated with this compound. The primary hazards are related to irritation and acute toxicity if ingested.[1]
The causality for these classifications is twofold. The imidazole group and its derivatives are known to be corrosive and can cause burns and serious eye damage.[2][3] The isophthalic acid component, while having low acute toxicity, exists as a fine powder that can cause respiratory irritation and may form combustible dust concentrations in the air.[4][5] Therefore, all handling and disposal procedures must aim to mitigate these risks.
Engineering Controls and Personal Protective Equipment (PPE)
To ensure personnel safety, a combination of engineering controls and appropriate PPE is mandatory when handling 5-(1H-Imidazol-1-yl)isophthalic acid waste.
Engineering Controls : All handling of the solid compound and preparation of its waste for disposal must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This prevents the inhalation of airborne particles, addressing the H335 respiratory hazard.
Personal Protective Equipment (PPE) :
Eye Protection : Chemical safety goggles or a face shield are required to prevent contact with the eyes, in line with the H319 warning for serious eye irritation.[7]
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[7]
Protective Clothing : A standard laboratory coat must be worn to prevent skin contact.[8]
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of a safe chemical waste program. Due to its hazard profile, 5-(1H-Imidazol-1-yl)isophthalic acid must be disposed of as hazardous chemical waste.[2][9]
3.1 Container Requirements
Waste must be collected in a container that is:
Compatible : Use a high-density polyethylene (HDPE) or glass container. The original product container is often the best choice.[10]
Secure : The container must have a sealable, airtight lid to prevent the release of dust or vapors.[6]
Clean : The exterior of the container must be free of contamination.
3.2 Labeling
The waste container must be labeled clearly and accurately from the moment the first particle of waste is added. The label should include:
The words "Hazardous Waste"
The full chemical name: "5-(1H-Imidazol-1-yl)isophthalic acid"
Associated hazards (e.g., "Irritant," "Harmful if Swallowed")[9]
The date accumulation started.
3.3 Incompatible Materials
Store the waste container segregated from incompatible chemicals. Based on the reactivity of imidazole and acid derivatives, avoid contact with:
The following protocol outlines the procedural steps for managing waste from generation to final pickup.
4.1 Decontamination of Empty Containers
Empty containers that once held 5-(1H-Imidazol-1-yl)isophthalic acid must be treated as hazardous waste unless properly decontaminated.
Triple Rinse : Rinse the empty container with a suitable solvent (e.g., water or methanol) three times.
Collect Rinsate : The rinsate from this process is considered hazardous waste and must be collected in a designated, labeled container for liquid waste.[10]
Deface Label : Once decontaminated, completely deface or remove the original label from the container.[10]
Final Disposal : The clean, defaced container can now be disposed of as regular laboratory glass or plastic waste.[10]
4.2 Management of Solid Waste
This includes residual amounts, spilled material, and contaminated items (e.g., weigh boats, contaminated wipes).
Transfer : Carefully transfer all solid waste into the designated hazardous waste container located in a chemical fume hood. Use appropriate tools (e.g., spatula, brush) to avoid generating dust.
Seal : Securely close the waste container lid immediately after adding waste.
Store : Store the container in a designated, well-ventilated, and secure area away from the incompatible materials listed in Section 3.3.[2][6]
4.3 Spill Management
Accidental spills must be managed immediately and safely.
Small Spill (within a fume hood) :
Wear the appropriate PPE as described in Section 2.
Gently sweep or scoop the solid material to minimize dust generation.
Place the spilled material and any cleanup tools (e.g., contaminated wipes) into the designated hazardous waste container.[6]
Decontaminate the surface area of the spill.
Large Spill (outside a fume hood) :
Evacuate the immediate area to prevent exposure.[6]
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 5-(1H-Imidazol-1-yl)isophthalic acid.
Caption: Disposal workflow for 5-(1H-Imidazol-1-yl)isophthalic acid.
Final Disposal Pathway
Under no circumstances should 5-(1H-Imidazol-1-yl)isophthalic acid or its rinsate be disposed of down the sanitary sewer.[2][11] This is strictly prohibited to prevent environmental contamination and potential damage to aquatic life.
The final and only acceptable disposal route is through a licensed and approved hazardous waste management company.[5][12] Once the waste container is full, an electronic or paper-based chemical collection request should be submitted to your institution's EHS department, who will facilitate the pickup and transport by the certified contractor.[6][10] These contractors typically use high-temperature incineration or other approved methods to destroy the chemical waste in a controlled and compliant manner.[9]
References
Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
PubChem. (n.d.). 5-(1H-Imidazol-1-yl)isophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]
Sdfine. (n.d.). Isophthalic acid Safety Data Sheet. Retrieved from [Link]
Cornell University. (n.d.). Chemical Waste Disposal Guidelines.
Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]
SysKem Chemie GmbH. (2019, July 4). Safety Data Sheet: ISOPHTHALIC ACID. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
G-Biosciences. (n.d.). Safety Data Sheet: Imidazole [2M] pH7.5. Retrieved from [Link]
National University of Singapore. (n.d.). Waste Chemicals. NUS Chemistry. Retrieved from [Link]
Aekyung Petrochemical. (2025, August 19). Safety Data Sheet(SDS). Retrieved from [Link]